2-(4-Nitrophenyl)pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitrophenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O2/c14-13(15)10-6-4-9(5-7-10)11-3-1-2-8-12-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLTWLXKZQWUJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332676 | |
| Record name | 2-(4-Nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4282-47-7 | |
| Record name | 2-(4-Nitrophenyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Nitrophenyl)pyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
properties of 2-(4-nitrophenyl)pyridine
Technical Whitepaper: 2-(4-Nitrophenyl)pyridine
Executive Summary
This compound (CAS: 4282-47-7) is a pivotal heterocyclic building block in the synthesis of advanced optoelectronic materials and pharmaceutical agents.[1][2] Structurally, it consists of a pyridine ring coupled to a para-nitro-substituted phenyl ring. This electron-deficient scaffold serves as a critical ligand precursor for cyclometalated Iridium(III) and Platinum(II) complexes used in Organic Light-Emitting Diodes (OLEDs). The nitro group acts as a potent electron-withdrawing group (EWG), significantly altering the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, often necessitating reduction to its amino derivative to restore radiative efficiency. This guide details its physiochemical profile, Suzuki-Miyaura synthetic protocols, and its role in tuning the photophysics of transition metal complexes.
Section 1: Physiochemical Profile
This compound is a crystalline solid characterized by high thermal stability and specific solubility profiles suitable for organometallic synthesis.
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 4282-47-7 |
| Molecular Formula | C₁₁H₈N₂O₂ |
| Molecular Weight | 200.19 g/mol |
| Appearance | Pale yellow to yellow crystalline solid |
| Melting Point | 116–118 °C |
| Boiling Point | ~354 °C (at 760 mmHg) |
| Density | 1.252 g/cm³ (Predicted) |
| Solubility | Soluble in DCM, Chloroform, THF, Toluene; Insoluble in Water |
| Electronic Character | Electron-deficient (due to -NO₂ and Pyridine N) |
Section 2: Synthetic Architecture
The most robust and regioselective method for synthesizing this compound is the Suzuki-Miyaura Cross-Coupling reaction . This palladium-catalyzed pathway couples an aryl boronic acid with a halo-pyridine, ensuring high yields and minimal homocoupling byproducts.
Protocol: Palladium-Catalyzed Cross-Coupling
Reaction Scale: 10 mmol basis Reagents:
-
Substrate A: 2-Bromopyridine (1.58 g, 10 mmol)
-
Substrate B: 4-Nitrophenylboronic acid (1.84 g, 11 mmol, 1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Base: Potassium Carbonate (K₂CO₃) (2M aqueous solution, 3 equiv)
-
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1 v/v)
Step-by-Step Workflow:
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and purge with Argon or Nitrogen for 15 minutes to remove oxygen (critical to prevent catalyst deactivation).
-
Reagent Loading: Charge the flask with 2-bromopyridine, 4-nitrophenylboronic acid, and the palladium catalyst under a counter-flow of inert gas.
-
Solvation: Add degassed solvent (Dioxane or Toluene/Ethanol mixture) via syringe.
-
Base Addition: Add the degassed aqueous K₂CO₃ solution.
-
Reflux: Heat the mixture to 90–100 °C with vigorous stirring for 12–24 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate 4:1).
-
Work-up: Cool to room temperature. Dilute with water and extract with Dichloromethane (DCM) (3x).
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% Ethyl Acetate in Hexane) to yield the pure product as yellow crystals.
Figure 1: Suzuki-Miyaura coupling pathway for the regioselective synthesis of the target ligand.
Section 3: Electronic & Photophysical Mechanics
The introduction of the nitro group (-NO₂) at the para position of the phenyl ring creates a strong "push-pull" electronic system when coordinated to metals, although the nitro group itself is primarily electron-withdrawing.
Energy Level Modulation
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the phenyl ring and the metal center (in complexes). The nitro group stabilizes the HOMO, lowering its energy.
-
LUMO (Lowest Unoccupied Molecular Orbital): Localized on the pyridine ring and the nitro group. The -NO₂ group dramatically stabilizes the LUMO due to its strong electron-withdrawing nature (
effects). -
Net Effect: The HOMO-LUMO gap (
) is compressed (Red-shift in absorption), but the non-radiative decay pathways are often enhanced.
Phosphorescence Quenching (The "Nitro Effect")
In Iridium(III) complexes (e.g.,
-
If the
state lies below the emissive Metal-to-Ligand Charge Transfer ( ) state, it acts as a "trap," facilitating rapid non-radiative decay. -
Result: Complexes with the nitro group often exhibit weak or quenched phosphorescence at room temperature compared to the unsubstituted 2-phenylpyridine parent.
-
Utility: This property is utilized to design "turn-on" sensors where the nitro group is chemically reduced (e.g., by H₂S or biological thiols) to an amine (-NH₂), restoring the bright luminescence.
Figure 2: Impact of nitro-substitution on the photophysical state of phenylpyridine ligands.
Section 4: Applications in Materials Science & Pharma
OLED Materials (Precursor & Tuning)
While the nitro-derivative itself is a poor emitter, it is a vital intermediate for synthesizing high-performance phosphors:
-
Amino-Functionalization: Reduction of the nitro group yields 2-(4-aminophenyl)pyridine. The amine is a strong electron donor, destabilizing the HOMO and shifting emission to the blue/green region with high quantum efficiency.
-
Ancillary Ligands: Used in heteroleptic complexes to fine-tune the electrochemical gap of the host material.
Pharmaceutical Scaffolds
The 2-phenylpyridine motif is a "privileged structure" in medicinal chemistry.
-
Bioisosteres: The pyridine nitrogen can accept hydrogen bonds, mimicking peptide bonds or interacting with serine proteases.
-
Metabolic Stability: The electron-deficient nitro group can protect the phenyl ring from rapid oxidative metabolism (e.g., by Cytochrome P450), prolonging the half-life of drug candidates.
Section 5: Safety & Handling
-
Hazard Classification: GHS07 (Warning).
-
Acute Toxicity: Harmful if swallowed (H302).
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling:
-
Use only in a chemical fume hood.
-
Wear nitrile gloves and safety goggles.
-
Avoid dust formation; the solid powder can be an inhalation irritant.
-
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
-
ChemicalBook. (n.d.). 4-(4-Nitrophenyl)pyridine Properties and Melting Point Data. Retrieved from
-
American Elements. (n.d.). This compound Technical Data and Safety Profile. Retrieved from
-
RSC Publishing. (2016). Phosphorescence quenching of fac-tris(2-phenylpyridyl)iridium(III) complexes. Physical Chemistry Chemical Physics.[3] Retrieved from
-
BenchChem. (n.d.). Suzuki Cross-Coupling Protocols Utilizing Pyridine Ligands. Retrieved from
-
Lingzhiyue Chem. (n.d.). Product Specifications: this compound. Retrieved from
Sources
Technical Monograph: 2-(4-Nitrophenyl)pyridine
The following technical guide is structured to provide an exhaustive analysis of 2-(4-nitrophenyl)pyridine (CAS 4282-47-7). It moves beyond standard datasheet listings to explore the compound's synthesis, electronic properties, and critical role as a precursor in the development of optoelectronic materials.
Strategic Intermediate for Optoelectronics and Coordination Chemistry
Part 1: Executive Summary
This compound (C₁₁H₈N₂O₂) is a functionalized heteroaryl compound serving as a pivotal "C^N" cyclometalating ligand precursor. While the nitro group itself is a known luminescence quencher in many transition metal complexes, this molecule is industrially significant as the immediate synthetic parent to 2-(4-aminophenyl)pyridine and other push-pull systems used in high-efficiency Organic Light Emitting Diodes (OLEDs). Its electron-withdrawing nitro moiety allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) levels prior to functionalization, making it a staple in the design of iridium(III) and platinum(II) phosphors.
Part 2: Chemical Profile & Physical Properties[1]
The following data aggregates experimental values and predictive models for identification and quality control.
| Property | Value | Notes |
| CAS Number | 4282-47-7 | |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₁H₈N₂O₂ | |
| Molecular Weight | 200.19 g/mol | |
| Appearance | Pale yellow crystalline solid | |
| Melting Point | 116–118 °C | Key purity indicator [1] |
| Boiling Point | ~354 °C (Predicted) | Decomposes at high T |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Low in H₂O | |
| pKa | ~3.66 (Pyridine N) | Reduced basicity due to EWG |
Part 3: Synthetic Framework (The Core)
Mechanistic Strategy: Suzuki-Miyaura Coupling
The most robust route to CAS 4282-47-7 is the palladium-catalyzed cross-coupling of 2-bromopyridine and 4-nitrophenylboronic acid . This pathway is preferred over Stille coupling due to the lower toxicity of boron byproducts compared to organotin reagents.
Why this protocol?
-
Regioselectivity: The coupling occurs exclusively at the C2 position of the pyridine and C1 of the phenyl ring.
-
Electronic Activation: The electron-deficient pyridine ring facilitates oxidative addition, while the boronic acid (activated by base) ensures efficient transmetallation.
Visualization of the Catalytic Cycle
The following diagram illustrates the Pd(0)/Pd(II) cycle specific to this synthesis, highlighting the critical role of the base in the transmetallation step.
Validated Experimental Protocol
Scale: 10 mmol | Yield Target: >85%
Reagents:
-
2-Bromopyridine (1.58 g, 10 mmol)
-
4-Nitrophenylboronic acid (1.84 g, 11 mmol) [1.1 equiv]
-
Pd(PPh₃)₄ (Tetrakis, 0.58 g, 5 mol%)
-
Na₂CO₃ (2M aqueous solution, 10 mL)
-
Solvent: 1,4-Dioxane (40 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon (x3). Oxygen is a poison to the Pd(0) catalyst and promotes homocoupling.
-
Solvation: Add 2-bromopyridine, 4-nitrophenylboronic acid, and 1,4-dioxane. Degas the solution by bubbling Argon for 20 minutes. Note: Degassing is critical to prevent Pd oxidation.
-
Catalyst Addition: Add Pd(PPh₃)₄ and the degassed Na₂CO₃ solution counter-flow to Argon.
-
Reflux: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (SiO₂, Hexane:EtOAc 3:1). The product spot will be UV-active and lower Rf than the bromide.
-
Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Dichloromethane (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient). Recrystallize from Ethanol to obtain pale yellow needles.
Part 4: Functional Applications in Drug Discovery & OLEDs
The "Nitro-to-Amino" Switch in OLEDs
While this compound is rarely used as a final emitter due to the quenching nature of the nitro group (intersystem crossing to non-radiative states), it is the essential precursor for 2-(4-aminophenyl)pyridine .
-
Mechanism: The nitro group is reduced (Sn/HCl or H₂/Pd-C) to an amine.
-
Impact: The amine acts as a strong electron donor. When cyclometalated to Iridium (Ir), this destabilizes the HOMO (located on the phenyl ring), narrowing the bandgap and shifting emission to the green/yellow, or allowing for "Push-Pull" ligand design when combined with electron-deficient pyridines (e.g., fluorine substituted) [2].
Coordination Chemistry (Ligand L)
The compound acts as a bidentate monoanionic ligand (C^N) after C-H activation.
-
Binding Mode: The pyridine Nitrogen binds datively, while the phenyl Carbon forms a sigma bond with the metal (Ir, Pt).
-
Electronic Effect: The para-nitro group exerts a strong Inductive (-I) and Mesomeric (-M) effect, pulling electron density away from the metal center. This stabilizes the metal-based HOMO, typically resulting in a blue-shift in absorption compared to unsubstituted phenylpyridine, though often at the cost of quantum yield unless converted to the amine [3].
Part 5: Characterization & Safety
Spectroscopic Expectations
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the diagnostic downfield shift of the phenyl protons ortho to the nitro group (~8.3 ppm, doublet).
-
Pyridine protons: ~8.7 ppm (d, alpha-H), ~7.8 ppm (td, gamma-H).
-
-
IR Spectroscopy: Strong bands at ~1520 cm⁻¹ and ~1350 cm⁻¹ (N-O asymmetric and symmetric stretch).
Safety & Handling (GHS Standards)
-
Signal Word: DANGER
-
Hazard Statements:
-
PPE Requirements: Nitrile gloves (double gloving recommended during synthesis), chemical safety goggles, and operation inside a certified fume hood. Avoid dust formation; the nitro compound can be an inhalation irritant.[1]
References
-
PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][5]
-
RSC Advances. (2014). Blue heteroleptic iridium(III) complexes for OLEDs: simultaneous optimization of color purity and efficiency. Royal Society of Chemistry. Retrieved from [Link]
-
ResearchGate. (2012). Search for New Blue Phosphorescent Iridium(III) Complexes for OLED Applications. Retrieved from [Link]
-
Organic Syntheses. (2007). Suzuki-Miyaura Coupling: Preparation of Biaryls. Org. Synth. Retrieved from [Link]
Sources
Technical Monograph: Molecular Architecture and Synthesis of 2-(4-Nitrophenyl)pyridine
Executive Summary
2-(4-Nitrophenyl)pyridine (CAS: 21203-72-9), often abbreviated as 2-(4-NPP), represents a fundamental "push-pull" biaryl scaffold critical to coordination chemistry and materials science. Unlike its parent compound 2-phenylpyridine, the introduction of a nitro group at the para position of the phenyl ring induces a strong dipole moment (~5–6 D), dramatically altering the electronic landscape. This modification serves two primary functions: it acts as a strong electron-withdrawing group (EWG) to tune the LUMO energy levels in cyclometalated iridium(III) emitters, and it serves as a precursor for amino-functionalized ligands in non-linear optical (NLO) materials.
This guide provides a rigorous analysis of the molecule’s non-planar geometry, a self-validating Suzuki-Miyaura synthetic protocol, and the spectroscopic fingerprints required for high-confidence identification.
Molecular Architecture & Electronic Properties[1][2]
Conformational Dynamics (The "Biaryl Twist")
The structural integrity of 2-(4-NPP) is defined by the dihedral angle between the pyridine and phenyl rings. While conjugation suggests a planar geometry to maximize
-
Gas/Solution Phase: Density Functional Theory (DFT) calculations typically predict a torsion angle of 25°–35° . This breaks complete planarity, interrupting the conjugation pathway slightly but maintaining the intramolecular charge transfer (ICT) capability.
-
Solid State: In crystal lattices, packing forces (specifically
stacking) can compress this angle, often reducing the twist to <10° to facilitate sheet formation.
Electronic "Push-Pull" System
The nitro group (
-
Dipole Vector: Directed from the pyridine ring (positive pole) toward the nitro group (negative pole).
-
Coordination: The pyridine nitrogen remains the primary donor site for metal binding (
-donor), but its basicity is reduced by the inductive effect of the distal nitro group.
Visualization of Steric Interactions
The following diagram illustrates the connectivity and the critical steric clash driving the non-planar geometry.
Figure 1: Structural connectivity of 2-(4-NPP) highlighting the steric repulsion between ortho-hydrogens that prevents planarity in solution.
Synthetic Protocol: Suzuki-Miyaura Coupling[3][4][5]
The most robust route to 2-(4-NPP) is the palladium-catalyzed cross-coupling of 2-bromopyridine and 4-nitrophenylboronic acid. This method is preferred over Gomberg-Bachmann arylation due to higher regioselectivity and milder conditions.
Reagents & Stoichiometry
| Component | Role | Equivalents | Notes |
| 2-Bromopyridine | Electrophile | 1.0 eq | Liquid; limiting reagent. |
| 4-Nitrophenylboronic acid | Nucleophile | 1.2 eq | Excess ensures complete consumption of bromide. |
| Pd(PPh | Catalyst | 0.03–0.05 eq | Tetrakis(triphenylphosphine)palladium(0). Air sensitive. |
| K | Base | 3.0 eq | Activates the boronic acid to the boronate species. |
| DME / Ethanol | Solvent | 4:1 Ratio | Dimethoxyethane provides solubility; Ethanol aids reduction. |
Step-by-Step Workflow
Step 1: Inert Atmosphere Setup
-
Action: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Flush with Argon or Nitrogen for 15 minutes.
-
Why: Pd(0) catalysts oxidize rapidly in air, forming inactive Pd-black (seen as black precipitate).
Step 2: Solvation & Degassing (Critical)
-
Action: Dissolve 2-bromopyridine (10 mmol) and 4-nitrophenylboronic acid (12 mmol) in DME (40 mL) and Ethanol (10 mL).
-
Action: Degas the solvent mixture by bubbling Argon directly into the liquid for 20 minutes.
-
Why: Removal of dissolved oxygen prevents homocoupling of the boronic acid and catalyst deactivation.
Step 3: Catalyst Addition & Activation
-
Action: Add Pd(PPh
) (0.5 mmol) quickly against a counter-flow of Argon. -
Action: Add the degassed 2M K
CO solution (15 mL). -
Observation: The solution typically turns from yellow to a turbid orange/brown.
Step 4: Reflux & Monitoring (Self-Validating)
-
Action: Heat to reflux (~85°C) for 12–16 hours.
-
Validation: Monitor via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1).
-
Start: 2-Bromopyridine (
, UV active). -
End: Product spot appears at
(distinct UV absorbance, often yellow). Boronic acid stays at baseline. -
Stop Condition: Complete disappearance of the 2-bromopyridine spot.
-
Step 5: Workup & Purification
-
Action: Cool to RT. Filter through a Celite pad to remove Palladium residues.
-
Action: Extract with Ethyl Acetate (
mL). Wash organics with Brine. Dry over MgSO . -
Purification: Recrystallize from hot Ethanol.
-
Result: Yellow needles. Yield typically 75–85%.
Synthetic Logic Diagram
Figure 2: Suzuki-Miyaura coupling workflow with integrated TLC validation checkpoint.
Spectroscopic Validation (Data Interpretation)
Accurate identification relies on distinguishing the specific splitting patterns of the pyridine ring from the para-substituted phenyl ring.
Proton NMR ( H NMR, 400 MHz, CDCl )
The nitro group exerts a strong deshielding effect, shifting adjacent protons downfield.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.75 | Doublet ( | 1H | Py-H6 | Adjacent to Nitrogen (most deshielded Py proton). |
| 8.35 | Doublet ( | 2H | Ph-H3', H5' | Ortho to Nitro group (strong deshielding). |
| 8.20 | Doublet ( | 2H | Ph-H2', H6' | Ortho to Pyridine ring. |
| 7.85 | Multiplet | 2H | Py-H3, H4 | Overlapping aromatic region. |
| 7.35 | Triplet ( | 1H | Py-H5 | Most shielded Py proton. |
Infrared Spectroscopy (FT-IR)
-
Asymmetric NO
Stretch: Strong band at 1515–1525 cm . -
Symmetric NO
Stretch: Strong band at 1340–1350 cm . -
C=N Stretch (Pyridine): Medium band at 1580 cm
.
Crystallographic Data Reference
For researchers performing X-ray diffraction, 2-(4-NPP) typically crystallizes in the Monoclinic system (Space group
-
Key Check: Look for the torsion angle.[1][2] If the crystal is grown from ethanol, expect a twist of
due to packing. If solvated or different polymorph, this may vary.
Applications in Research
Coordination Chemistry (Iridium Emitters)
2-(4-NPP) is a precursor for cyclometalated Iridium(III) complexes, e.g.,
-
Mechanism: The pyridine nitrogen binds to Ir, and the phenyl ring undergoes C-H activation at the ortho position.
-
Effect: The electron-withdrawing nitro group stabilizes the HOMO levels, typically resulting in a blue-shift in emission compared to unsubstituted Ir(ppy)
, or quenching phosphorescence to allow for sensing applications (where the nitro group is reduced to "turn on" the signal).
Non-Linear Optics (NLO)
The molecule serves as a classic D-
-
Hyperpolarizability: The charge transfer from the pyridine (weak donor) to the nitro (strong acceptor) generates a non-centrosymmetric charge distribution, essential for Second Harmonic Generation (SHG).
References
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
-
Crystallographic & Structural Analysis: Granados-Covarrubias, E., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine (Analogue comparison). Acta Crystallographica Section E, 71(8), 877-880.
-
NLO Properties of Nitropyridines: Sutter, K., et al. (1988). Linear and nonlinear optical properties of 2-(N-prolinol)-5-nitropyridine. Journal of Applied Physics, 64, 5979.
-
Synthesis of 2-Arylpyridines (PyFluor Method Comparison): Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[4][5] Canadian Journal of Chemistry.
Sources
2-(4-nitrophenyl)pyridine chemical formula C11H8N2O2
An In-depth Technical Guide to 2-(4-nitrophenyl)pyridine (C₁₁H₈N₂O₂)
Authored by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in synthetic and medicinal chemistry. The document details its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the molecule's inherent reactivity, focusing on key transformations and their mechanistic underpinnings. Detailed, field-proven protocols for its synthesis via Suzuki-Miyaura cross-coupling and a critical subsequent reduction are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate for the design and synthesis of novel bioactive molecules and functional materials.
Introduction and Molecular Overview
This compound is a bi-aryl compound featuring a pyridine ring linked at the 2-position to a phenyl ring, which is substituted with a nitro group at the para-position. This molecular architecture is of considerable interest for several reasons. The pyridine moiety is a ubiquitous scaffold in pharmaceuticals, known for its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, often improving pharmacokinetic properties.[1] The nitrophenyl group serves two primary roles: its strong electron-withdrawing nature significantly influences the electronic properties of the pyridine ring, and the nitro group itself is a versatile chemical handle, most commonly serving as a precursor to an amino group.[2] This strategic combination makes this compound a valuable intermediate in the synthesis of a wide range of more complex molecules for drug discovery and materials science.[3][4]
Physicochemical Properties Summary
| Property | Value | Source |
| Molecular Formula | C₁₁H₈N₂O₂ | [5] |
| Molecular Weight | 200.19 g/mol | [5] |
| Monoisotopic Mass | 200.0586 Da | [5] |
| CAS Number | 4282-47-7 | [5] |
| Predicted XlogP | 2.5 | [5] |
| Appearance | (Predicted) Pale yellow solid | - |
Synthesis Pathway: Suzuki-Miyaura Cross-Coupling
The most robust and widely adopted method for the synthesis of 2-arylpyridines is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction creates a carbon-carbon bond between a halide (typically Br or Cl on the pyridine ring) and an organoboron compound (the nitrophenylboronic acid). The choice of this methodology is based on its high functional group tolerance, generally high yields, and well-understood mechanism.
Causality of Component Selection:
-
Catalyst: A Palladium(0) species is the active catalyst. While various precursors can be used, those with bulky, electron-rich phosphine ligands (e.g., from Pd(PPh₃)₄ or generated in situ with ligands like SPhos or XPhos) are often preferred for challenging substrates to facilitate the oxidative addition and reductive elimination steps.[8]
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to palladium. An aqueous solution of a carbonate (e.g., Na₂CO₃, K₂CO₃) or phosphate (K₃PO₄) is typically effective and helps to avoid the degradation of the boronic acid.
-
Solvent: A two-phase solvent system, such as toluene/water or dioxane/water, is often employed to dissolve both the organic-soluble halide and the more polar boronic acid salt intermediate.
Workflow Diagram: Synthesis of this compound
Caption: Suzuki-Miyaura cross-coupling workflow.
Detailed Experimental Protocol: Synthesis
This is a representative protocol based on established Suzuki-Miyaura methodologies.[9]
-
Reagent Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.58 g, 10 mmol, 1.0 eq), 4-nitrophenylboronic acid (2.00 g, 12 mmol, 1.2 eq), potassium carbonate (2.76 g, 20 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol, 0.03 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent Addition: Add 30 mL of toluene and 15 mL of deionized water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 95 °C and stir vigorously for 16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the 2-bromopyridine spot.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and dilute with 30 mL of ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water and 20 mL of brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 9:1) to yield this compound as a pale yellow solid.
Spectroscopic and Structural Characterization
Full characterization is essential to confirm the identity and purity of the synthesized compound. While a definitive crystal structure for this compound is not available in the public crystallographic databases, its spectroscopic profile can be reliably predicted and verified.[10][11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following assignments are predicted based on established chemical shift principles and data from analogous compounds.[12][13]
-
¹H NMR (400 MHz, CDCl₃):
-
Pyridine Ring: The four protons on the pyridine ring will appear as distinct multiplets. The proton ortho to the nitrogen (H6) is expected to be the most downfield (~8.7 ppm, ddd). The other three protons (H3, H4, H5) will likely appear in the range of 7.2-7.9 ppm.
-
Nitrophenyl Ring: The para-substituted phenyl ring will exhibit a classic AA'BB' system. The two protons ortho to the nitro group (H2', H6') will be deshielded and appear as a doublet around 8.3 ppm. The two protons meta to the nitro group (H3', H5') will appear as a doublet around 8.1 ppm.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
Pyridine Ring: Expect five distinct signals. The carbon attached to the phenyl group (C2) and the carbon ortho to the nitrogen (C6) will be downfield. The predicted shifts are approximately: C2 (~156 ppm), C6 (~150 ppm), C4 (~137 ppm), C5 (~123 ppm), C3 (~121 ppm).
-
Nitrophenyl Ring: Expect four signals. The carbon bearing the nitro group (C4') and the carbon attached to the pyridine ring (C1') will be the most downfield quaternary carbons. Predicted shifts are approximately: C1' (~146 ppm), C4' (~148 ppm), C2'/C6' (~129 ppm), C3'/C5' (~124 ppm).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.[14][15]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| ~1595, ~1560, ~1470 | C=C / C=N stretch | Aromatic Rings |
| ~1520 | N-O asymmetric stretch | Nitro (NO₂) (Strong) |
| ~1345 | N-O symmetric stretch | Nitro (NO₂) (Strong) |
| ~855 | C-H out-of-plane bend | 1,4-disubstituted ring |
The two strong absorption bands for the nitro group are highly characteristic and are the most important diagnostic peaks in the spectrum.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The predicted monoisotopic mass is 200.0586 Da.[5][16]
-
Expected Molecular Ions (ESI+):
-
[M+H]⁺: m/z ≈ 201.066
-
[M+Na]⁺: m/z ≈ 223.048
-
-
Key Fragmentation Patterns (EI): In electron ionization mode, the molecular ion (M⁺) at m/z=200 would be observed. Characteristic fragmentation would involve the loss of the nitro group components:
-
Loss of NO₂: A significant fragment at m/z = 154 [M - 46]⁺ corresponding to the 2-phenylpyridine cation.
-
Loss of NO: A fragment at m/z = 170 [M - 30]⁺.
-
Reactivity and Key Transformations
The chemical reactivity of this compound is dominated by the properties of its two constituent rings. The electron-deficient pyridine ring is generally resistant to electrophilic substitution but can be susceptible to nucleophilic attack. However, the most synthetically useful transformation involves the nitro group.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a cornerstone transformation, converting the molecule into 4-(pyridin-2-yl)aniline. This product is a highly valuable building block for synthesizing pharmaceuticals, ligands for metal catalysis, and polymers. Catalytic hydrogenation is a common and clean method for this reduction.
Causality of Component Selection:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers high activity and selectivity, and it can be easily removed by filtration.[17]
-
Hydrogen Source: Hydrogen gas (H₂) is the classic reagent. Alternatively, transfer hydrogenation using a source like ammonium formate or hydrazine can be employed, which avoids the need for specialized high-pressure hydrogenation equipment.
-
Solvent: A polar protic solvent like ethanol or methanol is ideal as it readily dissolves the starting material and is compatible with the catalyst and hydrogen source.
Workflow Diagram: Reduction to 4-(pyridin-2-yl)aniline
Caption: Catalytic hydrogenation workflow.
Detailed Experimental Protocol: Reduction
This is a representative protocol based on established catalytic hydrogenation methods.[18]
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 5 mmol) and 50 mL of methanol. Carefully add 10% Palladium on carbon (100 mg, 10 wt%).
-
Hydrogenation: Seal the flask with a septum. Evacuate the flask and backfill with hydrogen gas from a balloon three times. Leave the final balloon of hydrogen attached and stir the suspension vigorously at room temperature.
-
Monitoring: The reaction is typically complete within 2-4 hours. Progress can be monitored by TLC, noting the formation of a new, more polar spot (the amine) and the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with an additional 20 mL of methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 4-(pyridin-2-yl)aniline. The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.
Applications in Drug Development and Materials Science
As a synthetic intermediate, this compound is a precursor to a diverse range of target molecules. The resulting amine, 4-(pyridin-2-yl)aniline, is particularly useful.
-
Pharmaceutical Synthesis: The amino-pyridine scaffold is present in numerous kinase inhibitors and other therapeutic agents. The primary amine can be readily functionalized to form amides, ureas, sulfonamides, or used in further cross-coupling reactions to build the complex architectures required for modern drug candidates.
-
Ligand Development: The bidentate N,N' chelation motif in 4-(pyridin-2-yl)aniline makes it an excellent building block for ligands in coordination chemistry and catalysis.
-
Functional Materials: The rigid, conjugated bi-aryl system can be incorporated into polymers or small molecules designed for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[5]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
References
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Papatriantafyllopoulou, C., et al. (2017). Synthesis and characterization of new coordination compounds by the use of 2-pyridinemethanol and di- or tricarboxylic acids. CrystEngComm. Available at: [Link]
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Hangzhou Zhongmei Huadong Pharma. (2022). Synthesis method of 2-(4-nitrophenyl) butyric acid. Patsnap. Available at: [Link]
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Magritek. (2019). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]
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El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. Acta Crystallographica Section E. Available at: [Link]
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Hidayat, H., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]
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Saeed, S., et al. (2013). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Journal of Chemical Crystallography. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Biologics. Available at: [Link]
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Shablykin, O. V., et al. (2016). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. ResearchGate. Available at: [Link]
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Al-Naddaf, Q., et al. (2022). The reduction of 4-nitrophenol and 2-nitroaniline by the incorporation of Ni@Pd MNPs into modified UiO-66-NH2 metal–organic frameworks (MOFs) with tetrathia-azacyclopentadecane. ResearchGate. Available at: [Link]
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Ibrahim, M. M., et al. (2018). The UV-Vis absorption spectra of III in different solvents. ResearchGate. Available at: [Link]
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Gebreslassie, G., & Gebrehiwot, M. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. PubMed. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. Available at: [Link]
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The Royal Society of Chemistry. (2012). High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. Available at: [Link]
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Mathad, V. T., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. Available at: [Link]
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Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Available at: [Link]
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Singh, S., et al. (2012). Synthesis and Characterization of some new Synthesis of 1-acetyl-3-(4-nitrophenyl)- 5-(substituted ph. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]
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NIST. Pyridine, 2,4,6-triphenyl-. NIST Chemistry WebBook. Available at: [Link]
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University of Groningen. (2018). Selective reduction of nitrobenzene to aniline over electrocatalysts based on nitrogen-doped carbons con. Available at: [Link]
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Yildiz, N., et al. (2018). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. NIH. Available at: [Link]
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University of California, Davis. Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Available at: [Link]
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Wang, C., et al. (2015). Insights into the mechanism of Nitrobenzene reduction to aniline over Pt catalyst and the significance of the adsorption of phenyl group on kinetics. Loughborough University Research Repository. Available at: [Link]
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SIELC Technologies. UV-Vis Spectrum of Pyridine. Available at: [Link]
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Bastrakov, M., et al. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Available at: [Link]
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Richard, B. J., et al. (2024). Crystal structure of a hydrogen-bonded 2:1 co-crystal of 4-nitrophenol and 4,40-bipyridine. IUCrData. Available at: [Link]
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Asghar, M. N., et al. (2023). A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[2][19]diazino[4,5-d]pyrimidine-2,7-dione. MDPI. Available at: [Link]
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A Technical Guide to the Computational Analysis of 2-(4-Nitrophenyl)pyridine: From Molecular Structure to Biological Insight
This guide provides a comprehensive framework for the computational analysis of 2-(4-nitrophenyl)pyridine, a molecule of significant interest due to the prevalence of its constituent pyridine and nitrophenyl scaffolds in pharmacologically active compounds.[1][2] The pyridine ring is a cornerstone in drug development, known to enhance biochemical potency, metabolic stability, and cell permeability.[2] This document is designed for researchers, computational chemists, and drug development professionals, offering a narrative that intertwines theoretical principles with practical, validated protocols. Our approach moves logically from foundational single-molecule characterization to simulating its interactions within a biological system, demonstrating how computational chemistry serves as a powerful predictive tool in modern pharmaceutical science.
Part 1: Foundational Analysis: Unveiling the Intrinsic Molecular Structure
Causality Statement: The three-dimensional conformation and electronic structure of a molecule are the primary determinants of its physical properties and biological activity. Before assessing its potential as a drug candidate, we must first establish its most stable energetic state and understand its inherent geometry. The dihedral angle between the phenyl and pyridine rings, in particular, is a critical parameter, as it governs the degree of π-system conjugation and the overall molecular shape, which directly impacts how the molecule fits into a protein's binding pocket.[3][4]
Methodology: Geometry Optimization via Density Functional Theory (DFT)
We employ Density Functional Theory (DFT) as our primary quantum mechanical method. DFT provides a robust balance between computational efficiency and accuracy for organic molecules of this size, making it a workhorse in the field.[5][6] The specific functional chosen, B3LYP, combined with a Pople-style basis set like 6-311++G(d,p), is a well-validated system for calculating the geometries and electronic properties of organic compounds.[7] The "++" denotes the inclusion of diffuse functions, which are crucial for accurately describing the electron density far from the nucleus, while the "(d,p)" indicates polarization functions that allow for non-spherical electron distribution, essential for describing chemical bonds accurately.
Experimental Protocol: Geometry Optimization and Conformational Analysis
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular editing software (e.g., Avogadro, GaussView) and pre-optimized using a computationally inexpensive force field (e.g., MMFF94) to generate a sensible 3D starting geometry.
-
Quantum Mechanical Optimization:
-
Software: Gaussian 16, ORCA, or equivalent.
-
Method: B3LYP functional with the 6-311++G(d,p) basis set.
-
Input: The pre-optimized structure from Step 1.
-
Execution: A geometry optimization calculation is performed. This iterative process adjusts the positions of the atoms until the point of minimum energy on the potential energy surface is located.
-
-
Conformational Search (Potential Energy Surface Scan):
-
To ensure the global minimum energy conformation is found, a relaxed Potential Energy Surface (PES) scan is conducted.
-
The dihedral angle defined by the atoms connecting the pyridine and nitrophenyl rings is systematically rotated (e.g., in 10° increments from 0° to 180°).
-
At each step, the energy of the constrained structure is calculated, allowing for the identification of the lowest-energy rotational isomer.
-
-
Validation of Minimum Energy: A frequency calculation is performed on the final optimized structure from the PES scan. A true energy minimum is confirmed by the absence of any imaginary (negative) frequencies.
Diagram: Geometry Optimization Workflow
Caption: Workflow for obtaining the validated, lowest-energy structure of a molecule.
Data Presentation: Optimized Geometrical Parameters
The table below summarizes key structural parameters calculated for the optimized geometry of this compound. These values serve as a foundational dataset for all subsequent analyses.
| Parameter | Description | Calculated Value |
| C-C Bond Length | Length of the bond connecting the two rings | ~1.48 Å |
| C-N-O Bond Angle | Angle within the nitro group | ~118° |
| Dihedral Angle | Twist between the pyridine and phenyl rings | ~35-45° |
Note: Exact values are dependent on the specific functional and basis set. The non-planar dihedral angle is consistent with findings for similar linked aromatic systems, where steric hindrance prevents full coplanarity.[3]
Part 2: Probing Reactivity Through Electronic Structure Analysis
Causality Statement: The distribution of electrons within the optimized molecular structure dictates its reactivity. By analyzing the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP), we can predict the most probable sites for electrophilic and nucleophilic attack, understand the molecule's polarity, and rationalize its potential interactions with biological macromolecules.
Methodology: FMO and MEP Analysis
This analysis is performed on the DFT-optimized structure obtained in Part 1.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO region is susceptible to attack by electrophiles, while the LUMO region is susceptible to attack by nucleophiles. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of molecular stability; a smaller gap suggests higher reactivity.[4]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge landscape across the molecule. Regions of negative potential (typically colored red) are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles.[7][8]
Diagram: From Electronic Properties to Reactivity
Caption: A streamlined workflow for performing molecular docking simulations.
Data Presentation: Predicted Docking Results with COX-2
| Parameter | Result | Interpretation |
| Binding Affinity | -7.0 to -8.5 kcal/mol | Indicates favorable binding within the active site. |
| Key Interactions | Hydrogen bond | The nitro group oxygen atoms can act as H-bond acceptors with residues like Tyr385 or Ser530. |
| π-π Stacking | The aromatic rings can form π-π stacking interactions with aromatic residues like Trp387 or Phe518. |
Note: These are hypothetical yet plausible interactions based on the known COX-2 active site and the ligand's chemical nature.
Conclusion
This technical guide has outlined a rigorous, multi-step computational protocol for the deep analysis of this compound. By systematically progressing from geometry optimization and electronic structure analysis to the simulation of protein-ligand interactions, we can construct a detailed profile of the molecule's potential behavior. This workflow, grounded in established theoretical methods and validated protocols, provides a powerful and cost-effective strategy for generating actionable hypotheses in the early stages of drug discovery, guiding synthetic efforts toward candidates with a higher probability of success.
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Ashdin Publishing. (2022). Pyridine moiety bearing pyrimidine-2-thiols: Synthesis, characterization and insilico molecular docking studies in comparison to standard ligand drug. Journal of Drug and Alcohol Research. Available at: [Link]
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Thieme Connect. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-inflammatory Compounds. Pharmaceutical Fronts, 4(04), e250-e266. Available at: [Link]
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Methodological & Application
Application Note: Optimized Synthesis of 2-(4-Nitrophenyl)pyridine via Suzuki-Miyaura Cross-Coupling
Executive Summary & Strategic Context
2-(4-Nitrophenyl)pyridine is a critical intermediate in the synthesis of "push-pull" optoelectronic materials and a precursor for cyclometalated iridium(III) ligands used in OLEDs. While the Suzuki-Miyaura coupling is the industry standard for biaryl synthesis, this specific transformation presents unique challenges due to the coordination ability of the pyridine nitrogen and the electronic deactivation of the nitro group.
This Application Note provides a high-fidelity protocol designed to minimize common failure modes such as catalyst poisoning and protodeboronation. Unlike generic procedures, this guide focuses on the directionality of the coupling and the specific solvation requirements for electron-deficient substrates.
Reaction Design & Optimization Logic
The "Coupling Direction" Imperative
In Suzuki coupling, the choice of which partner carries the halogen and which carries the boronic acid is usually flexible. However, for 2-substituted pyridines, this choice is binary and critical.
-
Correct Route: 2-Halopyridine (Electrophile) + 4-Nitrophenylboronic acid (Nucleophile).
-
Incorrect Route: 2-Pyridylboronic acid + 1-Halo-4-nitrobenzene.
Scientific Rationale: 2-Pyridylboronic acids and esters are notoriously unstable. They undergo rapid protodeboronation in aqueous base due to the high electronegativity of the nitrogen atom, which facilitates the hydrolytic cleavage of the C-B bond . Therefore, the pyridine ring must serve as the electrophile.
Catalyst & Ligand Selection
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
-
Why: While Pd(dppf)Cl₂ is robust, Pd(PPh₃)₄ remains the gold standard for 2-bromopyridines because the monodentate phosphines dissociate easily to accommodate the oxidative addition of the bulky heterocycle.
-
-
Substrate: 2-Bromopyridine is preferred over 2-chloropyridine.
-
Why: The C-Br bond is weaker, facilitating faster oxidative addition, which competes favorably against the non-productive coordination of the pyridine nitrogen to the Palladium center (catalyst poisoning).
-
Solvent System Thermodynamics
A mixture of 1,2-Dimethoxyethane (DME) and Water (2:1) is recommended.
-
Solubility: The nitro group renders the boronic acid less soluble in non-polar solvents (like Toluene). DME is miscible with water, ensuring a homogeneous phase during the initial mixing, while the high water content ensures the inorganic base (Na₂CO₃) is fully dissolved and active.
Standard Operating Procedure (SOP)
Materials Checklist
| Reagent | Equiv. | Role | Critical Attribute |
| 2-Bromopyridine | 1.0 | Electrophile | Clear liquid, free of HBr |
| 4-Nitrophenylboronic acid | 1.2 | Nucleophile | Dry, off-white solid |
| Pd(PPh₃)₄ | 0.05 (5 mol%) | Catalyst | Bright yellow (Black = Decomposed) |
| Na₂CO₃ (2.0 M aq) | 3.0 | Base | Degassed prior to use |
| DME | N/A | Solvent | Anhydrous, degassed |
Step-by-Step Protocol
Phase 1: Inert Environment Setup
-
Glassware Prep: Oven-dry a 100 mL Schlenk flask or 3-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser.
-
Atmosphere: Cycle the flask 3x with Vacuum/Argon to remove atmospheric oxygen. Note: Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
Phase 2: Reaction Assembly
-
Under a positive stream of Argon, charge the flask with:
-
2-Bromopyridine (1.0 equiv, e.g., 5.0 mmol, 475 µL)
-
4-Nitrophenylboronic acid (1.2 equiv, 6.0 mmol, 1.00 g)
-
DME (20 mL)
-
-
Degassing (Critical): Sparge the solution with Argon for 15 minutes. Alternatively, perform two Freeze-Pump-Thaw cycles.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv, 0.25 mmol, 289 mg) quickly against the Argon flow. The solution should turn yellow.
-
Base Addition: Add the degassed 2.0 M Na₂CO₃ solution (7.5 mL).
Phase 3: Reaction & Workup
-
Heating: Heat the mixture to reflux (approx. 85°C) for 12–16 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 7:3). The starting bromide (Rf ~0.6) should disappear; the product is more polar (Rf ~0.3) and UV active.
-
-
Quench: Cool to room temperature. Dilute with water (50 mL) and Ethyl Acetate (50 mL).
-
Extraction: Separate layers. Extract the aqueous layer 2x with Ethyl Acetate.
-
Wash: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
Phase 4: Purification
-
Crude Analysis: The crude solid is often yellow/brown.
-
Chromatography: Purify via silica gel flash chromatography.
-
Gradient: 0% → 30% Ethyl Acetate in Hexanes.
-
-
Recrystallization (Optional): For high purity (>99%), recrystallize from hot Ethanol.
Experimental Workflow & Logic
The following diagram illustrates the critical decision nodes and chemical logic flow for this synthesis.
Figure 1: Logical workflow for the Suzuki coupling of electron-deficient pyridines, emphasizing the critical degassing step to preserve the Pd(0) species.
Troubleshooting & Critical Quality Attributes (CQA)
| Issue | Probable Cause | Corrective Action |
| Black Precipitate | "Palladium Black" formation due to catalyst decomposition (oxidation). | Ensure rigorous degassing. Add excess PPh₃ ligand (10 mol%) to stabilize Pd. |
| Low Yield | Protodeboronation of the boronic acid. | Switch base to K₃PO₄ (anhydrous) or KF. Reduce water ratio. |
| No Reaction | Catalyst poisoning by Pyridine N-coordination. | Switch to Pd(dppf)Cl₂ or increase temperature to 100°C (switch solvent to Toluene/Dioxane). |
| Homocoupling | Presence of Oxygen.[1][2][3][4] | Re-evaluate inert gas lines. Ensure boronic acid is added slowly if possible (though less critical for nitro-derivatives). |
Safety & Waste Disposal
-
2-Bromopyridine: Toxic by inhalation and skin contact. Handle in a fume hood.
-
Palladium Residues: Heavy metal waste. Do not dispose of down the drain. Collect in dedicated heavy metal waste containers.
-
Solvents: DME is a suspected teratogen. Use Toluene/Ethanol as a greener alternative if DME is restricted.
References
-
Billingsley, K., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[2] Chemical Reviews.
-
Organic Syntheses. General procedures for Suzuki Couplings. Organic Syntheses.
-
Lutz, M. R., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling.[5] NIH National Library of Medicine.
Sources
- 1. americanelements.com [americanelements.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision Synthesis of 2-(4-Nitrophenyl)pyridine
Strategic Overview & Rationale
The synthesis of 2-(4-nitrophenyl)pyridine represents a classic yet critical challenge in medicinal chemistry and materials science. This scaffold serves as a precursor for donor-acceptor systems in optoelectronics and as a privileged pharmacophore in drug discovery.
Experimental Design: The "Electrophile-Nucleophile" Choice
Success in Suzuki-Miyaura cross-coupling hinges on the correct assignment of coupling partners. For this target, two pathways exist:
-
Path A (Recommended): 2-Bromopyridine (Electrophile) + 4-Nitrophenylboronic acid (Nucleophile).
-
Path B (High Risk): 2-Pyridylboronic acid (Nucleophile) + 1-Bromo-4-nitrobenzene (Electrophile).
Why Path A? Path A is superior because 2-pyridylboronic acid (used in Path B) is notoriously unstable. It suffers from rapid protodeboronation (hydrolysis of the C-B bond) under the basic conditions required for coupling, leading to low yields. Conversely, 4-nitrophenylboronic acid is bench-stable and, despite the electron-withdrawing nitro group, participates efficiently in transmetallation when paired with robust palladium catalysts.
Reaction Mechanism & Critical Control Points
The reaction follows the standard Pd(0)/Pd(II) catalytic cycle. Understanding the specific electronic influence of the nitro group is vital for optimization.
Mechanistic Insights
-
Oxidative Addition: The electron-deficient nature of the pyridine ring facilitates the oxidative addition of Pd(0) into the C-Br bond. 2-Bromopyridine is an excellent electrophile here.
-
Transmetallation (The Rate-Limiting Step): The base (e.g., Carbonate) coordinates to the boron of 4-nitrophenylboronic acid to form a reactive boronate species. The nitro group (electron-withdrawing) increases the Lewis acidity of the boron center, actually accelerating base coordination. However, this also makes the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) if the reaction stalls.
-
Reductive Elimination: The final step releases the biaryl product and regenerates Pd(0).
Visualization: Catalytic Cycle
Figure 1: The Suzuki-Miyaura catalytic cycle optimized for pyridine-aryl coupling. Note the critical role of base activation prior to transmetallation.
Standard Protocol (Bench Scale)
This protocol is scaled for 1.0 mmol but is linear up to 50 mmol.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Amount | Role |
| 2-Bromopyridine | 158.00 | 1.0 | 158 mg (95 µL) | Electrophile |
| 4-Nitrophenylboronic acid | 166.93 | 1.2 | 200 mg | Nucleophile |
| Pd(PPh3)4 | 1155.56 | 0.05 | 58 mg | Catalyst |
| Na2CO3 (2M aq) | 105.99 | 3.0 | 1.5 mL | Base |
| 1,4-Dioxane | Solvent | - | 6.0 mL | Solvent |
Step-by-Step Procedure
-
Degassing (Critical):
-
Prepare the solvent mixture (Dioxane) and the 2M Na2CO3 solution separately.
-
Sparge both with Argon or Nitrogen gas for at least 15 minutes. Reason: Oxygen poisons the Pd(0) catalyst and promotes homocoupling of the boronic acid.
-
-
Reaction Assembly:
-
To a dry, argon-flushed Schlenk tube or microwave vial, add 4-Nitrophenylboronic acid (200 mg), Pd(PPh3)4 (58 mg), and 2-Bromopyridine (158 mg).
-
Note: If 2-Bromopyridine is liquid, add it after the solvent.
-
Add degassed 1,4-Dioxane (6 mL) via syringe.
-
Add degassed 2M Na2CO3 (1.5 mL) via syringe.
-
-
Execution:
-
Seal the vessel under positive argon pressure.
-
Thermal Method: Heat to 90°C (oil bath) with vigorous stirring for 12-16 hours.
-
Microwave Method (Alternative): Heat to 120°C for 30 minutes.
-
-
Monitoring:
-
Check reaction progress via TLC (Eluent: 30% Ethyl Acetate in Hexanes).
-
Target Spot: this compound usually fluoresces strongly under UV (254 nm).
-
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel.[3]
-
Gradient: 0%
20% Ethyl Acetate in Hexanes. -
Yield Expectation: 75-85% (Yellow crystalline solid).
-
Optimization & Troubleshooting Guide
Common Failure Modes
| Issue | Diagnosis | Solution |
| Low Conversion | Catalyst deactivation (Pd black formation). | Ensure rigorous degassing.[6] Switch to Pd(dppf)Cl2 (more robust) or increase temp to 100°C. |
| Protodeboronation | Formation of Nitrobenzene (byproduct). | Use anhydrous conditions with Cs2CO3 in Toluene, or reduce water ratio. Add base slowly. |
| Homocoupling | Formation of 4,4'-Dinitrobiphenyl. | Reduce O2 exposure (better inert atmosphere). Lower catalyst loading. |
| Pyridine Poisoning | Reaction stalls early. | Pyridine nitrogen can coordinate Pd. Use a bidentate ligand catalyst like Pd(dppf)Cl2 to prevent this non-productive binding. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis of this compound.
Safety & Handling
-
Palladium Compounds: Heavy metals. Handle with gloves; dispose of heavy metal waste separately.
-
Nitro Compounds: Potentially explosive if heated to dryness under pressure or mixed with strong reducing agents.
-
2-Bromopyridine: Irritant. Avoid inhalation.
References
-
Nobel Prize in Chemistry 2010 . "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
BenchChem . "A Comparative Analysis of 2-Nitrophenylboronic Acid and 4-Nitrophenylboronic Acid in Suzuki Coupling Reactions." Link
-
Organic Chemistry Portal . "Suzuki Coupling."[2][3][5][7][8][9][10] Link
-
National Institutes of Health (NIH) . "Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling." PubMed Central. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Pyridine - Syntheis, Reactions and Medicinal uses | PPTX [slideshare.net]
- 7. scholarship.claremont.edu [scholarship.claremont.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. nobelprize.org [nobelprize.org]
Protocol: Palladium-Catalyzed Synthesis of 2-(4-Nitrophenyl)pyridine via Suzuki-Miyaura Coupling
Abstract & Scope
This application note details the synthesis of 2-(4-nitrophenyl)pyridine (CAS: 2113-61-3), a critical intermediate in the development of optoelectronic materials (e.g., iridium complexes for OLEDs) and pharmaceutical ligands.
While direct nitration of 2-phenylpyridine often yields a mixture of isomers, this protocol utilizes the Suzuki-Miyaura cross-coupling reaction . This method offers high regioselectivity, functional group tolerance, and scalability. We employ 2-bromopyridine and 4-nitrophenylboronic acid as coupling partners, using a Pd(0) catalyst system optimized for electron-deficient substrates.
Scientific Foundation & Mechanism
Why Suzuki-Miyaura?
The Suzuki-Miyaura coupling is preferred over the Gomberg-Bachmann reaction or direct nucleophilic aromatic substitution due to its mild conditions.
-
Regiocontrol: The position of the nitro group is fixed by the starting boronic acid, eliminating isomer separation issues.
-
Chemoselectivity: The nitro group (
) is strongly electron-withdrawing. While this can sometimes deactivate the boronic acid toward transmetallation, the use of a carbonate base in a biphasic solvent system ensures sufficient activation of the boronate species [1].
Reaction Mechanism
The catalytic cycle follows the standard Pd(0)/Pd(II) pathway:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond of 2-bromopyridine.
-
Metathesis (Base Step): The halide on the Pd(II) complex is replaced by a base (alkoxide/hydroxide), making the complex more electrophilic.
-
Transmetallation: The activated arylboronate transfers the nitrophenyl group to the palladium center.
-
Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling. The base plays a dual role: activating the boronic acid and facilitating the metathesis step on the Palladium center.
Experimental Design
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv. | Role | Notes |
| 2-Bromopyridine | 158.00 | 1.0 | Electrophile | Liquid; dispense by density (1.66 g/mL). |
| 4-Nitrophenylboronic acid | 166.93 | 1.2 | Nucleophile | Excess used to account for protodeboronation. |
| Pd(PPh3)4 | 1155.56 | 0.05 | Catalyst | Tetrakis(triphenylphosphine)palladium(0). Air sensitive. |
| Sodium Carbonate (Na2CO3) | 105.99 | 2.0 | Base | Use 2M aqueous solution. |
| DME (Dimethoxyethane) | 90.12 | Solvent | - | Degassed. Toluene/EtOH (4:1) is a valid alternative. |
Equipment Requirements
-
Reaction Vessel: Two-neck round bottom flask (50 mL) or Schlenk tube.
-
Inert Gas: Nitrogen or Argon line (balloon is acceptable if strictly sealed).
-
Temperature Control: Oil bath set to reflux (approx. 85-90°C).
-
Purification: Flash chromatography column, Silica Gel 60.
Step-by-Step Protocol
Phase 1: Preparation & Setup
-
Glassware Prep: Oven-dry the Schlenk tube/flask and stir bar. Cool under a stream of nitrogen.
-
Solvent Degassing: Sparge the DME (or chosen solvent) with nitrogen for 15-20 minutes. Critical: Oxygen poisons the Pd(0) catalyst, turning the solution black and halting the reaction.
Phase 2: Reaction Assembly
-
Charge the flask with 4-nitrophenylboronic acid (1.2 equiv) and Pd(PPh3)4 (5 mol%).
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed DME (concentration ~0.2 M relative to bromide) via syringe.
-
Add 2-Bromopyridine (1.0 equiv) via syringe.
-
Add 2M Na2CO3 (aq) (2.0 equiv) via syringe.
-
Observation: The mixture will be biphasic. Vigorous stirring is required.
-
-
Heat the mixture to reflux (90°C) for 12–16 hours.
-
Monitoring: Check reaction progress via TLC (Solvent: 20% EtOAc in Hexane). The product typically fluoresces under UV (254/365 nm).
-
Phase 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Extraction:
-
Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Combine organic layers.
-
Wash with Brine (1 x 20 mL).
-
Dry over anhydrous
or .
-
-
Filtration: Filter off the drying agent and concentrate the filtrate in vacuo (Rotavap) to obtain the crude solid.
Phase 4: Purification
-
Column Chromatography:
-
Stationary Phase: Silica Gel.
-
Mobile Phase: Gradient 10%
30% Ethyl Acetate in Hexane. -
Note: The nitro group makes the compound moderately polar.
-
-
Recrystallization (Optional for high purity):
-
Dissolve the solid in hot Ethanol.
-
Allow to cool slowly.[1] Yellow needles are typically formed.
-
Workflow Visualization
Figure 2: Operational workflow for the synthesis of this compound.
Characterization & Validation
Upon isolation, the product should be a yellow crystalline solid.
Expected Analytical Data
-
Melting Point: 130–133 °C (Literature varies slightly by solvent; compare to CAS 2113-61-3 data).
-
1H NMR (400 MHz, CDCl3):
- ~8.75 (d, 1H, Py-H6) – Most deshielded, adjacent to Nitrogen.
-
~8.35 (d, 2H, Ar-H ortho to
) – AA'BB' system part 1. - ~8.20 (d, 2H, Ar-H ortho to Py) – AA'BB' system part 2.
- ~7.85 (m, 2H, Py-H3/H4).
- ~7.35 (m, 1H, Py-H5).
-
HRMS (ESI): Calculated for
: 201.066.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Black Precipitate | Catalyst decomposition ("Palladium Black") due to oxygen. | Ensure rigorous degassing. Add free ligand ( |
| Starting Material Remains | Catalyst poisoning or boronic acid degradation. | Add 10% more catalyst and boronic acid. Ensure base is fully dissolved/mixed. |
| Homocoupling (Biaryl) | Oxidative coupling of boronic acid. | Reduce oxygen exposure. This is a common side reaction in aerobic conditions. |
| Protodeboronation | Loss of boron group before coupling. | Avoid excessive heating times. Use anhydrous conditions with |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
PubChem.[2] (n.d.). This compound (CAS 2113-61-3). National Library of Medicine. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
-
Liu, C., & Yang, W. (2009).[3] A fast and oxygen-promoted protocol for the ligand-free Suzuki reaction of 2-halogenated pyridines in aqueous media.[3] Chemical Communications.[4][5] Link
Sources
Application Note: 2-(4-Nitrophenyl)pyridine in Organic Synthesis & Organometallic Chemistry
Executive Summary
2-(4-Nitrophenyl)pyridine is a critical "gateway ligand" in the synthesis of cyclometalated iridium(III) and platinum(II) complexes. While 2-phenylpyridine (ppy) is the parent scaffold for green phosphorescent emitters, the introduction of the nitro group at the para position of the phenyl ring serves two distinct, high-value purposes:
-
Electronic Tuning: The strong electron-withdrawing nature of the nitro group stabilizes the HOMO levels, typically inducing a red-shift in emission and altering redox potentials for photocatalytic applications.
-
Synthetic Handle (The "Masked Amine" Strategy): Direct cyclometalation of amino-substituted phenylpyridines is often low-yielding due to the competing coordination of the amine nitrogen to the metal center. The nitro derivative circumvents this by allowing high-yield cyclometalation followed by post-complexation reduction to the amine, enabling bioconjugation or further functionalization.
This guide provides validated protocols for the synthesis of the ligand, its metalation, and its conversion into functionalized probes.
Synthesis of the Scaffold: this compound
The most robust route to this scaffold is the Suzuki-Miyaura cross-coupling of 2-bromopyridine and 4-nitrophenylboronic acid.
Protocol 1: Optimized Suzuki Coupling
Objective: Synthesis of this compound on a multigram scale.
Reagents:
-
2-Bromopyridine (1.0 eq)
-
4-Nitrophenylboronic acid (1.1 eq)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent System: DME/Water (4:1) or Toluene/Ethanol/Water (4:1:1)
Step-by-Step Methodology:
-
Degassing: In a Schlenk flask, combine the solvent system. Degas by bubbling nitrogen or argon for 30 minutes. Expert Note: Oxygen is the primary cause of catalyst death and homocoupling byproducts. Rigorous degassing is non-negotiable.
-
Assembly: Add the 2-bromopyridine, boronic acid, and base to the flask under a counter-flow of inert gas. Add the Pd catalyst last.[1]
-
Reaction: Heat the mixture to reflux (approx. 90-100°C) for 12–18 hours. Monitor by TLC (Silica, Hexane/EtOAc 4:1). The product typically appears as a bright yellow spot (UV active).
-
Workup: Cool to room temperature. Pour into water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
-
Yield Expectation: 80–90%.
Table 1: Troubleshooting Common Suzuki Issues
| Issue | Probable Cause | Solution |
|---|---|---|
| Low Conversion | Catalyst oxidation | Ensure rigorous degassing; switch to Pd(dppf)Cl₂ if steric hindrance is suspected. |
| Homocoupling | Oxygen presence | Increase inert gas flow; verify solvent purity. |
| Protodeboronation | Base/Temp incompatibility | Switch base to K₃PO₄; lower temperature to 80°C. |
Core Application: Synthesis of Cyclometalated Iridium(III) Complexes
This is the primary industrial application. The nitro-ligand is used to create red-shifted emitters or precursors for bio-labeling reagents.
Protocol 2: The Nonoyama Reaction (Dimer Formation)
Reaction:
-
Solvent Choice: 2-Ethoxyethanol/Water (3:1). Reasoning: 2-Ethoxyethanol has a high boiling point (135°C) and dissolves both the inorganic Ir salt and the organic ligand.
-
Procedure:
-
Mix IrCl₃[2]·nH₂O (1 eq) and this compound (2.2 eq) in the solvent.
-
Reflux under nitrogen for 24 hours. The solution will turn from dark brown to a turbid yellow/orange suspension.
-
Critical Step: Cool and add water to precipitate the dimer. Filter the solid and wash copiously with water (to remove excess Ir salts) and then ether (to remove unreacted ligand).
-
Yield: The dimer is often insoluble; do not attempt to recrystallize unless necessary. Use directly in the next step.
-
Protocol 3: Monomer Formation & The "Nitro-to-Amine" Reduction
This workflow converts the nitro-complex into an amine-complex, ready for drug conjugation (e.g., NHS-ester coupling).
Step A: Monomer Synthesis
-
Reagents: Dimer (1 eq), Acetylacetone (acac) or 2,2'-Bipyridine (2.2 eq), Na₂CO₃ (5 eq).
-
Conditions: Reflux in 2-Ethoxyethanol or Glycerol (for higher temp) for 12-15 hours.
-
Product:
(Neutral) or (Cationic).
Step B: Post-Complexation Reduction (The "Masked Amine" Route)
-
Challenge: Standard hydrogenation (H₂/Pd) can sometimes demetalate the complex or reduce the pyridine ring if conditions are too harsh.
-
Recommended Method: Hydrazine Reduction.
-
Dissolve the Nitro-Iridium complex in THF/Ethanol (1:1).
-
Add 10% Pd/C (10 wt% loading).
-
Add Hydrazine Monohydrate (excess, dropwise) at reflux.
-
Observation: The solution color will shift significantly (often from yellow/orange to bright green or red) due to the change in electronic donation from the ligand (Nitro=EWG
Amine=EDG). -
Workup: Filter through Celite to remove Pd/C. Concentrate.
-
Visual Workflow: The "Gateway" Strategy The following diagram illustrates the strategic pathway from the raw ligand to a bioconjugated probe.
Figure 1: The "Masked Amine" synthetic workflow for generating functionalized Iridium probes.
C-H Functionalization Applications
Beyond metal complexes, this compound is a substrate for studying Directed C-H Activation. The pyridine nitrogen acts as a Directing Group (DG) , positioning catalysts (Pd, Rh, Ru) to activate the ortho C-H bond of the phenyl ring.
-
Regioselectivity: Activation occurs exclusively at the ortho position relative to the pyridine-phenyl bond.
-
Electronic Effect: The para-nitro group (relative to the C-C bond) makes the phenyl ring electron-deficient. This typically increases the barrier for electrophilic C-H activation (e.g., Pd(II) mechanisms) but facilitates nucleophilic or radical pathways.
-
Application: Synthesis of highly substituted aryl-pyridines for drug discovery libraries.
Photophysical Properties & Tuning
The substitution pattern dramatically affects the emission wavelength of the resulting Iridium complexes.
Table 2: Substituent Effects on Ir(ppy)₂ (acac) Emission
| Ligand Substituent (Para to C-C) | Electronic Effect | Emission Color | Approx.
*Note: Nitro groups can induce non-radiative decay pathways, lowering quantum yield (Φ). Reduction to amine restores high Φ. **Note: Placing the amine para to the C-Ir bond (different isomer) causes a red shift. Position is critical.
References
-
Synthesis of Ir(III) Complexes (Nonoyama Reaction)
- Title: Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands...
- Source: MDPI (Molecules 2023)
-
URL:[Link]
-
Suzuki Coupling Protocol
-
Nitro-to-Amine Reduction Strategy in Ir Complexes
-
C-H Activation Reviews
- Title: A brief review on the palladium-catalyzed C–H activ
- Source: RSC Advances (2021)
-
URL:[Link]
-
Photophysical Properties of Ir Complexes
- Title: Highly phosphorescent bis-cyclometalated iridium complexes: synthesis, photophysical characteriz
- Source: J. Am. Chem. Soc. (2001)
-
URL:[Link]
Sources
Application Note: 2-(4-Nitrophenyl)pyridine in Coordination Chemistry
This guide is structured as a high-level technical application note designed for research scientists and drug development professionals. It prioritizes experimental reproducibility, mechanistic understanding, and downstream utility.
Executive Summary
2-(4-Nitrophenyl)pyridine (2-(4-NO₂-ph)py ) represents a critical "electronic probe" ligand in the design of transition metal complexes, particularly for Iridium(III) and Platinum(II) platforms. Unlike the parent 2-phenylpyridine (ppy), the inclusion of a strong electron-withdrawing nitro group (
Key Applications:
-
OLED Emitters: Stabilizing the Highest Occupied Molecular Orbital (HOMO) to tune emission color (typically blue-shifting the MLCT state relative to ppy, barring ligand-centered quenching).
-
Bioconjugation Precursors: The nitro group serves as a masked amine; post-complexation reduction allows for the attachment of biological vectors (antibodies, peptides) without disrupting the coordination sphere.
-
Photoredox Catalysis: Modulating the oxidation potential (
) of the metal center to access high-potential photo-oxidants.
Electronic Rationale & Mechanism
The utility of 2-(4-NO₂-ph)py stems from its ability to perturb the frontier molecular orbitals (FMOs) of cyclometalated complexes.
Mechanistic Impact
In a typical
-
HOMO: Localized primarily on the Iridium
-orbitals and the phenyl ring ( ). -
LUMO: Localized primarily on the pyridine ring (
).
The nitro group is a strong
-
Effect: This stabilizes (lowers) the HOMO energy level .
-
Result: The energy gap (
) between HOMO and LUMO increases (assuming the pyridine LUMO is less affected), theoretically leading to a hypsochromic (blue) shift in the Metal-to-Ligand Charge Transfer (MLCT) absorption/emission bands compared to unsubstituted ppy.
Note: While the energy gap widens, the nitro group can introduce low-lying non-emissive states (
Figure 1: Mechanistic flow illustrating how the electron-withdrawing nitro group stabilizes the HOMO, altering the photophysical gap.
Experimental Protocols
Protocol A: Ligand Synthesis (Suzuki-Miyaura Coupling)
Objective: Synthesize this compound from commercially available precursors. Scale: 10 mmol
Reagents:
-
2-Bromopyridine (1.58 g, 10 mmol)
-
4-Nitrophenylboronic acid (1.84 g, 11 mmol) [1]
-
Palladium(0) tetrakis(triphenylphosphine) (
) (5 mol%) -
Potassium Carbonate (
) (2M aqueous solution, 15 mL) -
Solvent: 1,4-Dioxane (40 mL) or Toluene/Ethanol (3:1)
Workflow:
-
Inert Setup: Flame-dry a 100 mL Schlenk flask and cycle with Argon (
) three times. -
Charging: Add 2-bromopyridine, 4-nitrophenylboronic acid, and solvent. Degas the solution by bubbling
for 15 minutes (sparging) to remove dissolved oxygen (critical to prevent Pd catalyst poisoning). -
Catalyst Addition: Add
and the degassed base solution ( ) under a counter-flow of Argon. -
Reflux: Heat the mixture to 90–100°C with vigorous stirring for 12–16 hours. Monitor by TLC (Silica, Hexane:EtOAc 4:1). The product typically fluoresces or absorbs strongly under UV (254 nm).
-
Workup: Cool to room temperature. Extract with Dichloromethane (DCM, 3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Purification: Flash column chromatography (SiO₂).
-
Eluent: Gradient Hexane -> Hexane:EtOAc (80:20).
-
Yield Expectation: 75–85% (Yellow crystalline solid).
-
Protocol B: Iridium Complex Assembly (The "Non-Enneacarbonyldiiron" Route)
Objective: Synthesize the heteroleptic complex
Step 1:
-
Combine
(1 mmol) and 2-(4-NO₂-ph)py (2.2 mmol) in a mixture of 2-ethoxyethanol and water (3:1 ratio, 12 mL). -
Reflux at 110°C for 24 hours under Argon.
-
Observation: A colored precipitate (the dimer) will form. For nitro-complexes, this is often dark yellow/orange.
-
Cool, filter, and wash extensively with water (to remove unreacted
) and cold ethanol (to remove excess ligand). -
Product:
. Dry in a vacuum oven.
Step 2: Monomer Formation with Acetylacetone (acac)
-
Suspend the Dimer (0.5 mmol) in 2-ethoxyethanol (10 mL).
-
Add Acetylacetone (1.5 mmol) and Sodium Carbonate (
, 5 mmol). -
Heat to 85°C for 12 hours.
-
Workup: Cool and precipitate the crude product by adding distilled water. Filter the solid.
-
Purification: Recrystallization from DCM/Hexane or column chromatography (DCM:MeOH 98:2).
Figure 2: Step-by-step workflow for converting the ligand into the final cyclometalated Iridium(III) complex.
Characterization & Data Interpretation
Expected Analytical Data
| Technique | Parameter | Expected Observation | Reason (Causality) |
| ¹H NMR | Chemical Shift ( | Downfield shift of protons ortho to | Strong deshielding by the electron-withdrawing nitro group. |
| ¹H NMR | Coordination Shift | Disappearance of the proton at the C-Ir bond site | Evidence of successful cyclometalation (C-H activation). |
| UV-Vis | Absorption Band | ~400-480 nm ( | Metal-to-Ligand Charge Transfer band; may be blue-shifted vs. ppy. |
| PL | Emission ( | Variable (Solvent Dependent) | Nitro groups can induce solvatochromic shifts or quenching in polar solvents. |
Troubleshooting: The "Nitro Quenching" Effect
Issue: The final complex shows weak or no phosphorescence at room temperature.
Root Cause: The nitro group introduces low-lying excited states (often
-
Low Temperature: Measure PL at 77K (liquid nitrogen). If emission appears, the quenching is thermally activated.
-
Reduction: If the goal is a bright emitter, reduce the
group to an amine ( ) using or . The amine is an electron donor, which will drastically change the color (Red Shift) and restore high quantum efficiency [2].
References
-
Sigma-Aldrich. (2023). 4-Nitrophenylboronic acid Product Specification. Link
-
Beeby, A., et al. (2010). The triplet state of fac-Ir(ppy)3. PubMed.[1] Link
-
Lamansky, S., et al. (2001). Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry. Link
-
BenchChem. (2025). Application Notes for Synthesis of Metal Complexes. Link
Disclaimer: All protocols involve hazardous chemicals (Iridium salts, organic solvents). Perform all synthesis in a fume hood with appropriate PPE.
Sources
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles
Executive Summary
The 2-pyridyl moiety is a ubiquitous pharmacophore in drug discovery, yet the installation of this group via Suzuki-Miyaura coupling remains one of the most challenging transformations in organic synthesis.[1] The difficulty arises not from the electrophile, but from the 2-pyridyl nucleophile (boronic acid/ester). These species suffer from rapid, base-mediated protodeboronation, often decomposing faster than the catalytic turnover rate.
This Application Note provides two distinct, field-validated protocols to solve this problem:
-
The MIDA Boronate "Slow-Release" Protocol: Utilizes ligand-protected boronates and copper promotion to ensure high stability and reliability.
-
The Buchwald G4 Precatalyst Protocol: Utilizes advanced palladacycles to accelerate the cross-coupling rate beyond the decomposition rate.
Mechanistic Insight: The "2-Pyridyl Problem"
To successfully execute this reaction, one must understand the failure mode. Unlike phenylboronic acids, 2-pyridyl boronic acids possess a basic nitrogen atom adjacent to the carbon-boron bond.
The Protodeboronation Trap
Under the basic conditions required for Suzuki coupling, the pyridine nitrogen coordinates intramolecularly or intermolecularly to the boron center. This increases the electron density on the ipso-carbon, making it highly susceptible to protonolysis by water or alcoholic solvents.
Key Insight: The reaction is a race between Transmetallation (productive) and Protodeboronation (destructive). Standard conditions favor destruction.
Figure 1: The kinetic competition between productive transmetallation (Green) and rapid protodeboronation (Red).
Protocol A: The MIDA Boronate System (High Reliability)
Best For: Late-stage functionalization, complex substrates, and scale-up where reproducibility is paramount.
The Logic: MIDA (N-methyliminodiacetic acid) boronates are sp3-hybridized, masking the boron's Lewis acidity. They do not cross-couple directly. Instead, they hydrolyze slowly under mild conditions, releasing the active boronic acid at a concentration low enough to prevent aggregation/decomposition but high enough to feed the catalytic cycle.
Critical Additive: For 2-pyridyl systems specifically, Copper(II) Acetate is required. It is believed to facilitate transmetallation via a transient Cu-intermediate (the "Burke-Gillis" modification).
Materials
-
Nucleophile: 2-Pyridyl MIDA boronate (1.5 equiv)[2]
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)[2]
-
Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (6 mol%)[2]
-
Promoter: Cu(OAc)₂ (50 mol%) — Crucial for 2-pyridyls
-
Base: K₂CO₃ (5.0 equiv)[2]
-
Solvent: DMF : Isopropanol (4:1 ratio) — Anhydrous DMF preferred
Step-by-Step Procedure
-
Setup: In a glovebox or under active N₂ flow, charge a reaction vial with the Aryl Halide (1.0 mmol), 2-Pyridyl MIDA boronate (1.5 mmol, 351 mg), Pd₂(dba)₃ (14 mg), XPhos (29 mg), Cu(OAc)₂ (90 mg), and K₂CO₃ (691 mg).
-
Solvent Addition: Add 8 mL of anhydrous DMF and 2 mL of anhydrous Isopropanol (IPA).
-
Note: The IPA serves as the mild proton source for MIDA hydrolysis.
-
-
Degassing: Sparge the mixture with Nitrogen/Argon for 10 minutes. 2-pyridyl species are sensitive to oxidation.
-
Reaction: Seal the vessel and heat to 100 °C for 4–8 hours.
-
Monitoring: The reaction mixture will turn dark brown/black.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash extensively with water (to remove DMF).
-
Purification: 2-Pyridyl MIDA boronates are silica stable, but the product is a pyridine derivative. Use Et₃N-neutralized silica gel if the product is acid-sensitive.
-
Protocol B: The Buchwald G4 System (High Throughput)
Best For: Screening arrays, simple substrates, and scenarios where MIDA boronates are not commercially available.
The Logic: Instead of slowing down decomposition (like MIDA), this method speeds up the reaction. The XPhos Pd G4 precatalyst generates the active monoligated L-Pd(0) species instantaneously even at low temperatures. The bulky, electron-rich XPhos ligand facilitates rapid oxidative addition and, crucially, rapid transmetallation.
Materials
-
Nucleophile: 2-Pyridyl Boronic Acid Pinacol Ester (1.2–1.5 equiv)
-
Warning: Avoid the free boronic acid; use the pinacol ester.
-
-
Electrophile: Aryl Chloride/Bromide (1.0 equiv)[2]
-
Catalyst: XPhos Pd G4 (2–5 mol%)
-
Base: K₃PO₄ (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 or 10:1)
Step-by-Step Procedure
-
Setup: Charge a vial with XPhos Pd G4 (catalyst), Aryl Halide, and 2-Pyridyl Pinacol Ester.
-
Base Preparation: Prepare a 0.5 M aqueous solution of K₃PO₄. Degas this solution separately for 15 minutes.
-
Initiation: Add Dioxane to the solids, followed by the degassed aqueous base.
-
Reaction: Heat to 100 °C immediately.
-
Speed Factor: Unlike MIDA, this reaction is often complete in < 2 hours.
-
Color Change: The solution typically turns from orange (precatalyst) to pale yellow/black.
-
-
Workup: Standard EtOAc/Brine extraction.
Comparative Data & Selection Guide
| Feature | Protocol A (MIDA + Cu) | Protocol B (Buchwald G4) |
| Stability | Excellent (Shelf-stable reagents) | Low (Pinacol esters degrade) |
| Reaction Time | Slow (4–12 hours) | Fast (1–4 hours) |
| Water Sensitivity | Moderate (Requires specific IPA ratio) | High (Requires degassed water) |
| Scope | Broad (Tolerates complex functionalities) | Good (Sterics can be limiting) |
| Cost | Higher (MIDA reagents) | Lower (Standard esters) |
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal coupling protocol.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Protodeboronation occurred before coupling. | Switch to Protocol A (MIDA). Ensure reagents are dry. |
| Protodeboronation Product (Pyridine) | Catalyst inactive or poisoned. | Increase catalyst loading to 5 mol%. Ensure O₂ exclusion (O₂ kills active Pd(0)). |
| Homocoupling of Electrophile | Oxidative addition occurred, but transmetallation failed. | In Protocol A: Ensure Cu(OAc)₂ is fresh (blue powder, not green). In Protocol B: Switch ligand to SPhos (better for some heteroaryls). |
| MIDA Boronate Remains | Hydrolysis is too slow. | Increase water content slightly or switch base to NaOH (carefully). |
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[3][4] Journal of the American Chemical Society, 131(29), 9612–9613. Link
-
Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Suzuki−Miyaura Cross-Coupling of Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 47(25), 4695–4698. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society, 132(22), 7600–7601. Link
Sources
analytical techniques for characterizing 2-(4-nitrophenyl)pyridine
Abstract
2-(4-Nitrophenyl)pyridine (2-NPPY) is a critical heterocyclic building block and ligand scaffold, widely utilized in the synthesis of phosphorescent Iridium(III) complexes for Organic Light Emitting Diodes (OLEDs) and as a probe in non-linear optical (NLO) studies.[1][2] Its structure features a pyridine ring conjugated with a nitro-substituted phenyl ring, creating a donor-acceptor (D-A) system that exhibits specific intramolecular charge transfer (ICT) properties. This guide outlines a rigorous, multi-modal protocol for the structural, photophysical, and electrochemical characterization of 2-NPPY, ensuring high-purity validation for downstream applications.
Material Safety & Handling (Critical)
Hazard Class: Nitro-aromatics.
-
GHS Classification: Acute Tox. 3 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Handling: 2-NPPY is a yellow crystalline solid. Inhalation of dust and contact with skin must be avoided. All operations involving heating or solvation should be performed in a fume hood.
-
Storage: Store in amber vials under inert atmosphere (
or ) to prevent photo-degradation over long periods.
Synthesis & Structural Identity
Before characterization, understanding the origin of the sample is vital. 2-NPPY is typically synthesized via Suzuki-Miyaura cross-coupling .
Synthesis Pathway (Graphviz Visualization)
Figure 1: Palladium-catalyzed synthesis pathway for 2-NPPY.
Module 1: Structural Confirmation (NMR & IR)
Objective: Verify the carbon skeleton and functional group integrity. The nitro group (
Protocol 1.1: Nuclear Magnetic Resonance (NMR)
-
Solvent:
(Chloroform-d) is standard. is required if solubility is poor or to observe exchangeable protons (none here, but good for stacking interactions). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Acquisition: 16 scans (
), 1024 scans ( ).
Diagnostic Signals (Expected):
| Nucleus | Shift (
Protocol 1.2: FTIR Spectroscopy
-
Method: ATR (Attenuated Total Reflectance) on neat solid.
-
Key Bands:
-
: ~1520
(Strong, asymmetric stretch). -
: ~1345
(Strong, symmetric stretch). -
: ~1590
(Pyridine ring breathing).
-
: ~1520
Module 2: Photophysical Characterization
Objective: Assess the electronic transitions (
Protocol 2.1: UV-Vis Absorption
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).
-
Concentration:
M. -
Blank: Pure solvent.
Data Interpretation: 2-NPPY typically exhibits two major bands:
-
High Energy (
nm): transitions localized on the pyridine and phenyl rings. -
Low Energy (
nm): ICT band from the Pyridine (donor-like) to the Nitrophenyl (acceptor). Note: The nitro group is a strong non-radiative quencher; fluorescence is typically weak or non-existent in polar solvents due to rapid Intersystem Crossing (ISC).
Module 3: Electrochemical Analysis (Cyclic Voltammetry)
Objective: Determine the reduction potential of the nitro group and the oxidation stability of the pyridine ring. This is crucial for evaluating its suitability as an electron-transport material.
Protocol 3.1: Experimental Setup
-
Workstation: Potentiostat/Galvanostat.
-
Working Electrode: Glassy Carbon (3 mm diameter), polished with 0.05
m alumina. -
Counter Electrode: Platinum wire.[1]
-
Reference Electrode:
(in MeCN) or SCE. -
Electrolyte: 0.1 M
(Tetrabutylammonium hexafluorophosphate) in dry Acetonitrile. -
Scan Rate: 100 mV/s.[1]
-
Internal Standard: Ferrocene (
).
Workflow Diagram (Graphviz)
Figure 2: Electrochemical characterization workflow.
Expected Results:
-
Reduction (
): A reversible or quasi-reversible wave around -1.1 V to -1.3 V (vs ) corresponding to the reduction of the nitro group ( ). -
Oxidation (
): Likely outside the solvent window (> +1.5 V) as the electron-withdrawing nitro group makes the pyridine ring difficult to oxidize.
References
-
Synthesis & Cross-Coupling
-
Photophysical Properties
- Photophysical properties of push–pull tetrazoles (Comparative nitro-aromatic d
- Source: New J. Chem. (2015).
-
Electrochemical Behavior
- Electrochemical Behavior of Nitro-substituted Pyridines.
-
Source: J. Electrochem.[5] Soc.
-
General Characterization Data
- This compound CID 459556.
- Source: PubChem Compound Summary.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study [mdpi.com]
- 5. Sensitive detection of 4-nitrophenol based on pyridine diketopyrrolopyrrole-functionalized graphene oxide direct electrochemical sensor - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Spectroscopic Analysis & Protocol: 2-(4-Nitrophenyl)pyridine
Executive Summary & Application Context
2-(4-Nitrophenyl)pyridine (CAS: 4282-47-7) represents a quintessential biaryl system often utilized as a model substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and as a ligand precursor in coordination chemistry. Its structural rigidity and distinct electronic push-pull system (electron-deficient pyridine ring coupled to a nitro-substituted phenyl ring) make it an excellent candidate for demonstrating advanced spectroscopic interpretation.
This application note provides a rigorous, self-validating protocol for the structural confirmation of this compound. It moves beyond simple peak listing to explain the causality of spectral features, ensuring the analyst can distinguish this specific isomer from potential byproducts (e.g., homocoupling products or regioisomers).
Integrated Analysis Workflow
The following decision tree outlines the logical flow for confirming the structure, prioritizing non-destructive techniques.
Figure 1: Integrated spectroscopic workflow for the structural elucidation of biaryl systems.
Protocol 1: Sample Preparation & Handling
Objective: Eliminate solvent peaks and aggregation effects that obscure diagnostic signals.
-
Solvent Selection:
-
Preferred: Chloroform-d (
) is standard. -
Alternative: DMSO-
is required if the sample contains polar impurities or if solubility is low (< 5 mg/0.6 mL). Note: Chemical shifts will vary slightly between solvents due to polarity differences.
-
-
Preparation Steps:
-
Weigh 5–10 mg of dry solid.
-
Dissolve in 0.6 mL of high-quality deuterated solvent (99.8% D).
-
Filtration (Critical): Pass the solution through a cotton plug or 0.45 µm PTFE syringe filter into the NMR tube to remove suspended solids (e.g., silica gel fines from chromatography) which cause line broadening.
-
Degassing: For high-resolution coupling analysis, briefly sonicate the tube to remove dissolved oxygen (paramagnetic), which can broaden multiplets.
-
Nuclear Magnetic Resonance (NMR) Analysis
Instrument: 400 MHz or higher recommended. Pulse Sequence: Standard 1H ZG30.
1H NMR Interpretation Logic
The spectrum is defined by two distinct aromatic systems: the Pyridine ring (4 protons) and the 4-Nitrophenyl ring (4 protons).
-
The Nitrophenyl System (AA'BB'): The 4-nitro substitution creates a symmetric axis. You will observe two "doublets" (technically AA'BB' multiplets) integrating to 2H each.
-
H-3', 5' (Ortho to
): The nitro group is strongly electron-withdrawing (inductive and resonance), significantly deshielding these protons. They appear furthest downfield in the phenyl region. -
H-2', 6' (Ortho to Pyridine): Deshielded by the pyridine ring, but less so than the nitro-adjacent protons.
-
-
The Pyridine System:
-
H-6: The proton adjacent to the nitrogen is characteristically deshielded (~8.7 ppm) due to the electronegativity of Nitrogen.
-
H-5: Typically the most shielded pyridine proton (ddd).
-
Chemical Shift Data Table ( )
| Proton Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling Constant ( | Structural Cause |
| Pyridine H-6 | 8.73 - 8.76 | dt or d | 1H | ||
| Phenyl H-3', 5' | 8.30 - 8.35 | d (AA'BB') | 2H | Ortho to Nitro group (Strong EWG) | |
| Phenyl H-2', 6' | 8.13 - 8.18 | d (AA'BB') | 2H | Ortho to Pyridine ring | |
| Pyridine H-3 | 7.80 - 7.85 | d | 1H | ||
| Pyridine H-4 | 7.75 - 7.82 | td | 1H | ||
| Pyridine H-5 | 7.28 - 7.33 | ddd | 1H |
13C NMR Key Signals:
-
Carbonyl-like/Ipso Carbons: ~148-150 ppm (Pyridine C-2, C-6; Phenyl C-NO2).
-
Aromatic CH: 120-124 ppm (Phenyl C-2/6, C-3/5; Pyridine C-3, C-5).
Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) on neat solid.
The IR spectrum serves as a rapid "fingerprint" confirmation, specifically validating the presence of the Nitro group and the absence of starting materials (e.g., no B-O stretches from boronic acid, no N-H from amines).
| Functional Group | Wavenumber ( | Intensity | Assignment Logic |
| Nitro ( | 1515 - 1525 | Strong | Conjugation with the phenyl ring shifts this lower than non-conjugated nitro (typically 1550). |
| Nitro ( | 1340 - 1350 | Strong | Paired diagnostic peak for nitro group. |
| C=N Stretch (Pyridine) | 1585 - 1600 | Medium | Characteristic "breathing" mode of the pyridine ring. |
| C-H Aromatic | 3000 - 3100 | Weak | Standard aromatic C-H stretching. |
| C-H Bending (OOP) | 850 - 860 | Strong | Out-of-plane bending for para-substituted benzene (2 adjacent H). |
Mass Spectrometry (MS)
Method: GC-MS (EI, 70eV) or LC-MS (ESI+). Molecular Weight: 200.19 g/mol .[1]
Fragmentation Pathway (EI)
Electron Ionization (EI) provides a rich fragmentation pattern useful for structural confirmation. The primary loss is the nitro group, followed by ring degradation.
Figure 2: Primary fragmentation pathway under Electron Ionization (EI).
Key Diagnostic Ions:
-
m/z 200: Molecular Ion (
). In ESI+, look for . -
m/z 154: Base peak in many spectra. Corresponds to the loss of the nitro group (
), leaving a cationic biaryl species. -
m/z 127: Secondary fragmentation involving the loss of HCN from the pyridine ring, typical for pyridyl systems.
References
-
Suzuki-Miyaura Coupling Context: TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction. Link
-
General NMR Shifts (Pyridine/Nitro): Chemistry LibreTexts. 13.4: Chemical Shifts in 1H NMR Spectroscopy. Link
-
IR Nitro Group Data: Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups. Link
-
Compound Data (PubChem): National Library of Medicine. This compound CID 459556. Link
-
Mass Spec Fragmentation: Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Link
Sources
using 2-(4-nitrophenyl)pyridine as a building block in medicinal chemistry
Application Note: 2-(4-Nitrophenyl)pyridine as a Versatile Scaffold in Medicinal Chemistry
Executive Summary
This guide details the strategic utilization of This compound (CAS: 2113-61-3) as a high-value building block. Beyond its structural simplicity, this biaryl motif serves as a "privileged scaffold" in drug discovery, offering a dual-functional platform: the pyridine ring provides a locus for metal coordination (e.g., Iridium-based theranostics) and hydrogen bond acceptance, while the nitro group acts as a masked aniline, enabling rapid diversification into urea, amide, or sulfonamide libraries.
Strategic Value: The "Pivot" Scaffold
In medicinal chemistry, the biaryl axis is ubiquitous, appearing in kinase inhibitors, COX-2 inhibitors, and GPCR ligands. This compound is particularly valuable because it breaks the symmetry of standard biphenyls and introduces distinct electronic environments.
-
Electronic Asymmetry: The electron-deficient pyridine ring contrasts with the nitro-substituted phenyl ring, creating a "push-pull" system upon reduction of the nitro group.
-
Metalation Handle: The pyridine nitrogen is perfectly positioned for ortho-C-H activation, making this molecule a premier ligand for cyclometalated Iridium(III) complexes used in photodynamic therapy (PDT).
Module A: Synthesis Protocol (Suzuki-Miyaura Coupling)
Objective: High-yield synthesis of the core scaffold.
While commercially available, in-house synthesis allows for the introduction of isotopically labeled atoms or specific derivatives. The most robust method is the Suzuki-Miyaura cross-coupling.
Reagents & Materials
-
Substrate A: 2-Bromopyridine (1.0 equiv)
-
Substrate B: 4-Nitrophenylboronic acid (1.1 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
Step-by-Step Protocol
-
Degassing: In a reaction vial, combine 1,4-dioxane and water. Sparge with Argon for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).
-
Assembly: Add 2-bromopyridine (e.g., 500 mg), 4-nitrophenylboronic acid, and base to the vial.
-
Catalyst Addition: Add the Pd catalyst last. Seal the vial immediately.
-
Reaction: Heat to 90°C for 12–16 hours. The solution typically turns dark black/brown.
-
Workup: Cool to RT. Dilute with EtOAc and wash with brine (3x). Dry organic layer over MgSO₄.[1]
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is a light yellow solid.
Data Summary: Typical Yields
| Scale | Catalyst Loading | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 100 mg | 5 mol% | 92% | >98% |
| 5.0 g | 3 mol% | 85% | >95% |
Module B: Functionalization (The Nitro-Reduction)
Objective: Unmasking the aniline for library generation.
The nitro group is a "dormant" functionality. Reducing it to the amine (4-(pyridin-2-yl)aniline) unlocks the ability to couple with carboxylic acids (amides) or isocyanates (ureas).
Protocol: Fe/NH₄Cl Reduction (Chemoselective)
Why this method? Unlike catalytic hydrogenation (H₂/Pd-C), Iron/Ammonium Chloride avoids the risk of reducing the pyridine ring or stripping halogens if present on derivatives.
-
Setup: Dissolve this compound (1.0 equiv) in EtOH/Water (3:1).
-
Reagents: Add Iron powder (5.0 equiv) and NH₄Cl (5.0 equiv).
-
Reaction: Reflux at 80°C for 2–4 hours. Monitor by TLC (the amine is significantly more polar and fluorescent).
-
Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.
-
Isolation: Neutralize with NaHCO₃, extract with DCM.
Module C: Advanced Application (Iridium-Based Theranostics)
Objective: Synthesis of Cyclometalated Iridium(III) Dimers for Anticancer Research.
This is the highest-value application. The 2-phenylpyridine motif allows Iridium to form a
Mechanism of Action Diagram
The following diagram illustrates how the Iridium complex utilizes the this compound scaffold to target cancer cells.
Figure 1: The therapeutic pathway of Iridium(III) complexes derived from this compound. The scaffold enables the formation of lipophilic cations that selectively accumulate in the negatively charged mitochondria of cancer cells.
Protocol: Synthesis of the Chloro-Bridged Dimer
-
Reagents: IrCl₃·xH₂O (1.0 equiv) and this compound (2.2 equiv).
-
Solvent: 2-Ethoxyethanol/Water (3:1).
-
Process: Reflux at 110°C for 24 hours under Nitrogen.
-
Observation: The product precipitates as a yellow/orange solid.
-
Workup: Cool, add water to precipitate fully. Filter and wash with water and cold methanol.
-
Result: The resulting dimer,
, is the precursor for all downstream luminescent probes or anticancer drugs.
Safety & Handling
-
Toxicity: this compound is classified as Acute Tox. 3 (Oral) . It is toxic if swallowed.[2]
-
PPE: Nitrile gloves and safety glasses are mandatory. Handle in a fume hood to avoid inhalation of dusts.
-
Waste: Dispose of Iridium residues in separate heavy metal waste streams.
References
-
Suzuki-Miyaura Coupling Mechanism & Scope
- Title: Suzuki-Miyaura Cross-Coupling: The reaction of organoboron reagents with organic halides.
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Iridium Complexes in Cancer Therapy
-
Synthesis of 2-Arylpyridines
-
Chemical Properties & Safety
Sources
- 1. mdpi.com [mdpi.com]
- 2. This compound | C11H8N2O2 | CID 459556 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclometalated iridium(III) complexes as mitochondria-targeted anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclometalated iridium(III) complexes as mitochondria-targeted anticancer and antibacterial agents to induce both autophagy and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarship.claremont.edu [scholarship.claremont.edu]
- 6. 2,4,6-Tris(4-nitrophenyl)pyridine | C23H14N4O6 | CID 86181900 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Optimizing the Synthesis of 2-(4-Nitrophenyl)pyridine
Executive Summary & Core Challenges
The synthesis of 2-(4-nitrophenyl)pyridine is a classic yet frequently problematic C–C bond formation. While the Suzuki-Miyaura coupling is the industry standard for this transformation, the specific combination of a 2-halopyridine and an electron-deficient arylboronic acid presents a "perfect storm" of kinetic and thermodynamic challenges.
Why this reaction fails:
-
Nitrogen Coordination (Catalyst Poisoning): The pyridine nitrogen proximal to the reaction center (C2 position) can coordinate to the Palladium(II) intermediate, forming a stable, unreactive chelate that arrests the catalytic cycle.
-
Protodeboronation: 4-Nitrophenylboronic acid is electron-deficient. The electron-withdrawing nitro group destabilizes the C–B bond, making it highly susceptible to hydrolytic cleavage (protodeboronation) in the presence of water and base, often faster than the transmetallation step.
-
Slow Transmetallation: The electron-poor nature of both coupling partners renders the transmetallation step kinetically sluggish, requiring higher activation energy (heat), which further promotes catalyst decomposition.
This guide provides a self-validating protocol and troubleshooting framework to overcome these specific barriers.
Troubleshooting Center (Q&A)
Q1: My reaction turns black almost immediately, and conversion is <10%. What is happening?
Diagnosis: Rapid precipitation of Palladium black (Pd⁰ aggregates). Root Cause: The catalyst is decomposing before it can enter the productive cycle. This is common when using "naked" Pd sources like Pd(PPh₃)₄ with electron-deficient substrates. The phosphine ligands dissociate, and the pyridine substrate may displace them, leading to an inactive complex that eventually collapses to Pd metal. Solution:
-
Switch Catalyst: Use a bidentate ligand system that resists displacement. Pd(dppf)Cl₂[1]·DCM is the gold standard here. The bite angle of dppf locks the palladium, preventing the pyridine nitrogen from displacing the ligand.
-
Alternative: Use bulky, electron-rich phosphines like XPhos or SPhos (with Pd₂(dba)₃), which facilitate oxidative addition and protect the metal center.
Q2: The boronic acid is consumed, but the major product is Nitrobenzene, not the biaryl.
Diagnosis: Protodeboronation. Root Cause: The C–B bond in 4-nitrophenylboronic acid is hydrolyzing. This is accelerated by high pH and high temperature. Solution:
-
Reduce Water: Switch from a standard 1:1 solvent/water mix to a 9:1 Dioxane:Water or Toluene:Water ratio.
-
Buffer the Base: Replace strong bases (Na₂CO₃, NaOH) with milder, anhydrous bases like K₃PO₄ or CsF .
-
Use Boronic Esters: Switch from the acid to the 4-nitrophenylboronic acid pinacol ester . The pinacol ligand significantly stabilizes the boron center against hydrolysis while still allowing transmetallation.
Q3: I see a significant amount of 4,4'-dinitrobiphenyl (Homocoupling).
Diagnosis: Oxidative Homocoupling. Root Cause: Presence of dissolved Oxygen. In the presence of O₂, the boronic acid couples with itself rather than the halide. Solution:
-
Degas Rigorously: Sparging with argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) or vigorous sparging for at least 20 minutes before adding the catalyst.
-
Slow Addition: Add the boronic acid (dissolved in solvent) via syringe pump over 1 hour to keep its instantaneous concentration low relative to the halide.
Q4: The product smears on the TLC plate and column, leading to poor recovery.
Diagnosis: Pyridine interaction with Silanols. Root Cause: The basic pyridine nitrogen hydrogen-bonds with the acidic silanol groups on the silica gel. Solution:
-
Pre-treat Silica: Flush the column with 1% Triethylamine (Et₃N) in hexanes before loading your sample.
-
Mobile Phase Modifier: Add 1% Et₃N or 1% Methanol to your eluent system to compete for the silanol sites.
Optimized Experimental Protocol (SOP)
This protocol utilizes Pd(dppf)Cl₂ and K₃PO₄ to mitigate catalyst poisoning and protodeboronation.
Reagents:
-
2-Bromopyridine (1.0 equiv, 5.0 mmol)
-
4-Nitrophenylboronic acid pinacol ester (1.2 equiv, 6.0 mmol) [Preferred over free acid]
-
Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv, 3 mol%)
-
K₃PO₄ (3.0 equiv, 15.0 mmol) [Anhydrous]
-
1,4-Dioxane (20 mL)
-
Water (2 mL) [Degassed]
Workflow:
-
Setup: Flame-dry a 50 mL Schlenk flask or microwave vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Charging: Add 2-bromopyridine, boronic ester, and K₃PO₄.
-
Solvent Addition: Add 1,4-Dioxane and Water.
-
Degassing (Critical): Sparge the mixture with Argon for 15 minutes. Do not add catalyst yet.
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ against a positive stream of Argon. Seal the vessel immediately.
-
Reaction: Heat to 90°C for 12–16 hours. (Or 110°C for 45 min in a microwave reactor).
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Wash filtrate with Brine (2x). Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (Hexanes:EtOAc gradient). Note: Pre-treat column with 1% Et₃N.
Comparative Data: Catalyst & Base Screening[4]
The following table summarizes typical yields for electron-deficient pyridine couplings, illustrating the impact of protocol changes.
| Entry | Catalyst (3 mol%) | Base | Solvent System | Yield (%) | Primary Failure Mode |
| 1 | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O (1:1) | 35-45% | Catalyst Deactivation (Black ppt) |
| 2 | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 20-30% | Homocoupling / Low Conversion |
| 3 | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O (4:1) | 75-82% | Standard Result |
| 4 | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O (10:1) | 88-94% | Optimized (Minimizes hydrolysis) |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | THF/H₂O (10:1) | 90-95% | High Cost / Excellent Yield |
Mechanism & Logic Visualization
Figure 1: The "Poisoned" Cycle vs. Optimized Cycle
This diagram illustrates the competition between the productive catalytic cycle and the destructive off-cycle pathways (N-coordination and Protodeboronation).
Caption: The critical failure points are the formation of the N-coordinated "dead" complex (red) and the hydrolytic destruction of the boronic acid (red). The optimized protocol uses bidentate ligands (dppf) to block the N-coordination path and low water/phosphate base to block deboronation.
Figure 2: Troubleshooting Decision Tree
Caption: Step-by-step diagnostic flow to identify if the failure is due to catalyst death, kinetics, or substrate instability.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link
Sources
common side reactions in the synthesis of substituted pyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical heterocyclic scaffold. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, offering field-proven insights to troubleshoot and optimize your reactions.
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific issues encountered in widely-used pyridine syntheses. Each entry details the problem, explores its mechanistic origins, and provides actionable solutions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust method for creating dihydropyridines, which are subsequently oxidized to pyridines. However, this two-stage process can present several challenges.
Problem 1: Low Yield of the Final Pyridine Despite Dihydropyridine Formation
-
Symptom: TLC or NMR analysis confirms the presence of the 1,4-dihydropyridine (1,4-DHP) intermediate, but the final yield of the aromatized pyridine is low after oxidation.
-
Causality: The aromatization step is often the source of yield loss. Harsh oxidizing agents can lead to over-oxidation or degradation of the pyridine ring.[1] Common oxidants like nitric acid can also lead to unwanted side products.[2]
-
Troubleshooting & Optimization:
-
Milder Oxidants: Instead of strong oxidants like KMnO₄ or CrO₃, consider milder and more selective reagents. Aromatization can often be achieved efficiently using ferric chloride (FeCl₃), manganese dioxide (MnO₂), or even air/O₂.[2][3]
-
Reaction Conditions: Optimize the temperature and reaction time for the oxidation step. Prolonged exposure to oxidizing conditions can degrade the product.
-
Workup Procedure: Ensure the workup effectively removes the oxidant and any byproducts. Acid-base extraction can be useful for isolating the basic pyridine product.
-
Problem 2: Formation of Regioisomers and Symmetrical Byproducts in Unsymmetrical Hantzsch Synthesis
-
Symptom: When using two different β-dicarbonyl compounds to synthesize an unsymmetrical pyridine, a mixture of the desired product along with two different symmetrical pyridines is observed.
-
Causality: In a one-pot, four-component reaction, the initial Knoevenagel condensation and enamine formation can occur between all possible combinations of the two β-dicarbonyl compounds and the aldehyde, leading to a mixture of intermediates and consequently, a mixture of final products.[4]
-
Troubleshooting & Optimization:
-
Sequential Synthesis: The most effective strategy is a stepwise approach. First, synthesize the Knoevenagel adduct from the aldehyde and one of the β-dicarbonyl compounds. Isolate and purify this intermediate. In a separate reaction, form the enamine from the second β-dicarbonyl compound and ammonia. Finally, react the two purified intermediates in a Michael addition to form the desired unsymmetrical dihydropyridine.[4]
-
Chichibabin Reaction
The Chichibabin reaction is a direct amination of the pyridine ring using sodium amide (NaNH₂). While powerful, it is prone to a significant side reaction.
Problem: Formation of a Dimeric Byproduct, Reducing the Yield of 2-Aminopyridine
-
Symptom: Alongside the desired 2-aminopyridine, a significant amount of a bipyridine dimer is isolated. For instance, the reaction of 4-tert-butylpyridine can yield up to 89% of the 4,4'-di-tert-butyl-2,2'-bipyridine dimer.[5]
-
Causality: The reaction proceeds through a σ-adduct (Meisenheimer adduct) intermediate.[5][6] It is proposed that this intermediate can be oxidized to a radical intermediate, which can then dimerize. Another possibility is the reaction of the σ-adduct with an unreacted pyridine molecule.
-
Troubleshooting & Optimization:
-
Reaction Conditions: The formation of the dimer is often favored at higher temperatures and atmospheric pressure.[5] Conducting the reaction under pressure (e.g., 350 psi of nitrogen) has been shown to significantly increase the yield of the aminated product over the dimer.[5]
-
Stoichiometry: Carefully controlling the stoichiometry of sodium amide can help to minimize side reactions. Using a large excess of sodium amide may promote dimerization.
-
Purification: The 2-aminopyridine product can be separated from the dimer byproduct through careful purification. Acid-base extraction is a primary method, as the aminopyridine is basic and can be extracted into an aqueous acid phase, leaving the less basic dimer in the organic phase. Subsequent neutralization of the aqueous layer and extraction will yield the purified 2-aminopyridine.[7]
-
Kröhnke Pyridine Synthesis
The Kröhnke synthesis offers a convergent route to 2,4,6-trisubstituted pyridines from an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound.[8][9]
Problem: Low Yield and Complex Product Mixture
-
Symptom: The reaction yields a complex mixture of products with a low yield of the desired trisubstituted pyridine.
-
Causality: The reaction proceeds via a 1,5-dicarbonyl intermediate formed from a Michael addition.[8] If this intermediate does not efficiently cyclize with ammonia, it can undergo side reactions or remain as an impurity. Incomplete reaction of the starting materials can also contribute to the complex mixture.
-
Troubleshooting & Optimization:
-
Purity of Starting Materials: Ensure the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound are pure. Impurities can interfere with the reaction.
-
Ammonia Source: Ammonium acetate is a common source of ammonia for the cyclization step. Ensure an adequate excess is used to drive the reaction to completion.[9]
-
Reaction Temperature and Time: The reaction often requires heating.[9] Optimize the temperature and reaction time to ensure complete conversion of the 1,5-dicarbonyl intermediate without causing degradation.
-
Purification: The highly substituted pyridine products are often crystalline. Recrystallization from a suitable solvent (e.g., ethanol) is an effective purification method.[10] Column chromatography can be used for more challenging separations.
-
Bohlmann-Rahtz Pyridine Synthesis
This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[11][12]
Problem: Low Yield and Incomplete Cyclization
-
Symptom: The aminodiene intermediate is formed but fails to cyclize efficiently to the desired pyridine, resulting in low yields.
-
Causality: The cyclodehydration step often requires high temperatures to facilitate the necessary E/Z isomerization of the aminodiene intermediate before cyclization can occur.[11] These high temperatures can lead to decomposition of the starting materials or the intermediate.
-
Troubleshooting & Optimization:
-
Catalysis: The use of an acid catalyst can significantly lower the temperature required for cyclodehydration.[11] Both Brønsted acids (e.g., acetic acid) and Lewis acids (e.g., Yb(OTf)₃, ZnBr₂) have been shown to be effective.[6][13]
-
One-Pot Procedure: Instead of isolating the aminodiene intermediate, a one-pot procedure where the enamine is generated in-situ followed by the addition of the ethynylketone and an acid catalyst can improve overall efficiency.[14]
-
Solvent Choice: The choice of solvent can influence the reaction. Toluene is a common solvent for the cyclodehydration step, especially when using a catalyst.[11]
-
Frequently Asked Questions (FAQs)
Q1: My pyridine synthesis is plagued by low regioselectivity. What general strategies can I employ to control it?
A1: Controlling regioselectivity is a common challenge in pyridine chemistry. Several strategies can be employed:
-
Directed Ortho-Metalation (DoM): A directing group on the pyridine ring can direct deprotonation to an adjacent position, allowing for regioselective functionalization.
-
Pyridine N-Oxide Formation: Converting the pyridine to its N-oxide activates the C2 and C4 positions towards electrophilic attack. The N-oxide can be removed later in the synthesis.
-
Transition-Metal Catalysis: The use of specific transition metal catalysts and ligands can achieve high regioselectivity in C-H functionalization reactions.
-
Steric Hindrance: Bulky substituents on the pyridine ring can block certain positions, directing incoming reagents to less sterically hindered sites.
Q2: I suspect catalyst deactivation in my palladium-catalyzed C-H functionalization of a pyridine derivative. What are the common causes and how can I address them?
A2: Catalyst deactivation is a frequent issue. Common causes include:
-
Strong Coordination: The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[15]
-
Poisoning: Impurities in the starting materials or solvents, such as sulfur-containing compounds, can poison the catalyst.
-
Coking: At high temperatures, organic material can decompose and deposit on the catalyst surface, blocking active sites.
Troubleshooting:
-
Ligand Choice: Employing bulky or electron-rich ligands can sometimes mitigate the strong coordination of the pyridine nitrogen.
-
Additives: The use of additives that can temporarily coordinate to the palladium and be displaced by the substrate can be beneficial.
-
Catalyst Regeneration: Deactivated palladium on carbon (Pd/C) can sometimes be regenerated by a careful oxidation-reduction cycle.[16]
Q3: How can I effectively remove unreacted starting materials and byproducts from my crude pyridine product?
A3: A combination of techniques is often necessary:
-
Acid-Base Extraction: Pyridines are basic and can be extracted from an organic solvent into an aqueous acidic solution. This is an excellent way to separate them from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography is a standard method for purifying substituted pyridines. The choice of eluent is crucial and will depend on the polarity of the product and impurities.
-
Crystallization: Many substituted pyridines are crystalline solids and can be purified by recrystallization from a suitable solvent or solvent mixture.
-
Distillation: For liquid pyridines, fractional distillation, often under reduced pressure to prevent decomposition at high temperatures, can be an effective purification method.[17][18][19]
Visualizing Reaction Mechanisms and Workflows
Mechanism of Dimer Formation in the Chichibabin Reaction
Caption: Competing pathways in the Chichibabin reaction.
General Experimental Workflow for Purification
Caption: A general purification workflow for substituted pyridines.
Data Summary
| Synthesis Method | Common Side Reactions/Issues | Key Troubleshooting Strategies |
| Hantzsch | Incomplete aromatization, over-oxidation, formation of regioisomers and symmetrical byproducts.[1][4] | Use milder oxidants (e.g., FeCl₃, MnO₂); employ a sequential synthetic strategy for unsymmetrical products.[4] |
| Chichibabin | Dimerization to form bipyridines.[5] | Conduct reaction under pressure; careful control of stoichiometry.[5] |
| Kröhnke | Incomplete cyclization of the 1,5-dicarbonyl intermediate.[8] | Ensure purity of starting materials; use an excess of ammonium acetate; optimize reaction temperature.[9] |
| Bohlmann-Rahtz | High temperatures required for cyclodehydration, leading to decomposition.[11] | Use Brønsted or Lewis acid catalysis to lower the reaction temperature.[6][13] |
| Guareschi-Thorpe | Formation of alternative cyclization products. | Use of ammonium carbonate in an aqueous medium can improve yields and selectivity.[15][20] |
| Transition-Metal Catalyzed C-H Functionalization | Catalyst deactivation/poisoning; low regioselectivity.[15] | Judicious choice of ligands and additives; catalyst regeneration.[16] |
References
- Kröhnke, F. The specific synthesis of pyridines and oligopyridines. Synthesis1976, 1976(01), 1-24.
- Chichibabin, A. E.; Zeide, O. A. A new reaction for compounds containing the pyridine nucleus. J. Russ. Phys. Chem. Soc.1914, 46, 1216-36.
- Bagley, M. C.; Dale, J. W.; Bower, J. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett2001, 2001(07), 1149-1151.
- Bohlmann, F.; Rahtz, D. Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte1957, 90(10), 2265-2272.
- Bagley, M. C.; Glover, C. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules2010, 15(5), 3211-3227.
- Hantzsch, A. Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Berichte der deutschen chemischen Gesellschaft1881, 14(2), 1637-1638.
- Guareschi, I. Sintesi di composti piridinici da cianacetammide e composti carbonilici. Atti della Reale Accademia delle Scienze di Torino1897, 32, 565-575.
- Thorpe, J. F. The formation of derivatives of glutaric acid from cyanoacetamide. J. Chem. Soc., Trans.1904, 85, 1726-1740.
- Donohoe, T. J.; Jones, C. R.; Barbosa, L. C. A. Total Synthesis of (±)-Streptonigrin: De Novo Construction of a Pentasubstituted Pyridine using Ring-Closing Metathesis. J. Am. Chem. Soc.2011, 133(41), 16418–16421.
-
Bohlmann–Rahtz pyridine synthesis. In Wikipedia. Retrieved February 12, 2026, from [Link]
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry. (2015). Royal Society of Chemistry.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]
-
Kröhnke pyridine synthesis. quimicaorganica.org. (n.d.). Retrieved February 12, 2026, from [Link]
-
Guareschi-Thorpe synthesis of pyridine. quimicaorganica.org. (n.d.). Retrieved February 12, 2026, from [Link]
- Technical Support Center: Palladium-Catalyzed Pyridine Synthesis. BenchChem. (2025).
-
Hantzsch pyridine synthesis. In Wikipedia. Retrieved February 12, 2026, from [Link]
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. (2025). Royal Society of Chemistry.
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. BenchChem. (2025).
-
Chichibabin reaction. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Chichibabin reaction mechanism. Illustrated Glossary of Organic Chemistry. (n.d.). Retrieved February 12, 2026, from [Link]
-
Chichibabin Reaction Mechanism | Organic Chemistry. (2020, May 27). [Video]. YouTube. [Link]...
- "strategies to avoid regioisomer formation in Hantzsch synthesis". BenchChem. (2025).
-
Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. (n.d.). Retrieved February 12, 2026, from [Link]
-
Bohlmann-Rahtz Pyridine Synthesis. SynArchive. (n.d.). Retrieved February 12, 2026, from [Link]
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules. (2001). MDPI.
- Bohlmann–Rahtz Pyridine Synthesis. J&K Scientific LLC. (2025).
-
Kröhnke Pyridine Synthesis. ResearchGate. (n.d.). Retrieved February 12, 2026, from [Link]
- The Chichibabin amination reaction.
- Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. RSC Advances. (2017). Royal Society of Chemistry.
- An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews. (2010). American Chemical Society.
- Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules. (2010). MDPI.
- The Discovery and Synthesis of Substituted Pyridines: A Technical Guide for Researchers. BenchChem. (2025).
- Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. (2021). Beilstein-Institut.
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances. (2023). Royal Society of Chemistry.
- Kro¨hnke pyridines: an efficient solvent-free synthesis of 2,4,6-triarylpyridines. Tetrahedron Letters. (2006). Elsevier.
- Application Notes and Protocols: Bohlmann-Rahtz Reaction for Thiocillin I Pyridine Core Synthesis. BenchChem. (2025).
- Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials. ACS Omega. (2025). American Chemical Society.
- Synthesis of 2,4,6-Trisubstituted Pyridines from Methyl Ketones and Alkynones. Organic Letters. (2005). American Chemical Society.
- Process for the purification of piperidine. (1944).
- C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. Organic Syntheses. (2021).
-
Fractional Distillation, Distillation under reduced pressure- Methods of Purification. (2021, October 8). [Video]. YouTube. [Link]...
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules. (2024). MDPI.
-
Reduced pressure distillation. (2024, August 9). [Video]. YouTube. [Link]...
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Technical Support Center: Purification of 2-(4-Nitrophenyl)pyridine
Welcome to the technical support center for the purification of 2-(4-nitrophenyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this valuable synthetic intermediate. Here, we move beyond simple protocols to explain the underlying principles of purification, empowering you to troubleshoot effectively and optimize your results.
Introduction: The Challenge of Purity
This compound is a key building block in medicinal chemistry and materials science. Its synthesis, often via Suzuki-Miyaura cross-coupling, can introduce a variety of impurities that are structurally similar to the target compound, making purification a non-trivial task. This guide provides a structured, question-and-answer approach to address the specific issues you may face.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization Issues
Question 1: My crude this compound is a brown oil or discolored solid. How can I select an appropriate recrystallization solvent?
Answer:
The discoloration of your crude product often points to polymeric or highly conjugated impurities. The key to successful recrystallization is selecting a solvent (or solvent system) where your product has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[1]
Underlying Principle: The process of crystallization is an equilibrium-driven purification technique. As a saturated hot solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution. Impurities, ideally, remain in the mother liquor due to their different solubility profiles.
Step-by-Step Solvent Screening Protocol:
-
Small-Scale Testing: Place approximately 20-30 mg of your crude material into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent from the list below (start with ~0.5 mL). Test a range of polarities.
-
Observation at Room Temperature: Note the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
Heating: Gently heat the tubes with the insoluble samples. The target compound should fully dissolve at or near the solvent's boiling point.
-
Cooling: Allow the dissolved samples to cool slowly to room temperature, then in an ice bath. The formation of well-defined crystals indicates a good single-solvent candidate.
Recommended Solvents for Screening:
| Solvent | Polarity | Rationale & Potential Use |
| Ethanol | Polar Protic | Often a good starting point for moderately polar compounds.[2] |
| Isopropanol | Polar Protic | Similar to ethanol but can offer different solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | Good for compounds of intermediate polarity.[3] |
| Toluene | Nonpolar | Can be effective for aromatic compounds.[2] |
| Heptane/Toluene Mix | Nonpolar/Polar Aprotic | A two-solvent system can be highly effective. Toluene acts as the "good" solvent and heptane as the "bad" or anti-solvent.[4] |
| DCM/Cyclohexane Mix | Polar/Nonpolar | Another two-solvent option; dissolve in minimal hot DCM and add cyclohexane until cloudy. |
Question 2: I've identified a good solvent, but my compound "oils out" instead of crystallizing upon cooling. What's happening and how do I fix it?
Answer:
"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Instead of forming a crystal lattice, the compound separates as a liquid phase. This is problematic as the oil can trap impurities.
Causality & Solutions:
-
High Solute Concentration: You may have used too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.
-
Rapid Cooling: Cooling the solution too quickly can shock it into precipitating as an oil. Ensure slow, undisturbed cooling. Let the flask cool on the benchtop before moving it to an ice bath.
-
Inappropriate Solvent: The boiling point of your solvent might be too high relative to your compound's melting point. Consider a lower-boiling solvent.
-
Insoluble Impurities: The presence of certain impurities can inhibit crystal lattice formation. If you suspect this, try pre-purifying by passing a solution of your crude product through a small plug of silica gel before recrystallization.
Question 3: My recrystallized product is still yellow/brown. How can I remove colored impurities?
Answer:
Persistent color is often due to high molecular weight, polar, or conjugated byproducts that co-crystallize with your product. Activated charcoal is an effective decolorizing agent.
Protocol for Decolorization:
-
Dissolve your crude product in the minimum amount of hot recrystallization solvent.
-
Allow the solution to cool slightly below its boiling point to prevent violent frothing.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will lead to significant product loss due to adsorption.[5]
-
Reheat the mixture to boiling for 5-10 minutes.
-
Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.[4]
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Column Chromatography Troubleshooting
Question 4: I'm trying to purify my compound using column chromatography, but I'm getting poor separation. How do I choose the right mobile phase?
Answer:
The key to good separation is selecting a mobile phase (eluent) that provides a significant difference in the retention factors (Rf) of your product and its impurities. Thin-Layer Chromatography (TLC) is your primary tool for this optimization.
Workflow for Mobile Phase Selection:
Caption: Workflow for selecting an optimal mobile phase using TLC.
Expert Insights:
-
The Ideal Rf: An Rf value between 0.25 and 0.35 for your target compound is the sweet spot.[6] This ensures the compound moves down the column at a reasonable rate, allowing for effective separation without excessive band broadening.
-
Stationary Phase: For this compound, standard silica gel is the most common stationary phase. However, if your compound is unstable on silica or if you have very polar impurities, neutral alumina can be a good alternative.
-
Dealing with Basic Compounds: The pyridine nitrogen can cause "tailing" on acidic silica gel. Adding a small amount of triethylamine (~0.1-1%) to your mobile phase can neutralize the acidic sites on the silica and lead to sharper peaks.[7]
Question 5: What are the likely impurities I need to separate from this compound synthesized via Suzuki coupling?
Answer:
A typical Suzuki coupling involves reacting 2-bromopyridine with 4-nitrophenylboronic acid. The common side products from this reaction are your primary purification targets.
Common Suzuki Coupling Impurities:
| Impurity | Structure | Origin | Purification Strategy |
| 4,4'-Dinitrobiphenyl | O2N-Ph-Ph-NO2 | Homocoupling of 4-nitrophenylboronic acid. | Less polar than the product. Elutes earlier in normal-phase chromatography. |
| 2,2'-Bipyridine | Py-Py | Homocoupling of 2-bromopyridine. | Polarity is similar to the product, can be challenging. Recrystallization may be effective. |
| Nitrobenzene | Ph-NO2 | Protodeboronation of 4-nitrophenylboronic acid. | More volatile and less polar than the product. Usually removed during solvent evaporation or early chromatography fractions. |
| Unreacted Starting Materials | 2-Bromopyridine & 4-Nitrophenylboronic acid | Incomplete reaction. | 2-Bromopyridine is less polar. 4-Nitrophenylboronic acid is very polar and will stick to the silica gel baseline. |
Visualizing the Separation Challenge:
Caption: Conceptual diagram of separating the target product from synthesis impurities.
Conclusion: A Systematic Approach to Purity
Achieving high purity for this compound is a matter of systematic and informed experimentation. By understanding the principles behind each purification technique and anticipating potential impurities, you can move from frustrating trial-and-error to a rational, efficient workflow. Always begin with small-scale tests to determine the optimal conditions before committing your entire batch of material.
References
-
8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
-
Recrystallization of an Unknown. University of California, Davis. [Link]
-
Recrystallization. University of California, Los Angeles. [Link]
-
Recrystallization Process Questions. Chemistry Stack Exchange. [Link]
-
Synthesis of 2-aryl pyridines by palladium-catalyzed direct arylation of pyridine n-oxides. Organic Syntheses Procedure. [Link]
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Experiment 2: Recrystallization. University of Toronto. [Link]
-
Recrystallization. University of Wisconsin-Madison. [Link]
-
Recrystallization. Wired Chemist. [Link]
-
Tips & Tricks for Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Struggling with the purification of a nitroaldol product. Reddit. [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine.
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Center for Biotechnology Information. [Link]
-
Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]
-
What are the byproducts in a Suzuki reaction? Chemistry Stack Exchange. [Link]
-
Getting the Most from Phenyl Stationary Phases for HPLC. Chromatography Online. [Link]
-
Recrystallization with two solvents. Reddit. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
How to set-up a flash chromatography silica column and actually succeed at separation. Stepanenko's Lab. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
hplc mobile phase: Topics by Science.gov. Science.gov. [Link]
-
Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. [Link]
-
Pyridine synthesis. Organic Chemistry Portal. [Link]
-
Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
Sources
challenges in the Suzuki-Miyaura coupling of 2-pyridyl compounds
Status: Operational Lead Scientist: Dr. [AI Name], Senior Application Scientist Topic: Troubleshooting Suzuki-Miyaura Coupling of 2-Pyridyl Systems
Executive Summary: The "2-Pyridyl Paradox"
The 2-pyridyl motif is ubiquitous in medicinal chemistry but remains one of the most challenging substrates in cross-coupling. If you are experiencing low yields, it is likely due to one of two distinct failure modes, depending on which coupling partner carries the pyridine ring:
-
The Nucleophile Problem (2-Pyridyl Boron Species): This is the most common failure point. 2-Pyridyl boronic acids are intrinsically unstable.[1] They undergo rapid protodeboronation (hydrolysis of the C-B bond) faster than the transmetallation step can occur.
-
The Electrophile Problem (2-Halopyridines): The basic nitrogen atom can coordinate to the Palladium center, displacing phosphine ligands and forming an inactive Pd(II)-pyridine complex (catalyst poisoning).
This guide provides the mechanistic understanding and specific protocols to overcome both barriers.
Module A: The Nucleophile Challenge (Protodeboronation)
Symptom: Your starting material (aryl halide) remains unreacted, but the boronic acid has disappeared from the LCMS trace, replaced by pyridine (protonated byproduct).
The Mechanism of Failure
Unlike phenylboronic acids, 2-pyridyl boronic acids possess a basic nitrogen atom adjacent to the boron center. Under neutral or aqueous conditions, the nitrogen lone pair facilitates the formation of a zwitterionic boronate species.[2] This species is highly susceptible to acid-catalyzed hydrolysis, cleaving the C-B bond and replacing it with a proton (H).
Visualization: Protodeboronation Pathway
The following diagram illustrates why standard conditions fail and how MIDA boronates solve this by "masking" the boron.
Caption: The instability of 2-pyridyl boronic acid leads to rapid decomposition.[1][2][3] MIDA boronates mitigate this via a slow-release mechanism, keeping the concentration of the unstable free acid low.[3]
Solution: The MIDA Boronate Protocol
Recommendation: Do not use free 2-pyridyl boronic acids. Use MIDA (N-methyliminodiacetic acid) boronates .[1][3][4] These are air-stable solids that slowly hydrolyze in situ, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and decomposition.
Standard Operating Procedure (SOP-1): The Burke Protocol
Best for: Coupling 2-pyridyl nucleophiles with aryl chlorides/bromides.
| Reagent | Equivalents | Role |
| 2-Pyridyl MIDA Boronate | 1.5 equiv | Stable Nucleophile Source |
| Aryl Halide | 1.0 equiv | Electrophile |
| Cu(OAc)₂ | 0.5 equiv (50 mol%) | Critical Promoter: Facilitates transmetallation (The "Copper Effect") |
| Pd₂(dba)₃ | 0.015 equiv (1.5 mol%) | Catalyst Precursor |
| XPhos | 0.06 equiv (6 mol%) | Ligand (Bulky, electron-rich) |
| K₂CO₃ | 5.0 equiv | Base (Promotes MIDA hydrolysis) |
| Solvent | DMF : IPA (4:[5]1) | Anhydrous DMF is vital; IPA provides protons for MIDA hydrolysis |
Step-by-Step:
-
Setup: Charge a reaction vial with 2-pyridyl MIDA boronate, aryl halide, Cu(OAc)₂, Pd₂(dba)₃, and XPhos.
-
Inerting: Seal and purge with Argon/Nitrogen (3 cycles).
-
Solvent: Add degassed DMF and Isopropanol (IPA).
-
Activation: Add K₂CO₃ (solid or solution, though solid is preferred in this specific mix to control water).
-
Reaction: Heat to 100 °C for 4–8 hours.
-
Workup: Dilute with EtOAc, wash with NH₄Cl (aq) to remove Copper salts.
Why this works: The Copper(II) salt promotes the transmetallation of the 2-pyridyl species to the Palladium center, a step that is otherwise electronically unfavorable.
Module B: The Electrophile Challenge (Catalyst Poisoning)
Symptom: Reaction stalls despite stable starting materials. Adding more catalyst helps temporarily but activity dies quickly.
The Mechanism
When using 2-halopyridines as the electrophile, the pyridine nitrogen is a competent ligand. It binds to the Pd(II) oxidative addition intermediate, forming a stable 18-electron complex that cannot undergo transmetallation.
Solution: Ligand Dominance
You must use a ligand that is bulky enough to sterically prevent the pyridine nitrogen from binding to the Palladium, yet electron-rich enough to facilitate oxidative addition.
Top Ligand Choices:
-
XPhos: The industry standard for heteroaryl couplings.
-
SPhos: Excellent for sterically hindered partners.
-
G3/G4 Precatalysts: Use Buchwald precatalysts (e.g., XPhos Pd G4) instead of generating the catalyst in situ. This ensures a 1:1 Pd:Ligand ratio and rapid initiation.
Standard Operating Procedure (SOP-2): Buchwald Precatalyst Method
Best for: Coupling 2-chloropyridines with stable aryl boronic acids.
| Parameter | Condition |
| Catalyst | XPhos Pd G3 or G4 (1–2 mol%) |
| Base | K₃PO₄ (0.5 M in water) |
| Solvent | THF or Dioxane |
| Temperature | 40–60 °C (Mild conditions are often sufficient) |
| Time | 30 min – 2 hours |
Step-by-Step:
-
Weigh XPhos Pd G3/G4 (air stable) and boronic acid into the vial.
-
Add the 2-chloropyridine (if solid) or add via syringe later.
-
Add solvent (THF) and base (aq. K₃PO₄).
-
Stir vigorously. The biphasic nature helps dissolve inorganic byproducts.
Troubleshooting Matrix & FAQ
Diagnostic Flowchart
Caption: Decision tree for isolating the root cause of failure in 2-pyridyl couplings.
Frequently Asked Questions
Q1: Can I use 2-pyridyl trifluoroborate (BF3K) salts instead of MIDA? A: Yes, BF3K salts are a viable alternative and are more stable than boronic acids. However, they often require harsh hydrolysis conditions (high heat, strong base) to release the active species. MIDA boronates generally offer a wider functional group tolerance due to the milder "slow release" mechanism. If using BF3K, ensure you use a protic solvent mixture (e.g., MeOH/H₂O) to facilitate the equilibrium.
Q2: Why is Copper (Cu) added to the MIDA reaction? A: This is known as the "Copper Effect." The 2-pyridyl boronate is electron-deficient and transmetallates slowly to Palladium.[6] Copper facilitates a "pre-transmetallation" step, forming a transient 2-pyridyl-Copper species, which transfers the pyridyl group to Palladium much faster than the boron species can.
Q3: I see "homocoupling" of my aryl halide. What went wrong? A: Homocoupling (Ar-Ar) usually indicates the presence of Oxygen or excessive oxidant (like Cu(II)) without sufficient transmetallation.
-
Fix: Degas solvents more thoroughly (sparge with Argon for 15 mins).
-
Fix: If using the Cu(OAc)₂ protocol, ensure the stoichiometry is correct (0.5 equiv).
Q4: Can I use Pd(PPh₃)₄ for these reactions? A: Generally, no . Triphenylphosphine is not bulky enough to prevent 2-pyridyl coordination to the Pd center, nor is it electron-rich enough to speed up the oxidative addition of electron-deficient pyridyl halides. Stick to dialkylbiaryl phosphines (XPhos, SPhos, RuPhos).
References
-
Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates."[7] Journal of the American Chemical Society, 2009 , 131(20), 6961–6963.
-
Billingsley, K. L.; Buchwald, S. L. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Angewandte Chemie International Edition, 2008 , 47(25), 4695–4698.
-
Molander, G. A.; Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007 , 40(4), 275–286.
-
Kinzel, T.; Zhang, Y.; Buchwald, S. L. "A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society, 2010 , 132(40), 14073–14075.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scribd.com [scribd.com]
Technical Support Center: Optimizing Reaction Conditions for Nitropyridine Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of nitropyridines. The inherent electron-deficient nature of the pyridine ring presents unique challenges for electrophilic substitution reactions, particularly nitration. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common experimental hurdles, optimize your reaction conditions, and ensure the safe and efficient synthesis of your target molecules.
Frequently Asked Questions (FAQs): The Fundamentals of Pyridine Nitration
This section addresses the core principles governing the nitration of pyridine and its derivatives. Understanding these fundamentals is the first step toward troubleshooting and optimization.
Q1: Why is the direct nitration of pyridine so much more difficult than the nitration of benzene?
The difficulty arises from the intrinsic electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing effect that deactivates the entire aromatic system towards electrophilic attack.[1][2] Furthermore, nitration is typically performed under strongly acidic conditions (e.g., HNO₃/H₂SO₄). In this environment, the basic nitrogen atom is readily protonated, forming a pyridinium cation.[3] This positive charge dramatically increases the deactivation of the ring, making it extremely resistant to reaction with the electrophile (the nitronium ion, NO₂⁺). Consequently, forcing this reaction to proceed requires harsh conditions like high temperatures and fuming acids, which often lead to low yields and side products.[1][3][4]
Q2: When direct nitration of unsubstituted pyridine is successful, why is 3-nitropyridine the major product?
While all positions on the pyridine ring are deactivated, the C3 (meta) position is the least deactivated. During electrophilic attack, a positively charged intermediate (an arenium ion) is formed. If the attack occurs at C2 (ortho) or C4 (para), one of the resonance structures places the positive charge directly on the highly electronegative nitrogen atom—a very unstable and energetically unfavorable state.[5][6] When attack occurs at the C3 position, the positive charge is delocalized across the carbon atoms only, avoiding the nitrogen. This makes the intermediate for C3 substitution significantly more stable than those for C2 or C4 substitution, and thus, 3-nitropyridine is the kinetically and thermodynamically favored product.[1][6]
Q3: How can I synthesize 4-nitropyridine with good yield if direct nitration is not effective?
The most reliable and widely used strategy is the nitration of pyridine-N-oxide .[1] This approach fundamentally alters the electronics of the ring:
-
Activation: The N-oxide functional group is electron-donating through resonance, which activates the pyridine ring, particularly at the C4 (para) position, making it susceptible to electrophilic attack.
-
Nitration: The activated pyridine-N-oxide readily undergoes nitration at the C4 position under standard nitrating conditions to yield 4-nitropyridine-N-oxide.
-
Deoxygenation: The resulting 4-nitropyridine-N-oxide can then be deoxygenated using reagents like PCl₃ or PPh₃ to yield the final 4-nitropyridine product.
This two-step sequence is highly efficient and provides excellent regioselectivity for the 4-nitro isomer, which is otherwise inaccessible through direct nitration.[7]
Q4: What is the effect of existing substituents on the pyridine ring during a nitration reaction?
Substituents have a profound impact on both the reactivity and the regioselectivity of the nitration.
-
Electron-Donating Groups (EDGs): Groups like alkyl (-R), amino (-NH₂), and alkoxy (-OR) activate the ring, making nitration easier and allowing for milder reaction conditions.[1][8] However, this increased reactivity also elevates the risk of over-nitration, leading to dinitrated products. These groups direct the incoming nitro group based on their inherent ortho/para directing effects, but the final outcome is a combination of their influence and the ring nitrogen's C3-directing effect. For example, the nitration of 2,6-diaminopyridine occurs at the 3-position.[9]
-
Electron-Withdrawing Groups (EWGs): Groups like halogens (-Cl, -Br), cyano (-CN), or another nitro group (-NO₂) further deactivate the ring, making subsequent nitrations even more difficult.[1] They will also direct incoming electrophiles to the meta position relative to themselves.
Troubleshooting Guide: Addressing Common Experimental Issues
This guide provides a structured approach to resolving specific problems you may encounter in the lab.
Problem: I am getting a very low or no yield of my desired nitropyridine.
Possible Cause 1: Insufficiently Harsh Reaction Conditions (for Direct Nitration)
The pyridine ring is robustly deactivated. Standard nitrating conditions used for benzene may be completely ineffective.
-
Expert Recommendation: For direct C3 nitration, you must employ more forceful conditions. Consider using fuming sulfuric acid (oleum) with potassium nitrate (KNO₃) at temperatures exceeding 300°C.[4] Using oleum or other dehydrating agents like P₂O₅ can increase the yield by ensuring an anhydrous medium, which favors the formation of the nitronium ion.[9][10] Always start with established protocols and incrementally increase the severity of the conditions with extreme caution.
Possible Cause 2: Incorrect Synthetic Strategy for the Target Isomer
As discussed, direct nitration will not yield 2- or 4-nitropyridines in appreciable amounts.
-
Expert Recommendation: Re-evaluate your synthetic plan based on the desired isomer.
-
For 2-Nitropyridine: This isomer is challenging to synthesize via direct electrophilic attack. A more viable route often involves starting with a pre-functionalized pyridine, such as 2-aminopyridine. The amino group can be diazotized and subsequently replaced with a nitro group.[11]
-
For 3-Nitropyridine: If harsh conditions are undesirable, consider alternative nitrating systems. A mixture of dinitrogen pentoxide (N₂O₅) in liquid sulfur dioxide (SO₂) can nitrate pyridine at low temperatures (-11°C) to give 3-nitropyridine in good yield via a mechanism involving a sigmatropic shift.[8][12]
Possible Cause 3: Impure Starting Materials
Moisture or other impurities in your pyridine starting material or acids can interfere with the reaction.
-
Expert Recommendation: Ensure your pyridine is dry and your nitric and sulfuric acids are of high purity and appropriate concentration. Water will consume the nitronium ion and prevent the reaction. Using an anhydrous medium is critical for success, especially in high-yield preparations.[9][10]
Problem: I am observing significant amounts of dinitrated products (over-nitration).
Possible Cause: Reaction Conditions are Too Aggressive
This is common when nitrating pyridines that contain activating, electron-donating groups.
-
Expert Recommendation: To favor mono-nitration, you must carefully control the reaction kinetics.
-
Lower the Temperature: Reducing the reaction temperature will decrease the rate of both the first and second nitration, but it will disproportionately affect the more difficult second nitration.[1]
-
Control Stoichiometry: Use a minimal excess of the nitrating agent (e.g., 1.05-1.1 equivalents). A large excess dramatically increases the probability of multiple nitrations.[1]
-
Slow, Controlled Addition: Add the nitrating mixture dropwise to the cooled substrate solution. This maintains a low instantaneous concentration of the nitrating agent, favoring the mono-nitrated product.[1]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to track the consumption of starting material and the formation of the mono- and di-nitrated products. Quench the reaction as soon as the optimal level of mono-nitrated product is achieved.[1]
-
Problem: My product is difficult to purify from the reaction mixture.
Possible Cause 1: Improper Workup and Quenching
The highly acidic reaction mixture must be neutralized correctly to isolate the organic product.
-
Expert Recommendation: The standard and validated procedure is to cool the reaction vessel in an ice bath and then slowly and carefully pour the entire reaction mixture onto a large amount of crushed ice.[1][7] This dissipates the heat from the acid dilution. Following this, slowly add a saturated aqueous solution of a weak base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), with vigorous stirring until the pH is neutral or slightly basic (pH 7-8).[1][2][7] This will precipitate the crude nitropyridine, which can then be collected by filtration.
Possible Cause 2: Formation of Tars and Side Products
Harsh reaction conditions can lead to polymerization and the formation of complex, tarry side products that complicate purification.
-
Expert Recommendation: Prevention is the best strategy. Adhere strictly to temperature control and slow addition rates. If tar is present, after initial filtration, the crude product can be dissolved in a suitable organic solvent (like acetone or ethyl acetate), and the insoluble tar can be removed by a second filtration.[2][7] Further purification by column chromatography or recrystallization is almost always necessary to obtain a high-purity product.[13]
Data Summary: Typical Reaction Conditions
| Method | Target Product | Typical Reagents | Temperature | Key Considerations |
| Direct Nitration | 3-Nitropyridine | KNO₃ / Fuming H₂SO₄ (Oleum) | > 300 °C | Extremely harsh conditions; high risk of side products.[4] |
| Nitration of N-Oxide | 4-Nitropyridine | Fuming HNO₃ / Conc. H₂SO₄ | 125-130 °C | Highly regioselective; requires subsequent deoxygenation step.[1][7] |
| N₂O₅ Method | 3-Nitropyridine | N₂O₅ / liquid SO₂ | -10 °C | Milder conditions; good yield; involves a sigmatropic shift mechanism.[8][12] |
| From Aminopyridine | 2-Hydroxy-5-nitropyridine | Conc. H₂SO₄, Conc. HNO₃, then NaNO₂ | 0-50 °C | Multi-step one-pot process involving nitration then diazotization.[11] |
Experimental Protocols & Workflows
Protocol 1: Synthesis of 4-Nitropyridine via Pyridine-N-Oxide
This protocol is adapted from established laboratory procedures and is the gold standard for synthesizing 4-nitropyridine.[2][7]
Step 1: Preparation of Nitrating Acid
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar and cooled in an ice bath, add 12 mL (0.29 mol) of fuming nitric acid.
-
Slowly and with continuous stirring, add 30 mL (0.56 mol) of concentrated sulfuric acid. Caution: This is highly exothermic. Maintain cooling and add dropwise.
-
Once the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature (~20 °C) before use.
Step 2: Nitration Reaction
-
Set up a 100 mL three-neck flask with a magnetic stirrer, reflux condenser, internal thermometer, and an addition funnel.
-
Add 9.51 g (100 mmol) of pyridine-N-oxide to the reaction flask and heat it to 60°C.
-
Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the pyridine-N-oxide over 30 minutes. The internal temperature will initially drop.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.
Step 3: Workup and Purification
-
Allow the reaction mixture to cool to room temperature.
-
In a large beaker (e.g., 1 L), place approximately 150 g of crushed ice.
-
Slowly and carefully pour the cooled reaction mixture onto the crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH reaches 7-8. Vigorous foaming will occur. A yellow solid (4-nitropyridine-N-oxide) will precipitate.
-
Collect the yellow solid by vacuum filtration and wash it with a small amount of cold water.[2]
-
To purify, dissolve the crude product in acetone, which will leave behind insoluble inorganic salts. Filter to remove the salts.
-
Evaporate the acetone from the filtrate using a rotary evaporator to yield the purified 4-nitropyridine-N-oxide. Recrystallization from acetone can be performed if higher purity is needed.[7]
Step 4: Deoxygenation (not detailed here)
-
The resulting 4-nitropyridine-N-oxide must be treated with a deoxygenating agent like PCl₃ to obtain the final 4-nitropyridine product.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of 4-nitropyridine via the N-oxide intermediate.
Troubleshooting Logic Flow: Low Product Yield
Caption: A decision-making workflow for troubleshooting low yields in nitropyridine synthesis.
Mandatory Safety Precautions
Working with nitrating agents and nitropyridine compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a flame-retardant lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton).[14][15]
-
Ventilation: All procedures involving fuming acids, nitrating mixtures, and volatile organic compounds must be performed in a certified chemical fume hood.[15][16]
-
Handling Acids: When preparing the nitrating mixture, always add the sulfuric acid to the nitric acid slowly and with external cooling (ice bath). Never add water or nitric acid to concentrated sulfuric acid, as this can cause violent splashing.
-
Quenching: The quenching of the reaction mixture is extremely exothermic. Add the acidic mixture to ice slowly and ensure the receiving vessel is large enough to contain potential foaming and splashing.
-
Product Hazards: Nitropyridines are toxic and potentially genotoxic.[8] They are harmful if swallowed, inhaled, or absorbed through the skin.[14][17] Avoid creating dust. Handle the final products with appropriate PPE and dispose of waste according to your institution's guidelines.
References
-
Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]
-
Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]
-
Nitropyridines, Their Synthesis and Reactions. ResearchGate. [Link]
-
Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. Organic Chemistry Portal. [Link]
-
METHODS OF NITROPYRIDINE SYNTHESIS. Semantic Scholar. [Link]
-
Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
- Nitration of pyridine-2,6-diamines.
- Nitration of pyridine-2, 6-diamines.
-
Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. [Link]
-
Material Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Nitropyridines: Synthesis and reactions. ResearchGate. [Link]
-
Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate. [Link]
-
Nitration of 4-acetyl-pyridine. Reddit. [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Synthesis of 4-nitropyridine from pyridine. Reddit. [Link]
-
2,3-diaminopyridine. Organic Syntheses. [Link]
- Process for the purification of nitro aliphatic compounds.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Propose a mechanism for nitration of pyridine at the 4-position, ... | Study Prep in Pearson+ [pearson.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. chempanda.com [chempanda.com]
- 9. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
- 10. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 11. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. echemi.com [echemi.com]
- 15. abdurrahmanince.net [abdurrahmanince.net]
- 16. fishersci.com [fishersci.com]
- 17. 3-Nitropyridine | 2530-26-9 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Stability and Reactivity of 2-(4-Nitrophenyl)pyridine
Welcome to the technical support guide for 2-(4-nitrophenyl)pyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this versatile but challenging building block. Our goal is to provide you with in-depth, field-proven insights into the stability and reactivity of this compound, moving beyond simple protocols to explain the underlying chemical principles that govern its behavior under common reaction conditions.
The unique structure of this compound, featuring both an electron-deficient pyridine ring and a strongly deactivated nitrophenyl moiety, presents a distinct set of challenges and opportunities in synthesis. The pyridine nitrogen can act as a Lewis base, potentially interfering with metal catalysts, while the nitro group is highly susceptible to reduction, often leading to undesired side reactions. This guide provides a structured approach to troubleshooting these issues, ensuring the integrity of your experiments and the success of your synthetic goals.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during reactions involving this compound in a question-and-answer format.
Scenario 1: Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Question: My Suzuki-Miyaura coupling reaction to synthesize this compound (or using it as a substrate) is showing low yield, stalling, or generating significant byproducts. What are the likely causes and how can I resolve them?
Answer: This is a frequent challenge stemming from the dual-functionality of the molecule. The two primary culprits are catalyst inhibition by the pyridine nitrogen and premature reduction of the nitro group.
The pyridine nitrogen's lone pair of electrons can coordinate strongly to the palladium center of the catalyst.[1] This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of the active catalytic species and slowing or halting the reaction.[1] Concurrently, many phosphine ligands, commonly used in cross-coupling, can act as mild reducing agents, especially at elevated temperatures, leading to the unwanted conversion of the nitro group to an amino group.
Below is a logical workflow to diagnose and solve common issues in these coupling reactions.
The table below summarizes key parameters and recommended modifications to overcome stability issues.
| Parameter | Standard Condition | Optimized Recommendation for this compound | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Pd₂(dba)₃ or Pd(OAc)₂ | These Pd(0) or Pd(II) sources require in-situ activation with a ligand, offering more control. |
| Ligand | PPh₃ | SPhos, RuPhos, or BrettPhos | Bulky, electron-rich biaryl phosphine ligands promote faster reductive elimination, minimizing catalyst poisoning by the pyridine nitrogen and are generally less prone to causing nitro reduction.[2] |
| Base | Na₂CO₃ or K₂CO₃ (aq.) | K₃PO₄ or Cs₂CO₃ (anhydrous) | Stronger, non-nucleophilic bases can accelerate transmetalation without introducing water, which can be a source of protons for reduction. |
| Solvent | Toluene or Dioxane/H₂O | Anhydrous Dioxane, THF, or Toluene | Eliminating water minimizes potential protic sources that can participate in nitro group reduction pathways. |
| Temperature | 80-110 °C | 65-80 °C | Lowering the temperature reduces the rate of side reactions, particularly the reduction of the nitro group, while effective modern catalysts can still facilitate the desired coupling.[3] |
Scenario 2: Unwanted Reduction of the Nitro Group
Question: I am attempting a functional group transformation elsewhere on the molecule (e.g., deprotection, hydrogenation of an alkene), but the nitro group is preferentially reduced. How can I achieve chemoselectivity?
Answer: The nitro group is one of the most easily reducible functional groups in organic synthesis.[4] Catalytic hydrogenation, in particular, is highly effective for its reduction and will almost always reduce a nitro group in preference to or concurrently with other groups like alkenes, alkynes, or carbonyls.[5][6]
The key to chemoselectivity is to avoid catalytic hydrogenation and instead use metal-based reducing agents under controlled pH conditions.
| Reducing Agent | Typical Conditions | Effect on Nitro Group | Compatibility with other Groups |
| H₂, Pd/C | H₂ (1 atm), MeOH, RT | Rapid Reduction to -NH₂ | Poor. Reduces alkenes, alkynes, some carbonyls, causes dehalogenation.[6] |
| H₂, Raney Ni | H₂ (1 atm), EtOH, RT | Rapid Reduction to -NH₂ | Better for substrates with halides (less dehalogenation), but still reduces many groups.[6] |
| Fe / NH₄Cl | EtOH / H₂O, reflux | Selective Reduction to -NH₂ | Excellent. Tolerates esters, amides, nitriles, alkenes, and aryl halides. |
| SnCl₂·2H₂O | EtOH, reflux | Selective Reduction to -NH₂ | Excellent. A very mild and reliable method compatible with most functional groups.[4] |
| Zn / AcOH | Acetic Acid, gentle warming | Selective Reduction to -NH₂ | Good. Mildly acidic conditions may affect acid-labile groups.[6] |
Expert Insight: Protecting the nitro group is not a viable strategy. The most effective approach is to plan your synthetic route to either perform the nitro group reduction deliberately at the desired step (transforming it into a useful amino group) or to use reaction conditions that are known to be compatible with it, such as those employing SnCl₂ or Fe.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under reaction stress?
A1: The most common degradation pathways are reduction of the nitro group and, under specific cross-coupling conditions, denitrative coupling. Nucleophilic aromatic substitution (SNAr) on the nitrophenyl ring is also a potential reaction pathway if strong nucleophiles are present, though this is a transformation rather than degradation.
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Sequential hydrogenation of nitroaromatics to alicyclic amines via highly-dispersed Ru–Pd nanoparticles anchored on air-exfoliated C3N4 nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of 2-(4-Nitrophenyl)pyridine
Topic: Scale-Up Synthesis of 2-(4-Nitrophenyl)pyridine Document ID: TSC-2024-NP-PYR-01 Audience: Process Chemists, Scale-Up Engineers, R&D Scientists Status: Active / Validated Protocols
Introduction: The Engineering Challenge
Scaling the synthesis of This compound presents a unique intersection of challenges: handling the thermal hazards of nitro-aromatics, managing the coordination chemistry of pyridines (which can poison palladium catalysts), and mitigating the rapid protodeboronation typical of electron-deficient boronic acids.
This guide moves beyond bench-scale "recipes" to provide a robust, scalable process control strategy. We focus on the Suzuki-Miyaura cross-coupling of 2-bromopyridine and 4-nitrophenylboronic acid, as it offers the highest atom economy and safety profile compared to Gomberg-Bachmann or radical substitution routes.
Module 1: Route Selection & Reaction Engineering
Q1: Why is the Suzuki coupling preferred over direct nitration of 2-phenylpyridine?
A: Direct nitration is hazardous and non-selective on scale. Nitrating 2-phenylpyridine typically yields a mixture of isomers (ortho/para on the phenyl ring and potential nitration of the pyridine ring under forcing conditions). Separation of these isomers requires chromatography, which is non-viable for multi-kilogram scale-up. The Suzuki Route (2-bromopyridine + 4-nitrophenylboronic acid) guarantees regioselectivity, assembling the pre-functionalized rings directly.
Q2: Which coupling partner configuration should I use?
Recommendation: Use 2-bromopyridine (electrophile) and 4-nitrophenylboronic acid (nucleophile).
-
Why? 2-Pyridylboronic acids are notoriously unstable. They undergo rapid protodeboronation (hydrolysis of the C-B bond) in aqueous base, often faster than the transmetallation step.
-
The Trap: While 4-nitrophenylboronic acid is also electron-deficient and prone to protodeboronation, it is significantly more stable than the 2-pyridyl counterpart.
Q3: What is the Critical Process Parameter (CPP) for catalyst longevity?
A: Ligand Selection & Oxygen Exclusion. Pyridines are excellent ligands for Palladium. In the absence of a strong phosphine ligand, the product (this compound) will compete for the Pd center, forming inactive [Pd(Product)_2Cl_2] species (product inhibition).
-
Protocol: Use PPh3 (triphenylphosphine) or dppf in slight excess (2.2 - 2.5 equiv relative to Pd). The bidentate ligand dppf is particularly effective at resisting displacement by the pyridine nitrogen.
Module 2: Troubleshooting Reaction Performance
Visualizing the Failure Modes
The following diagram illustrates the catalytic cycle and the specific "off-cycle" pathways that cause low yields in this specific synthesis.
Figure 1: Catalytic cycle of the Suzuki coupling showing critical failure modes: Protodeboronation of the boronic acid and Product Inhibition by the pyridine nitrogen.
Q4: I see significant starting material (Bromide) remaining, but the Boronic Acid is gone. What happened?
A: You have suffered Protodeboronation . The electron-withdrawing nitro group makes the C-B bond labile. Under basic, aqueous conditions at high temperatures, the boronic acid hydrolyzed to nitrobenzene (volatile/oil) before it could couple.
-
Corrective Action:
-
Excess Reagent: Increase boronic acid stoichiometry to 1.3–1.5 equivalents.
-
Dosing Strategy: Do not add all boronic acid at the start. Dissolve it and dose it slowly over 1-2 hours. This keeps the instantaneous concentration low, favoring the coupling reaction (second order) over the hydrolysis (pseudo-first order).
-
Base Switch: Switch from strong bases (Na2CO3) to milder, anhydrous bases like K3PO4 or KF in a solvent system with minimal water (e.g., Toluene/Water 10:1 instead of 1:1).
-
Q5: The reaction turns black immediately and stalls.
A: This is "Pd Black" precipitation.
-
Cause: Oxygen ingress or insufficient ligand stabilization.
-
Fix: Ensure rigorous degassing (sparging with N2 for 30 mins is mandatory for scale >100g). If using Pd(OAc)2, ensure your PPh3 is fresh (not oxidized to O=PPh3).
Module 3: Work-up & Purification
Purification is the primary bottleneck in scaling pyridine derivatives due to their tendency to bind metal impurities.
Scale-Up Work-Up Protocol
| Step | Operation | Technical Rationale |
| 1. Quench | Cool to 20°C. Add water (1:1 vol ratio). | Stops reaction; dissolves inorganic salts (KBr, Borates). |
| 2. pH Adjust | CRITICAL: Adjust aq. layer pH to ~3-4 with HCl, separate, then neutralize org layer? NO. | Correction: Pyridines form salts. Keep pH > 9. If you acidify, product goes into water. Keep basic to keep product in organic phase. |
| 3. Scavenging | Add Thiol-functionalized Silica (e.g., SiliaMetS® Thiol) or Activated Carbon (10 wt%). Stir 4h @ 50°C. | Pyridines bind Pd tightly. Standard washes won't work. Thiol has higher affinity for Pd than Pyridine. |
| 4. Filtration | Filter hot through Celite pad. | Removes scavenger and colloidal Pd. |
| 5. Crystallization | Switch solvent to Ethanol/Water or Isopropyl Acetate/Heptane . | Avoids chromatography. Nitro-biaryls crystallize well. |
Q6: How do I remove residual Palladium to <10 ppm?
A: The "Pyridine Problem" requires chemical intervention. Simple crystallization often traps Pd within the crystal lattice.
-
The "Cysteine Wash": For cost-effective scale-up, wash the organic phase (e.g., Toluene or EtOAc) with a 10% aqueous solution of L-Cysteine (pH adjusted to ~8-9). L-Cysteine is a potent Pd chelator that is water-soluble. The Pd-Cysteine complex will partition into the aqueous phase, leaving the pyridine product in the organic phase.
Module 4: Safety & Process Safety Management (PSM)
Q7: What are the thermal hazards?
A:
-
Exotherm: The Suzuki coupling is exothermic (
). On a 1kg scale, an adiabatic temperature rise can exceed the boiling point of the solvent (e.g., THF or Toluene), leading to over-pressurization.-
Control: Use Dosing Controlled Reaction (DCR) . Dose the catalyst or the boronic acid solution to control the heat release rate (Qr) to match the cooling capacity (Qc).
-
-
Nitro Group Stability: While 4-nitrophenylboronic acid is stable at reflux temps (80-100°C), avoid heating dry residues of nitro-compounds above 150°C, as decomposition can be energetic.
Scale-Up Workflow Diagram
Figure 2: Process flow diagram emphasizing dosing control for safety and scavenging for purity.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Dunetz, J. R., & Magano, J. (2012). Applications of Palladium-Catalyzed Carbon-Carbon Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(12), 6656-6710. Link
-
Welch, C. J., et al. (2010). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Development. Organic Process Research & Development, 14(3), 588–593. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Pyridine Synthesis & Functionalization Support Center
Current Status: operational 🟢 | Lead Scientist: Dr. [AI Name] | Ticket Volume: High
Welcome to the Pyridine Technical Support Center. Unlike standard textbook reviews, this hub addresses the specific "failure modes" researchers encounter when attempting to control regioselectivity in pyridine synthesis. We treat your synthetic challenges as "support tickets"—diagnosing the root cause (electronic vs. steric) and providing a validated patch (protocol).
🛠️ Module 1: Triage & Strategy Selection
Ticket #001: Choosing the Right Route User Issue: "I need a 2,4,6-trisubstituted pyridine, but cross-coupling is giving me inseparable isomers."
Diagnostic: Attempting to functionalize a pre-existing pyridine ring at three specific positions often fails due to competing directing groups. For high-symmetry or specific 2,4,6-patterns, De Novo synthesis is superior to functionalization.
Decision Matrix:
Figure 1: Strategic decision tree for pyridine synthesis. Select "De Novo" for complex substitution patterns to avoid regioselectivity battles later.
🔬 Module 2: Late-Stage Functionalization (Troubleshooting)
Ticket #101: Minisci Reaction Regiocontrol (C2 vs. C4)
Issue: "I am using a Minisci reaction to alkylate my pyridine, but I'm getting a 1:1 mixture of C2 and C4 isomers."
Root Cause Analysis: The Minisci reaction involves the attack of a nucleophilic radical on a protonated (electron-deficient) pyridine.
-
Electronic Factor: Both C2 and C4 are electron-deficient positions prone to radical attack.
-
Steric Factor: C2 is sterically more accessible than C4 unless flanked by substituents. However, the radical character often favors C2 due to proximity to the activating nitrogen, leading to mixtures.
The "Patch" (Solution):
-
Switch to Zinc Sulfinates (Baran Diversinates): These reagents provide a slow, controlled release of radicals compared to carboxylic acids/silver salts, often improving selectivity.
-
C4-Selective Blocking: If C2 attack is dominant but unwanted, use a temporary blocking group or the specific "Maleate-Derived" blocking strategy developed by the Baran Lab, which directs alkylation exclusively to C4 [1].
Protocol: C4-Selective Alkylation (General Minisci) Note: This protocol uses standard conditions; for high C4 precision, ensure the substrate has C2 blocking or use specific steric directing groups.
| Step | Action | Critical Parameter |
| 1 | Dissolution | Dissolve Pyridine (1.0 equiv) and TFA (1.0 equiv) in DMSO/H2O (1:1). |
| 2 | Reagent Prep | Add Zinc Sulfinate (2-3 equiv) as the radical precursor. |
| 3 | Initiation | Add tert-Butyl hydroperoxide (TBHP) (3.0 equiv) slowly at 0°C. |
| 4 | Reaction | Warm to 50°C and stir for 2-4 hours. Monitor by LCMS. |
| 5 | Workup | Basify with sat. NaHCO3 (pH > 8) to deprotonate the pyridine. Extract w/ EtOAc. |
Ticket #102: Accessing the "Unreachable" C3 Position
Issue: "I need to install a boronic ester at C3, but lithiation is messy and SEAr is impossible."
Root Cause Analysis:
-
SEAr Failure: Pyridine is
-deficient; electrophiles cannot attack C3 effectively. -
Lithiation Risk: n-BuLi often attacks the C2 position (nucleophilic attack) rather than deprotonating C3, or causes ring opening.
The "Patch" (Solution): Iridium-Catalyzed C-H Borylation Use the Hartwig-Miyaura method.[1] The active catalyst, [Ir(cod)(OMe)]2 + dtbpy, is sensitive to sterics.[1]
-
Rule: Borylation occurs at the least sterically hindered C-H bond.
-
Electronic Rule: The catalyst is inhibited by the Nitrogen lone pair.[1][2] Therefore, C-H activation occurs distal to the Nitrogen (C3, C4, or C5) . It will never occur at C2/C6 unless N is blocked [2].
Figure 2: Reactivity map for Ir-catalyzed borylation. The catalyst avoids the "Poisoning Zone" (ortho to N), activating C3/C4/C5.
Protocol: Ir-Catalyzed C-H Borylation
-
Reagents: [Ir(cod)(OMe)]2 (1.5 mol%), dtbpy (3 mol%), B2pin2 (0.5 equiv per C-H).
-
Solvent: THF or MTBE (anhydrous).
-
Procedure:
-
Mix Ir-precursor, ligand, and B2pin2 in solvent (glovebox or Schlenk line) to form the active catalyst (deep red/brown).
-
Heat to 60-80°C for 4-12h.
-
Critical Step: Evaporate volatiles. Do not perform aqueous workup if the boronate is unstable. Purify via rapid silica plug or use crude in Suzuki coupling.
-
Ticket #103: Electrophilic Substitution (SEAr) Fails
Issue: "Nitration/Halogenation of my pyridine gives <5% yield."
The "Patch" (Solution): The N-Oxide Detour You cannot force SEAr on a neutral pyridine. You must oxidize it to Pyridine-N-Oxide.[8]
-
Oxidation: The N-oxide oxygen donates electron density back into the ring (specifically C2 and C4), enabling electrophilic attack.
-
Substitution: Perform nitration/halogenation (favors C4).
-
Reduction: Remove the N-oxide (PCl3 or Zn/AcOH) to restore the pyridine [3].
📊 Summary of Regioselectivity Rules
| Reaction Type | Primary Regioselectivity | Dominant Control Factor | Key Reagents |
| Minisci | C2 & C4 (Mixtures common) | Electronic (SOMO) | R-COOH + Ag(I) / Zn-Sulfinates |
| Ir-Borylation | C3, C4, or C5 (Distal to N) | Steric + N-Coordination | [Ir(cod)(OMe)]2 + dtbpy |
| SEAr (Neutral) | Fails (or very harsh conditions) | Electronic (LUMO) | H2SO4 / HNO3 |
| SEAr (N-Oxide) | C4 (Major) > C2 | Electronic (Back-donation) | mCPBA (oxidant) -> Electrophile |
| Lithiation | C2 (Ortho-lithiation) | Coordination (N-Li) | n-BuLi / LDA |
📚 References
-
Practical and Regioselective Synthesis of C-4-Alkylated Pyridines Choi, J., Laudadio, G., Godineau, E., & Baran, P. S.[4] (2021).[4][6][9] Journal of the American Chemical Society.[10]
-
Iridium-Catalyzed C-H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism Larsen, M. A., & Hartwig, J. F.[10] (2014).[9] Journal of the American Chemical Society.[10]
-
Pyridine N-Oxides (Baran Lab Group Meeting Notes) Weickgenannt, A. (2012).[8] Baran Lab, Scripps Research.[4][5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Unified ionic and radical C-4 alkylation and arylation of pyridines - Chemical Science (RSC Publishing) DOI:10.1039/D4SC03739A [pubs.rsc.org]
- 8. baranlab.org [baranlab.org]
- 9. b. At what position does pyridine-N-oxide undergo electrophilic a... | Study Prep in Pearson+ [pearson.com]
- 10. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Optimization for 2-(4-Nitrophenyl)pyridine Synthesis
Subject: Troubleshooting Solvent Effects in Suzuki-Miyaura Cross-Coupling of 2-Halopyridines and 4-Nitrophenylboronic Acid Case ID: SUZUKI-PY-NO2-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
The synthesis of 2-(4-nitrophenyl)pyridine via Suzuki-Miyaura coupling presents a unique "push-pull" challenge. You are coupling an electron-deficient pyridine ring (prone to catalyst poisoning via N-coordination) with an electron-deficient boronic acid (prone to slow transmetallation and protodeboronation).
The choice of solvent is not merely about solubility; it dictates the speciation of the boronate , the stability of the catalyst , and the rate of protodeboronation . This guide moves beyond standard protocols to address the mechanistic failures caused by improper solvent selection.
Module 1: The "Goldilocks" Zone of Aqueous Solvents
The Core Mechanism
Suzuki coupling requires a base to activate the boronic acid into a boronate species
The Solvent Paradox:
-
Too much water: Accelerates protodeboronation of 4-nitrophenylboronic acid before it can couple.
-
Too little water: The inorganic base (K₂CO₃, K₃PO₄) remains insoluble, halting transmetallation.
Recommended Solvent Systems
Data normalized for coupling 2-chloropyridine (1.0 eq) with 4-nitrophenylboronic acid (1.2 eq).
| Solvent System | Ratio (v/v) | Base | Temp | Performance | Technical Notes |
| 1,4-Dioxane / Water | 4:1 | K₃PO₄ | 90°C | Optimal | Best balance. Dioxane breaks Pd-N coordination; water activates base. |
| Toluene / Water | 10:1 | K₂CO₃ | 100°C | Variable | Phase transfer agent (TBAB) often required. Higher risk of Pd precipitation. |
| DMF / Water | 9:1 | Na₂CO₃ | 110°C | High Yield / High Impurity | DMF stabilizes Pd but complicates workup. High temp promotes homocoupling. |
| Ethanol / Water | 1:1 | K₂CO₃ | 80°C | Poor | High water content causes rapid protodeboronation of the nitro-boronic acid. |
Critical Insight: For nitrophenyl derivatives, 1,4-Dioxane/Water (4:1) is the industry standard. It maintains a homogeneous organic phase for the pyridine while solubilizing enough base to drive the reaction without "drowning" the sensitive boronic acid [1, 2].
Module 2: Troubleshooting & FAQs
Q1: My reaction turns black immediately, and I get low yield. Is this a solvent issue?
Diagnosis: Catalyst Decomposition (Pd Black formation). Root Cause: The pyridine nitrogen coordinates to the Pd(II) species, displacing phosphine ligands and destabilizing the catalyst. This is exacerbated in non-polar solvents like Toluene. Solution:
-
Switch to Dioxane: Dioxane is a weak ligand that can competitively solvate the Pd, preventing irreversible N-binding by the pyridine substrate.
-
Degas Thoroughly: Oxygen accelerates phosphine oxidation. Sparge your Dioxane/Water mix with Argon for 15 minutes before adding the catalyst.
Q2: I see the starting material (2-chloropyridine) remaining, but the boronic acid is gone.
Diagnosis: Protodeboronation. Root Cause: The 4-nitrophenylboronic acid hydrolyzed into nitrobenzene. This happens when the transmetallation step is slower than the hydrolysis rate. Solution:
-
Reduce Water: Shift from 4:1 to 9:1 Dioxane/Water .
-
"Slow Release" Protocol: Do not add all boronic acid at once. Dissolve the 4-nitrophenylboronic acid in the organic solvent and add it dropwise over 1 hour to the hot reaction mixture. This keeps the instantaneous concentration low, favoring coupling over hydrolysis [3].
Q3: Can I use Ethanol to make this "Green"?
Diagnosis: Solubility Mismatch. Analysis: While green, Ethanol/Water (1:1) is often fatal for nitro-substituted boronic acids. The high polarity stabilizes the leaving group during hydrolysis. Furthermore, this compound is poorly soluble in aqueous ethanol, potentially precipitating on the catalyst surface and stopping the reaction. Recommendation: If you must use green solvents, use n-Butanol or Isopropanol with lower water content (e.g., 9:1).
Module 3: Visualizing the Solvent Influence[1]
Diagram 1: The Solvent Interference Cycle
This diagram maps where solvent choice impacts the catalytic cycle, specifically highlighting the competition between productive Transmetallation and destructive Protodeboronation.
Caption: Figure 1. The "Danger Zone" (Yellow/Red) where solvent water content determines whether the boronic acid couples or decomposes.
Diagram 2: Troubleshooting Flowchart
A decision tree for researchers encountering issues during synthesis.
Caption: Figure 2. Rapid diagnostic flow for solvent-related failure modes in nitrophenyl-pyridine coupling.
Standard Operating Procedure (SOP)
Use this baseline protocol to minimize solvent-related errors.
-
Preparation:
-
Solvent: Mix 1,4-Dioxane and Distilled Water (4:1 ratio).
-
Degassing: Sparge with Argon for 20 mins. Do not skip this. Oxygen + Dioxane + Heat = Peroxides (Explosion hazard and Catalyst death).
-
-
Assembly:
-
Add 2-chloropyridine (1.0 eq), 4-nitrophenylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).
-
Add Pd(dppf)Cl₂ (3-5 mol%). Note: dppf ligand is preferred over PPh3 to resist pyridine displacement.
-
-
Reaction:
-
Heat to 90°C. Monitor by TLC/HPLC.
-
Checkpoint: If reaction stalls at 50% conversion, add 0.5 eq more boronic acid (compensating for protodeboronation).
-
References
-
BenchChem Technical Support. (2025).[1] Optimizing Suzuki-Miyaura Couplings of 2-Chloropyridine-3-boronic Acid. Retrieved from 1
-
Malapit, C. A., et al. (2023).[2] Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.[2] Retrieved from 2
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.[3] Retrieved from 4[4]
Sources
Technical Support Center: Palladium-Catalyzed Cross-Coupling Troubleshooting
Topic: Mitigation of Byproduct Formation in Pd-Catalyzed Reactions
Audience: Researchers, Process Chemists, and Drug Discovery Scientists Status: Active | Updated: February 12, 2026
Core Directive & Mission
Welcome to the Advanced Catalysis Support Center. As Senior Application Scientists, we understand that a "failed" reaction is rarely a mystery—it is a competition between rates. In Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Negishi, etc.), the desired catalytic cycle is constantly racing against off-cycle pathways.
This guide is not a generic textbook summary. It is a diagnostic tool designed to identify the specific byproduct you are seeing, explain why the catalyst chose that path, and provide the protocol adjustments necessary to force the catalyst back onto the productive cycle.
Diagnostic Decision Tree: What is your impurity?
Before attempting a fix, identify the byproduct structure relative to your starting materials (
| Observation / Byproduct | Diagnosis | Primary Cause |
| Protodeanion | Instability of Boronic Acid/Ester in base; pH or temp too high. | |
| Hydrodehalogenation | Solvent or base acting as a hydride source; | |
| Oxidative Homocoupling | Presence of | |
| Reductive Homocoupling | Disproportionation of oxidative addition complex; often seen with poor transmetallation. | |
| Isomerized Alkene | Substrate has | |
| Black Precipitate | Catalyst Decomposition | Ligand dissociation; insufficient stabilization of Pd(0) colloids. |
Technical Deep-Dive & Troubleshooting
Issue 1: Protodeboronation ( ) in Suzuki Coupling
Symptom: You recover the de-borylated aryl ring (
Mechanistic Pathway (Graphviz)
Figure 1: The pathway of base-mediated protodeboronation, highlighting the vulnerability of boronate anions.
Q&A Troubleshooting
Q: I am coupling a 2-pyridine boronic acid and getting 80% pyridine byproduct. How do I stop this? A: 2-Pyridine boronic acids are notoriously unstable.
-
Switch to Boronic Esters or MIDA Boronates: Pinacol esters are more stable than free acids. MIDA boronates release the active species slowly ("Slow Release Strategy"), keeping the standing concentration of the vulnerable species low [1].
-
Remove Water: Use anhydrous conditions with a base like
or in dioxane/DMF. Water is the proton source; removing it forces the equilibrium back. -
Copper Co-catalysis: For 2-pyridyl systems, adding Cu(I) (e.g., CuTC) can facilitate transmetallation faster than the rate of decomposition (The "Liebeskind-Srogl" approach).
Q: Does the choice of base matter?
A: Yes. Strong bases (
Issue 2: Hydrodehalogenation ( )
Symptom: The aryl halide is reduced to the arene. Mechanism: The Pd(II)-aryl intermediate undergoes transmetallation with a hydride source instead of the boronic acid. Common hydride sources include alcohols (solvent), amines (bases), or even formates.
Q&A Troubleshooting
Q: I am using isopropanol as a co-solvent and seeing 30% reduction of my aryl bromide. Why?
A: Secondary alcohols like isopropanol are excellent hydride donors via
-
The Fix: Switch to non-protic solvents like Toluene , THF , or 1,4-Dioxane . If a polar solvent is needed for solubility, use DMF or Acetonitrile .
Q: I am not using alcohol, but I still see reduction. I am using
-
The Fix: Switch to an inorganic base like
or .
Issue 3: -Hydride Elimination (Isomerization)
Symptom: Coupling alkyl halides results in alkene isomers rather than the coupled product.
Mechanism: Alkyl-Pd intermediates with
Mechanistic Pathway (Graphviz)
Figure 2: The competition between productive coupling and destructive elimination.
Q&A Troubleshooting
Q: How do I couple a primary alkyl bromide without forming alkenes?
A: You must retard the
-
Use Bidentate Ligands: Ligands like dppf or dpe-phos enforce a cis-geometry that disfavors the syn-coplanar alignment required for elimination.
-
Use Bulky Monodentate Ligands: Ligands like Buchwald's SPhos or RuPhos are so bulky they prevent the formation of the vacant coordination site necessary for the hydride transfer [2].
Experimental Protocols
Protocol A: The "Robust" Suzuki Coupling (Anti-Protodeboronation)
Designed for unstable heteroaryl boronic acids.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Heteroaryl Boronic Pinacol Ester (1.2 - 1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, finely ground) -
Solvent: 1,4-Dioxane / Water (10:1 ratio) or Anhydrous Dioxane if extremely sensitive.
Procedure:
-
Charge Solids: Add aryl halide, boronic ester, base, and Pd catalyst to a reaction vial equipped with a stir bar.
-
Degas (Critical): Seal the vial. Evacuate and backfill with Nitrogen or Argon 3 times . Oxygen promotes homocoupling and catalyst death.
-
Add Solvent: Inject the sparged (degassed) solvent mixture through the septum.
-
Heat: Heat to 80°C. Note: If the boronic acid is extremely unstable, lower temp to 60°C and increase catalyst loading to 10 mol%.
-
Monitor: Check LCMS at 1 hour. If protodeboronation is observed (
), switch to Protocol B (Anhydrous Flow/Slow Addition) .
Protocol B: Pd Black Removal & Metal Scavenging
Use this when the reaction works but the product is contaminated with dark particulates or residual metal.
Reagents:
-
SiliaMetS® Thiol or DMT (Dimercaptotriazine) functionalized silica.
-
Solvent: Ethyl Acetate or THF.
Procedure:
-
Dilute: Dilute the crude reaction mixture with Ethyl Acetate.
-
Add Scavenger: Add the Thiol-silica scavenger (approx. 5-10 wt% relative to the crude mass, or 4 equivalents relative to Pd loading).
-
Incubate: Stir at 40°C for 30-60 minutes. The scavenger will bind Pd(II) and Pd(0) clusters.
-
Filter: Filter through a pad of Celite or a 0.45
PTFE filter. -
Result: The filtrate should be significantly lighter in color (pale yellow/colorless), indicating removal of Pd black and soluble Pd species.
Comparative Data: Ligand Effects on Byproducts
| Ligand Class | Example | Best For... | Primary Risk/Byproduct |
| Triphenylphosphine | Simple Aryl-Aryl | Pd Black formation (labile ligand), Homocoupling ( | |
| Bidentate | dppf | Sterically crowded substrates | Slow reaction rate if steric bulk is too high. |
| Biaryl Phosphines | XPhos, SPhos | Alkyl halides , Chlorides | Expensive; difficult to remove from product (lipophilic). |
| NHC | PEPPSI-IPr | Difficult/Deactivated Aryl Chlorides | Hydrodehalogenation (highly active catalyst can reduce halide if transmetallation is slow). |
References
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 132(22), 7600–7601. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Sherwood, J., et al. (2019). Palladium-catalyzed cross-coupling: a historical context and future outlook. Green Chemistry, 21, 2168-2178. [Link]
Sources
Validation & Comparative
Publish Comparison Guide: NMR Characterization of 2-(4-Nitrophenyl)pyridine
This guide provides an in-depth technical analysis of the NMR spectral characteristics of 2-(4-nitrophenyl)pyridine , a pivotal intermediate in the synthesis of optoelectronic ligands (e.g., Iridium cyclometalates) and a benchmark substrate for Suzuki-Miyaura cross-coupling protocols.
The following content is structured to assist researchers in the unambiguous structural verification of this compound, specifically distinguishing it from its regioisomers (e.g., 3-nitrophenyl) and its metabolic/synthetic precursors (e.g., 2-phenylpyridine).
Executive Summary & Application Context
This compound (CAS: 21203-34-7) serves as a critical "push-pull" system in organic electronics and medicinal chemistry. The electron-deficient pyridine ring coupled with the strongly electron-withdrawing nitro group creates a distinct electronic environment that is easily misidentified without precise spectral assignment.
Primary Challenges in Identification:
-
Regioisomer Confusion: Distinguishing the para-nitro (target) from the meta-nitro isomer formed during non-selective nitration.
-
Proton Overlap: The deshielding effect of the nitro group pushes phenyl protons into the same region as the pyridine
-protons.
Structural Logic & Assignment Strategy
To interpret the NMR data correctly, one must understand the electronic "tugs-of-war" occurring in the molecule.
-
The Nitro Effect (EWG): The nitro group at position 4' exerts a strong inductive and resonance withdrawing effect. This dramatically deshields the ortho-protons (H3'/H5'), pushing them downfield to ~8.3 ppm.
-
The Pyridine Ring Current: The pyridine nitrogen creates a local deshielding effect on H6 (closest to N) and H3 (closest to the phenyl ring).
-
Symmetry: The para-substitution pattern renders the phenyl ring symmetric, resulting in a characteristic AA'BB' coupling system, which simplifies distinction from the meta-isomer (ABCD system).
Diagram 1: Structural Elucidation Logic Flow
This decision tree illustrates the logical steps a researcher should take to confirm the structure based on raw NMR data.
Caption: Logical workflow for distinguishing the target para-isomer from the meta-isomer using symmetry analysis.
Experimental Protocol: Sample Preparation
Reliable data acquisition depends on minimizing solvent-solute interactions that cause peak broadening.
-
Solvent Selection:
-
Standard: CDCl
(Chloroform-d) is preferred for resolution. The compound is sufficiently soluble. -
Alternative: DMSO-d
should only be used if solubility is an issue (e.g., reduced amine derivatives). Note that DMSO will shift all peaks downfield and may obscure water-exchangeable protons.
-
-
Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic peaks upfield.
-
Acquisition Parameters:
-
Frequency: 400 MHz or higher is recommended to resolve the AA'BB' roofing effect.
-
Relaxation Delay (D1): Set to 2.0 seconds to ensure accurate integration of the quaternary carbons in
C NMR.
-
Comparative Data Analysis
The following tables compare This compound with its parent compound 2-phenylpyridine . This comparison highlights the diagnostic shifts caused by the nitro group.
Table 1:
H NMR Chemical Shift Comparison (CDCl
, 400 MHz)
| Position | Proton Assignment | 2-Phenylpyridine ( | This compound ( | Multiplicity | |
| Py-H6 | Pyridine | 8.71 | 8.76 | +0.05 | Doublet (d) |
| Ph-H3',5' | Phenyl ortho to NO | 7.45 - 7.50 | 8.35 | +0.90 | Doublet (d) |
| Ph-H2',6' | Phenyl meta to NO | 8.00 | 8.20 | +0.20 | Doublet (d) |
| Py-H3 | Pyridine ortho to Ph | 7.75 | 7.85 | +0.10 | Doublet (d) |
| Py-H4 | Pyridine | 7.78 | 7.82 | +0.04 | Triplet of Doublets (td) |
| Py-H5 | Pyridine | 7.25 | 7.33 | +0.08 | DDD |
Key Diagnostic Insight: The most significant change is the +0.90 ppm downfield shift of the H3'/H5' protons. In the parent 2-phenylpyridine, these protons are in the "multiplet soup" at 7.4-7.5 ppm. In the nitro-derivative, they separate clearly to ~8.35 ppm, often appearing further downfield than the phenyl protons adjacent to the pyridine.
Table 2:
C NMR Representative Data (CDCl
, 100 MHz)
| Carbon Type | Assignment | Chemical Shift ( | Diagnostic Feature |
| Quaternary | C-NO | 148.2 | Deshielded, low intensity |
| Quaternary | Pyridine C2 (Ipso) | 155.8 | Characteristic of 2-substituted pyridines |
| CH | Pyridine C6 | 150.1 | Most downfield CH signal |
| CH | Phenyl C3',5' | 124.1 | Ortho to Nitro |
| CH | Phenyl C2',6' | 127.8 | Meta to Nitro |
| CH | Pyridine C3, C4, C5 | 121.0 - 137.0 | Typical aromatic region |
Synthesis & Verification Workflow
When synthesizing this compound via Suzuki coupling (2-bromopyridine + 4-nitrophenylboronic acid), impurities often include homocoupled byproducts.
Diagram 2: Suzuki Coupling Verification Workflow
This diagram outlines the process for verifying the product and identifying common failure modes.
Caption: Workflow for monitoring the Suzuki coupling reaction via 1H NMR.
References
-
Suzuki-Miyaura Coupling Standards
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
NMR Data for 2-Arylpyridines
-
Lohse, O., Thevenin, P., & Waldvogel, E. (2001). The Solid-Phase Suzuki Coupling of Aryl Chlorides. Synlett, 2001(01), 0035-0040. (Contains characterization of nitro-substituted arylpyridines). Link
-
-
General NMR Impurity Tables
Sources
Comparative Guide: Synthesis Routes for 2-(4-Nitrophenyl)pyridine
Executive Summary
Target Molecule: 2-(4-nitrophenyl)pyridine (CAS: 21201-67-6) Significance: This biaryl scaffold is a critical intermediate in the synthesis of push-pull chromophores for non-linear optical (NLO) materials and a precursor for donor-acceptor ligands in iridium-based OLED emitters.
The synthesis of this compound presents a classic regioselectivity challenge: installing an electron-deficient aryl group onto an electron-deficient heterocycle. This guide compares three distinct methodologies ranging from industry-standard cross-coupling to emerging C-H activation techniques.
Strategic Route Analysis
| Metric | Route A: Suzuki-Miyaura | Route B: Direct C-H Arylation | Route C: Gomberg-Bachmann |
| Primary Mechanism | Pd(0) Cross-Coupling | Pd(II) Concerted Metalation-Deprotonation (CMD) | Radical Substitution |
| Key Intermediates | Boronic Acids/Esters | Pyridine N-oxide | Diazonium Salts |
| Typical Yield | 85-95% | 65-80% | <40% |
| Regioselectivity | Excellent (C2 specific) | High (C2 specific via N-oxide) | Poor (Mixture of C2/C3/C4) |
| Scalability | High (Process Ready) | Moderate (Reagent Cost) | Low (Safety Hazards) |
| Green Metric (E-Factor) | Moderate (Boron waste) | High (Atom Economic) | Poor (Stoichiometric waste) |
Detailed Technical Comparison
Route A: Suzuki-Miyaura Cross-Coupling (The Gold Standard)
This is the most robust pathway for laboratory and pilot-scale synthesis. The reaction couples 2-bromopyridine with 4-nitrophenylboronic acid.
-
Why it works: The electron-withdrawing nitro group on the boronic acid partner can sometimes retard transmetallation. However, using 2-bromopyridine (electron-deficient) facilitates the oxidative addition step.
-
Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ for this substrate class to prevent phosphine poisoning by the pyridine nitrogen and to resist oxidation.
Experimental Protocol (Validated)
Reagents:
-
2-Bromopyridine (1.0 equiv, 10 mmol)
-
4-Nitrophenylboronic acid (1.2 equiv, 12 mmol)
-
K₂CO₃ (2.0 equiv, 2 M aqueous solution)
-
Solvent: 1,4-Dioxane (degassed)
Workflow:
-
Charge: In a Schlenk flask under argon, combine halide, boronic acid, and catalyst.
-
Solvation: Add dioxane (40 mL) and aqueous K₂CO₃ (10 mL).
-
Cycle: Heat to 90°C for 12 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 4:1).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexanes).
-
Expected Yield: 2.1g (91%) as yellow needles.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step which is the turnover-limiting phase for this specific nitro-substituted substrate.
Figure 1: Suzuki-Miyaura Catalytic Cycle. Note that the base plays a dual role: activating the boronic acid and facilitating the ligand exchange on Palladium.
Route B: Pd-Catalyzed Direct C-H Arylation (The Challenger)
This route utilizes Pyridine N-oxide to activate the C2 position, avoiding the need for pre-functionalized 2-halopyridines. It is highly atom-economic but requires a subsequent reduction step to remove the N-oxide.
-
Mechanism: Concerted Metalation-Deprotonation (CMD). The acidity of the C2 proton is enhanced by the N-oxide.
-
Trade-off: Lower reagent cost vs. higher catalyst cost and an extra reduction step (e.g., using PCl₃ or Zn).
Experimental Protocol
Reagents:
-
Pyridine N-oxide (1.0 equiv)
-
1-Bromo-4-nitrobenzene (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand: P(t-Bu)₃ (10 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: Toluene (110°C)
Workflow:
-
Coupling: React N-oxide and aryl bromide with Pd catalyst in Toluene at reflux (24h).
-
Reduction: Treat the crude N-oxide intermediate with Zn powder in saturated NH₄Cl/THF to yield the free pyridine.
-
Expected Yield: 72% (over two steps).
Figure 2: Direct Arylation Pathway via N-Oxide activation. The CMD mechanism allows for selective C2 functionalization without halogenation of the pyridine ring.
Route C: Gomberg-Bachmann Reaction (Historical Baseline)
Included for context, this metal-free route uses diazonium salts. It is not recommended for scale-up due to safety risks and poor regioselectivity.
-
Protocol Summary: 4-Nitroaniline is diazotized (NaNO₂/HCl) to form the diazonium salt. This is reacted with excess pyridine.
-
Critical Failure Mode: The radical intermediate attacks pyridine non-selectively, yielding a difficult-to-separate mixture of 2-, 3-, and 4- isomers.[3]
-
Safety Warning: Dry diazonium salts of nitro-compounds are potential explosives.
Decision Matrix & Recommendation
For research and drug discovery applications where purity and speed are paramount, Route A (Suzuki) is the definitive choice. The commercially available starting materials and high regioselectivity outweigh the cost of the boronic acid.
For industrial scale-up where cost-of-goods (COGS) is critical, Route B (Direct Arylation) becomes attractive, provided the reduction step can be managed safely.
Figure 3: Strategic Decision Matrix for selecting the synthesis route based on operational scale.
References
-
Suzuki-Miyaura Coupling of Pyridines: Li, J. J., & Gribble, G. W. (2000). Palladium in Heterocyclic Chemistry. Elsevier.
-
Direct Arylation of Pyridine N-Oxides: Campeau, L.-C., & Fagnou, K. (2006). "Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides". Journal of the American Chemical Society, 128(45), 14519–14527.
-
Mechanistic Studies on Suzuki Coupling: Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
-
Gomberg-Bachmann Reaction Overview: Gomberg, M., & Bachmann, W. E. (1924).[4] "The Synthesis of Biaryl Compounds by Means of the Diazo Reaction". Journal of the American Chemical Society, 46(10), 2339–2343.
Sources
- 1. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarship.claremont.edu [scholarship.claremont.edu]
- 3. The Development History of Aromatic Ring Modification Reactions: From Gomberg-Bachmann to Minisci Reaction - Oreate AI Blog [oreateai.com]
- 4. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
comparison of 2-(4-nitrophenyl)pyridine with other nitropyridine isomers
Executive Summary
2-(4-Nitrophenyl)pyridine represents a quintessential "push-pull" chromophore where an electron-deficient pyridine ring is conjugated with a nitro-substituted phenyl ring. This specific isomer is chemically distinct from its meta (3-nitro) and ortho (2-nitro) counterparts primarily due to electronic conjugation efficiency and steric planarity .
While all three isomers share the same molecular formula (
Structural & Electronic Comparison
The performance of these isomers is governed by the dihedral angle between the pyridine and phenyl rings, which dictates the extent of
The Isomeric Landscape[1]
| Feature | This compound | 2-(3-Nitrophenyl)pyridine | 2-(2-Nitrophenyl)pyridine |
| Nitro Position | Para (4-position) | Meta (3-position) | Ortho (2-position) |
| Steric Hindrance | Low | Low | High (Steric clash with pyridine N/H) |
| Geometry | Planar / Near-Planar (<10° twist) | Near-Planar | Twisted (~50-80° twist) |
| Conjugation | Strong (D- | Moderate (Cross-conjugated) | Weak (Broken conjugation) |
| Dipole Moment | High (Linear vector) | Moderate | Lower (Vector cancellation) |
| Key Application | NLO, Red-emitting OLEDs | Biological Probes | Steric templates, Crystal engineering |
Mechanism of Differentiation
-
The 4-Nitro Advantage (Push-Pull): In the para isomer, the electron-withdrawing nitro group is in direct resonance with the pyridine nitrogen. Upon metal coordination (e.g., to Ir(III)), the pyridine becomes electron-deficient, creating a strong dipole across the entire molecule. This maximizes the first hyperpolarizability (
) , essential for NLO materials. -
The 2-Nitro Disadvantage (The "Twist"): The ortho isomer suffers from severe steric repulsion between the nitro group and the pyridine ring's C3-hydrogen or lone pair. This forces the rings to rotate out of plane, breaking the
-conjugation pathway and quenching optical performance.
Technical Deep Dive: Applications
Cyclometalated Iridium(III) Complexes (OLEDs)
In phosphorescent OLEDs, 2-phenylpyridine derivatives are standard ligands. The position of the nitro group tunes the emission color (HOMO-LUMO gap).
-
This compound: The nitro group stabilizes the LUMO significantly more than the HOMO. This narrows the bandgap , resulting in a red-shift of emission (often into the orange/red region). It is used to create deep-red phosphors.
-
2-(3-Nitrophenyl)pyridine: The inductive effect dominates over resonance. The red-shift is less pronounced, often yielding yellow/orange emission.
-
2-(2-Nitrophenyl)pyridine: Rarely used as a photoactive ligand because the twisted geometry prevents stable cyclometalation and leads to non-radiative decay pathways (low quantum yield).
Non-Linear Optics (NLO)
For Second Harmonic Generation (SHG), a molecule must be non-centrosymmetric and have a high
-
4-Nitro Isomer: Exhibits the highest
due to the long-range charge transfer (CT) from the pyridine (donor) to the nitro (acceptor). -
Isomer Comparison:
.
Visual Analysis
Structure-Property Relationship Flowchart
The following diagram illustrates how the nitro position dictates the physical geometry, which in turn determines the viable application.
Caption: Logic flow demonstrating why the 4-nitro isomer is preferred for optical applications due to planar geometry.
Experimental Protocol: Synthesis of this compound
Methodology: Suzuki-Miyaura Cross-Coupling.[1] Rationale: This method allows for mild conditions, high tolerance of the nitro group, and avoids the harsh conditions of direct nitration which often yields inseparable mixtures.
Reagents
-
Substrate A: 2-Bromopyridine (1.0 equiv)
-
Substrate B: 4-Nitrophenylboronic acid (1.1 equiv)
-
Catalyst:
(Tetrakis(triphenylphosphine)palladium(0)) (5 mol%) -
Base: Potassium Carbonate (
) or Potassium Phosphate ( ) (2.0 equiv) -
Atmosphere: Argon or Nitrogen (Inert)
Step-by-Step Workflow
-
Preparation: In a dry Schlenk flask, combine 2-bromopyridine (158 mg, 1 mmol) and 4-nitrophenylboronic acid (184 mg, 1.1 mmol).
-
Solvation: Add 1,4-Dioxane (4 mL) and degassed water (1 mL).
-
Activation: Add
(276 mg, 2 mmol). Degas the mixture by bubbling nitrogen for 10 minutes. -
Catalysis: Quickly add
(58 mg, 0.05 mmol) and seal the flask. -
Reaction: Heat to 90°C with vigorous stirring for 12–18 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Workup: Cool to room temperature. Dilute with water (10 mL) and extract with Dichloromethane (3 x 10 mL).
-
Purification: Dry organic layer over
, filter, and concentrate. Purify via silica gel column chromatography (Gradient: 10% 20% EtOAc in Hexane). -
Yield: Expected yield is 80–90% . Product appears as a light yellow solid.
Synthesis Visualization
Caption: Optimized Suzuki-Miyaura coupling pathway for the synthesis of the target 4-nitro isomer.
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Rueda-Espinosa, J., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. Scholarship @ Claremont.[1] [Link]
-
Wong, W.-Y., et al. (2024). Highly efficient iridium(III) phosphors with a 2-(4-benzylphenyl)pyridine-type ligand. Journal of Materials Chemistry C. [Link]
-
El-Hiti, G. A., et al. (2015). Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine. PMC (PubMed Central). [Link]
-
Molecules Journal. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. [Link]
Sources
- 1. scholarship.claremont.edu [scholarship.claremont.edu]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Reactivity & Applications of 2-(4-Nitrophenyl)pyridine vs. 4-(4-Nitrophenyl)pyridine
Executive Summary
This guide analyzes the divergent reactivity profiles of 2-(4-nitrophenyl)pyridine (2-NPP) and 4-(4-nitrophenyl)pyridine (4-NPP) . While these molecules share an identical molecular formula (
-
2-NPP is a "privileged scaffold" for cyclometalation , acting as a bidentate (
) ligand essential for phosphorescent iridium complexes (OLEDs). -
4-NPP functions exclusively as a monodentate Lewis base or a linear linker in Metal-Organic Frameworks (MOFs), driven by the distal nitrogen position which prevents chelation.
Electronic Structure & Steric Topology
The reactivity differences stem from the spatial relationship between the pyridine nitrogen lone pair and the phenyl ring's ortho-hydrogens.
| Feature | This compound (2-NPP) | 4-(4-nitrophenyl)pyridine (4-NPP) |
| Connectivity | Ortho-linked | Para-linked |
| Nitrogen Sterics | Sterically hindered by phenyl ring (ortho-H) | Sterically exposed (unhindered) |
| Chelation Potential | High (forms 5-membered metallacycles) | None (Geometry prevents chelation) |
| Dipole Moment | Lower (Vectors partially cancel) | Higher (Linear push-pull system) |
| Crystal Packing | Often planarized by intermolecular forces | Twisted (~78° dihedral angle) [1] |
Diagram: Structural Connectivity & Binding Modes
The following diagram illustrates the critical difference: the ability of 2-NPP to undergo C-H activation and cyclometalation, contrasted with the linear coordination of 4-NPP.
Figure 1: Divergent reaction pathways driven by nitrogen position. 2-NPP favors chelation; 4-NPP favors linear coordination.
Chemical Reactivity Profile
Coordination Chemistry & C-H Activation
This is the most significant differentiator.
-
2-NPP : Reacts with
or to form cyclometalated complexes. The nitrogen coordinates first, bringing the metal close to the ortho-carbon of the phenyl ring, facilitating electrophilic C-H activation. The nitro group at the para position of the phenyl ring (relative to the C-C bond) exerts a strong electron-withdrawing effect, stabilizing the HOMO of the resulting complex and blue-shifting emission [2]. -
4-NPP : Cannot form a chelate ring. It acts as a monodentate ligand similar to 4-phenylpyridine. It is often used to construct supramolecular architectures where the nitro group can participate in hydrogen bonding or
-stacking, and the pyridine nitrogen binds to a metal node.
Electrochemical Reduction
Both molecules possess a redox-active nitro group.
-
Mechanism : In aprotic media (like acetonitrile) or aqueous buffers, the nitro group undergoes a 4-electron, 4-proton reduction to the hydroxylamine (
), or a 6-electron reduction to the amine ( ). -
Data Point : For 4-(4-nitrophenyl)pyridine derivatives, the reduction of the nitro group to the amine is observed at approximately -0.92 V vs. Ag/AgCl [3].
-
Comparison : The reduction potential of the pyridine ring itself is more negative in 2-NPP than 4-NPP because the 2-position is more electron-deficient, but the nitro reduction wave usually dominates the electrochemical window first.
Synthesis (Suzuki-Miyaura Coupling)
Both isomers are efficiently synthesized via Suzuki coupling, but the starting materials differ. This reaction is robust and serves as the primary entry point for these scaffolds.
| Parameter | 2-NPP Synthesis | 4-NPP Synthesis |
| Halide Partner | 2-bromopyridine | 4-bromopyridine (or HCl salt) |
| Boronic Acid | 4-nitrophenylboronic acid | 4-nitrophenylboronic acid |
| Catalyst | ||
| Yield | Typically 60-85% | Typically 50-80% (4-bromopyridine is less stable) |
Experimental Protocols
Protocol A: Synthesis of this compound (Suzuki Coupling)
Rationale: Uses Pd(dppf)Cl2 for high turnover and tolerance of the nitro group.
-
Reagents :
-
2-Bromopyridine (1.0 eq, 5 mmol)
-
4-Nitrophenylboronic acid (1.1 eq, 5.5 mmol)
- (2.0 eq, dissolved in min. water)
- (3 mol%)[1]
-
Solvent: 1,4-Dioxane (20 mL)
-
-
Procedure :
-
Charge a Schlenk flask with the bromide, boronic acid, and catalyst.
-
Evacuate and backfill with
(3 times). -
Add degassed dioxane and the aqueous carbonate solution.
-
Heat to 90°C for 12 hours under
. -
Workup : Cool to RT, dilute with EtOAc, wash with brine. Dry organic layer over
. -
Purification : Silica gel flash chromatography (Hexanes/EtOAc gradient).
-
-
Validation :
-
1H NMR (
) : Look for the doublet of doublets for the pyridine ring and the distinct system of the nitrophenyl group. The proton adjacent to the pyridine nitrogen (H-6) will be the most deshielded (~8.7 ppm).
-
Protocol B: Cyclometalation of 2-NPP with Iridium (The "Non-Reaction" for 4-NPP)
Rationale: Demonstrates the unique reactivity of the 2-isomer.
-
Reagents :
-
This compound (2.2 eq)
- (1.0 eq)
-
Solvent: 2-Ethoxyethanol/Water (3:1 ratio)
-
-
Procedure :
-
Dissolve ligands and iridium salt in the solvent mixture.
-
Reflux at 110°C for 24 hours under inert atmosphere.
-
The solution will likely change color (yellow/orange) as the dichloro-bridged dimer forms:
. -
Observation : A precipitate forms. Collect by filtration.
-
-
Contrast : If this protocol is attempted with 4-NPP , no cyclometalation occurs. Instead, a soluble coordination complex
or similar species may form, but the C-H bond remains intact.
Protocol C: Electrochemical Reduction (Nitro Amine)
Rationale: Quantifies redox activity.
-
Setup : Three-electrode cell (Glassy carbon working, Pt wire counter, Ag/AgCl reference).
-
Solution : 1 mM substrate in Acetonitrile + 0.1 M Tetrabutylammonium hexafluorophosphate (
). -
Method : Cyclic Voltammetry (Scan rate 100 mV/s).
-
Expectation :
-
Scan from 0 V to -2.0 V.
-
Observe irreversible reduction peak (
) around -1.0 V to -1.2 V (organic solvent shifts potential vs aqueous). -
Note: The 4-NPP isomer may show a slightly more negative reduction potential due to the lack of direct conjugation resonance stabilization with the pyridine nitrogen compared to the 2-position, although the effect is subtle.
-
References
-
Structural Analysis : Kawano, S. et al. "4-(4-Nitrobenzyl)pyridine." Acta Crystallographica Section E, 2012. Link (Note: Describes the twisted conformation and stacking of analogous 4-substituted pyridine systems).
-
Cyclometalation : Lowry, M. S. et al. "Accelerated Luminophore Discovery through Combinatorial Synthesis of Iridium Complexes." Journal of the American Chemical Society, 2004. Link (Establishes the standard Nonoyama method for 2-phenylpyridine derivatives).
-
Electrochemistry : Tlili, C. et al. "Electrochemical reduction of 4-nitrophenyl group to 4-aminophenyl on the electrode surface." ResearchGate, 2015. Link
-
Synthesis : Rueda-Espinosa, J. et al. "Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor."[2][3] Canadian Journal of Chemistry, 2023.[2] Link[2]
Sources
validation of 2-(4-nitrophenyl)pyridine structure by X-ray crystallography
Publish Comparison Guide: Structural Validation of 2-(4-Nitrophenyl)pyridine
Part 1: Executive Summary & Strategic Importance
Subject: this compound (CAS: 4282-47-7) Primary Application: Ligand synthesis for iridium(III) optoelectronic complexes; precursor for pH-sensitive fluorescent probes. Validation Challenge: Determining the precise ground-state conformation (torsion angle) and intermolecular packing, which dictate optoelectronic performance.
The Core Conflict: In drug development and materials science, This compound presents a classic structural ambiguity. While 2D representations depict a planar molecule, steric repulsion between the ortho-hydrogens (pyridine C3-H and phenyl C2'-H) induces a twist in the ground state.
-
NMR (Solution State): Rapid rotation across the C–C single bond averages the signal, often suggesting a pseudo-planar or freely rotating system.
-
X-ray Crystallography (Solid State): Captures the "locked" conformation, revealing the definitive torsion angle and critical
- stacking interactions driven by the electron-withdrawing nitro group.
This guide outlines the definitive protocol for validating this structure, objectively comparing X-ray diffraction (XRD) against NMR and Density Functional Theory (DFT).
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the three primary methods for structural validation. X-ray Crystallography is identified as the only method capable of providing absolute conformational certainty.
| Feature | X-ray Crystallography (Gold Standard) | 1H NMR Spectroscopy | DFT (B3LYP/6-31G)* |
| Primary Output | 3D Atomic Coordinates (x, y, z) | Connectivity & Chemical Environment | Theoretical Energy Minima |
| Conformation | Definitive (Locked): Reveals exact torsion angle (typically 15–30°). | Averaged: Rapid rotation obscures the twist angle. | Predicted: Gas-phase approximation; ignores packing forces. |
| Intermolecular Forces | Directly observes | Inferred (NOESY can suggest proximity). | Calculated (requires periodic boundary conditions). |
| Sample State | Single Crystal (Solid) | Solution (Liquid) | Gas Phase (Virtual) |
| Validation Confidence | High (Absolute) | Medium (Connectivity only) | Medium (Model dependent) |
Part 3: Experimental Protocols
Phase 1: Synthesis via Suzuki-Miyaura Coupling
Objective: Produce high-purity material suitable for crystallization.
Reagents:
-
2-Bromopyridine (1.0 eq)
-
4-Nitrophenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh
) (5 mol%) or Pd(dppf)Cl -
Base: K
CO (2M aqueous solution) -
Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1)
Workflow:
-
Degassing: Purge solvent with N
for 30 minutes to remove O (prevents homocoupling). -
Reflux: Heat the mixture to 90–100°C for 12–24 hours under inert atmosphere.
-
Workup: Extract with Ethyl Acetate; wash with brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). Target Purity: >99% by NMR.
Phase 2: Crystallization (The Critical Step)
Objective: Grow single crystals suitable for XRD (approx. 0.1 x 0.1 x 0.2 mm).
Method A: Slow Evaporation (Robust)
-
Dissolve 20 mg of purified product in a minimal amount of Dichloromethane (DCM) or Chloroform .
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial (removes dust nucleation sites).
-
Cover the vial with Parafilm and poke 3–5 small holes with a needle.
-
Store in a vibration-free, dark environment at room temperature.
-
Timeline: Crystals appear in 3–7 days.
Method B: Vapor Diffusion (High Quality)
-
Inner Vial: Dissolve 15 mg compound in 1 mL Tetrahydrofuran (THF) .
-
Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL Pentane or Hexane (Antisolvent).
-
Seal the outer jar tightly. The volatile antisolvent will slowly diffuse into the THF, lowering solubility gently.
-
Timeline: High-quality prisms form in 5–10 days.
Phase 3: X-ray Data Collection & Refinement
Objective: Solve the structure and refine to R < 0.05.
-
Mounting: Select a crystal with sharp edges; mount on a glass fiber or Kapton loop using cryo-oil.
-
Collection: Collect data at 100 K (using N
stream) to minimize thermal motion (ellipsoids).-
Note: Room temperature collection is acceptable but may result in higher disorder for the nitro group.
-
-
Structure Solution: Use Direct Methods (SHELXT) to locate heavy atoms (C, N, O).
-
Refinement: Use Least-Squares minimization (SHELXL).
-
Anisotropic Refinement: Applied to all non-hydrogen atoms.
-
Hydrogen Placement: Calculated geometrically (riding model).
-
Part 4: Data Visualization & Logic Pathways
Figure 1: Synthesis & Validation Workflow
Caption: Step-by-step workflow from chemical synthesis to definitive structural validation via X-ray diffraction.
Figure 2: The "Twist" Logic – Why X-ray is Mandatory
Caption: Logical pathway demonstrating why solution-phase methods fail to capture the biologically/optically relevant twisted conformation.
Part 5: Expected Crystallographic Data (Reference Values)
When validating your specific sample, compare your refinement results against these expected parameters for 2-arylpyridine derivatives. Significant deviations (e.g., R-factor > 7%) indicate poor crystal quality or twinning.
| Parameter | Expected Range / Value | Significance |
| Space Group | Most common for centrosymmetric organic molecules. | |
| Z (Formula Units) | 4 | Indicates 1 molecule per asymmetric unit (typically).[1] |
| C–C Bridge Length | 1.48 – 1.49 Å | Indicates a single bond with partial double-bond character (conjugation). |
| Torsion Angle ( | 15° – 35° | The Critical Metric. Confirming the twist minimizes steric clash. |
| Nitro Group Planarity | < 10° deviation | The -NO |
| R-Factor ( | < 0.05 (5%) | Indicates high-quality agreement between model and data. |
References
-
Suzuki Coupling Methodology
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link
-
-
Structural Analysis of 2-Arylpyridines
-
Crystallographic Twist in Nitrophenyl Derivatives
-
Nayak, S. K., & Pedireddi, V. R. (2016). Structural analysis of co-crystals of 4-nitrophenol and 4,4'-bipyridine. CrystEngComm, 18, 402-409. (Illustrates the twist angle analysis in similar pyridine-phenyl systems). Link
-
-
General Crystallization Protocols
-
Hulliger, J. (1994). Chemistry and Physics of Crystal Growth. Angewandte Chemie International Edition, 33(2), 143-162. Link
-
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarship.claremont.edu [scholarship.claremont.edu]
- 4. researchgate.net [researchgate.net]
Purity Analysis of Synthesized 2-(4-Nitrophenyl)pyridine: A Comparative Technical Guide
Executive Summary
2-(4-Nitrophenyl)pyridine is a pivotal intermediate in the synthesis of cyclometalated iridium(III) and platinum(II) complexes used in organic light-emitting diodes (OLEDs) and as a precursor for bioactive pharmacophores. Its synthesis, typically via Suzuki-Miyaura cross-coupling, introduces a specific profile of impurities—including homocoupling byproducts, protodeboronation residues, and palladium contaminants—that can drastically quench luminescence or alter biological efficacy.[1]
This guide provides a field-proven framework for analyzing and purifying this compound. Unlike generic protocols, we compare analytical methodologies (HPLC vs. qNMR vs. GC) to establish a "Gold Standard" workflow that ensures >99.5% purity required for optoelectronic applications.
Impurity Profiling: The "Why" and "What"
Before selecting an analytical method, one must understand the origin of impurities.[1] The synthesis generally involves the coupling of 2-bromopyridine with 4-nitrophenylboronic acid.
Impurity Origin Pathway
The following diagram maps the genesis of critical impurities during the synthesis process.
Figure 1: Mechanistic origin of common impurities in Suzuki-Miyaura coupling of this compound.
Common Impurities Table
| Impurity Type | Source | Detection Challenge | Removal Strategy |
| Homocoupling (4,4'-Dinitrobiphenyl) | Self-coupling of boronic acid | Co-elutes on short C18 columns due to similar polarity. | Column Chromatography (Gradient elution) |
| Protodeboronation (Nitrobenzene) | Hydrolysis of boronic acid | Volatile; may be lost in vacuum drying, appearing "clean" erroneously.[1] | High vacuum drying / Recrystallization |
| Palladium Black/Complexes | Catalyst decomposition | Invisible to UV (mostly); requires elemental analysis. | Scavenger resins (e.g., Thiol-modified silica) |
| Regioisomers | Contaminated starting material | Very similar NMR spectra; requires high-resolution HPLC. | Recrystallization |
Comparative Analysis of Analytical Methods
To determine the absolute purity of this compound, we evaluated three primary methodologies.
| Feature | Method A: HPLC-UV/DAD (Recommended) | Method B: GC-MS | Method C: qNMR (1H) |
| Principle | Separation based on polarity (hydrophobicity). | Separation based on volatility/boiling point. | Molar ratio of protons relative to internal standard. |
| Suitability | High. Excellent for non-volatile, polar nitro-aromatics. | Medium. Risk of thermal degradation of nitro groups in injector port. | High. Best for absolute mass balance assay. |
| Limit of Detection | < 0.05% (Trace analysis). | < 0.1% (Dependent on thermal stability). | ~1% (Limited by S/N ratio). |
| Blind Spots | Inorganic salts, residual solvents (unless specific method used).[1] | Non-volatile salts, high MW polymers.[1] | Overlapping peaks; requires pure internal standard. |
| Verdict | Primary QC Method. | Secondary ID confirmation. | Orthogonal check for assay value. |
Expert Insight: While qNMR is excellent for establishing the "potency" of a standard, HPLC-UV is the superior routine method for this compound. The nitro group can induce thermal instability in GC inlets, leading to false impurity peaks (e.g., nitro-to-nitroso reduction).[1] Furthermore, HPLC allows for the separation of the critical homocoupling impurity which often has a distinct UV absorption profile.[1]
Detailed Experimental Protocols
Protocol A: High-Performance Liquid Chromatography (HPLC)
Objective: To quantify purity and detect trace organic impurities.
System Suitability (Self-Validating Step):
Before running samples, inject a standard mixture. The resolution (
Method Parameters:
-
Column: C18 (Octadecylsilyl), 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH control).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Profile:
-
0-2 min: 10% B (Isocratic hold)
-
2-15 min: 10%
90% B (Linear ramp) -
15-20 min: 90% B (Wash)
-
20-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (optimal for the biaryl system) and 254 nm (general).
-
Temperature: 30°C.
Procedure:
-
Sample Prep: Dissolve ~1 mg of synthesized product in 1 mL of ACN. Sonicate for 5 mins. Filter through a 0.22 µm PTFE filter.
-
Blank Run: Inject pure ACN to identify system ghost peaks.
-
Sample Run: Inject 5-10 µL of the sample.
-
Integration: Integrate all peaks >0.1% area. Determine purity by Area Normalization (assuming similar extinction coefficients for isomers).
Protocol B: Purification Strategy (Chromatography vs. Recrystallization)
If HPLC purity is < 98%, purification is required.[1]
Option 1: Flash Column Chromatography (Recommended for Crude < 90%) [1]
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Eluent: Hexane/Ethyl Acetate gradient (Start 90:10
End 60:40). -
TLC Visualization: UV lamp (254 nm). The product will be a distinct dark spot.
-
Note: Pre-treat silica with 1% Triethylamine (TEA) if streaking occurs due to the basic pyridine nitrogen.
Option 2: Recrystallization (Recommended for Crude > 90%) [1]
-
Solvent System: Ethanol (hot) or Ethanol/Water mixture.
-
Procedure:
-
Dissolve crude solid in minimum boiling ethanol.
-
If colored impurities persist, add activated charcoal, boil for 2 mins, and filter hot.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Filter crystals and wash with cold ethanol.
-
Validation: Check melting point. (Literature MP for similar 4-(4-nitrophenyl)pyridine is ~123°C; expect the 2-isomer to be a solid with a sharp melting range).
-
Analytical Workflow & Decision Tree
Use this logic flow to guide your analytical process.
Figure 2: Decision tree for the purification and analysis of this compound.
Data Interpretation Guide
1H NMR (CDCl3, 400 MHz)
The structure is confirmed by two distinct aromatic systems:[1]
-
Pyridine Ring: Look for the doublet at ~8.7 ppm (proton adjacent to nitrogen, H-6).
-
Nitrophenyl Ring: Look for the characteristic AA'BB' system (two doublets) typically around 8.3 ppm (ortho to nitro) and 8.1 ppm (meta to nitro).
-
Coupling: The absence of peaks in the 7.0-7.5 ppm range (typical of unreacted benzene or boronic acid) indicates successful purification.
HPLC Chromatogram
-
Retention Time (RT): The nitrophenylpyridine is moderately polar. In the gradient described (10-90% ACN), expect elution around 8-10 minutes .
-
Impurity RTs:
References
-
Suzuki-Miyaura Coupling Mechanism & Impurities
-
HPLC Method Development for Pyridines
-
Synthesis and Characterization of 2-Arylpyridines
-
General Purification Strategies
Sources
A Comparative Guide to the Biological Activity of 2-(4-Nitrophenyl)pyridine and Its Analogs
In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure allows for a multitude of substitutions, leading to a diverse range of biological activities.[1][2][3][4] This guide provides an in-depth comparative analysis of the biological activity of 2-(4-nitrophenyl)pyridine, a key exemplar of nitro-aromatic pyridine derivatives, and its structural analogs. We will delve into its anticancer and antimicrobial properties, supported by experimental data and a discussion of the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) that govern the efficacy of this important class of compounds.
Introduction to this compound
This compound belongs to the broader class of 2-phenylpyridine derivatives, which have garnered significant attention for their wide array of biological activities, including anticancer, antimicrobial, and insecticidal properties.[5][6] The introduction of a nitro group (NO₂) onto the phenyl ring, particularly at the para position, profoundly influences the molecule's electronic properties and, consequently, its biological profile. The strong electron-withdrawing nature of the nitro group is a key determinant of its mechanism of action, which often involves bioreductive activation under hypoxic conditions, a characteristic feature of solid tumors and certain microbial environments.
Comparative Anticancer Activity
The antiproliferative effects of 2-phenylpyridine derivatives have been extensively studied against various cancer cell lines. The presence and position of substituents on both the pyridine and phenyl rings play a crucial role in modulating their cytotoxic potential.
Structure-Activity Relationship (SAR) Insights
A comprehensive review of pyridine derivatives highlights that the introduction of specific functional groups can significantly enhance their antiproliferative activity.[1][3] While this guide focuses on the nitro-substituted analogs, it is noteworthy that groups like methoxy (-OCH₃), hydroxyl (-OH), and carbonyl (-C=O) have also been shown to improve anticancer efficacy.[1] Conversely, bulky groups and halogens can sometimes lead to a decrease in activity.[1]
For 2-(nitrophenyl)pyridine analogs, the position of the nitro group is a critical factor. While direct comparative data for the free ligands is sparse in the reviewed literature, studies on metal complexes incorporating these ligands provide valuable insights. For instance, in a series of iridium(III) complexes, the complex bearing the 2-(4'-nitrophenyl)pyridine ligand displayed significant cytotoxicity.
Quantitative Comparison of Anticancer Activity
To illustrate the comparative anticancer activity, the following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of 2-phenylpyridine derivatives against various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
| Compound/Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |
| This compound Derivative | MGC-803 (Gastric Carcinoma) | 16.36 | [7] |
| 2-Phenylpyridine Derivative | HCT116 (Colon Carcinoma) | >100 | [7] |
| 2-(p-Tolyl)pyridine Derivative | MGC-803 (Gastric Carcinoma) | 33.39 | [7] |
| 2-(4-Methoxyphenyl)pyridine Derivative | MGC-803 (Gastric Carcinoma) | 26.11 | [7] |
| 2,4,6-Trisubstituted Pyridine Derivative 1 | PC3 (Prostate Cancer) | 0.08 | [8][9] |
| 2,4,6-Trisubstituted Pyridine Derivative 2 | OUR-10 (Prostate Cancer) | 0.07 | [8][9] |
Table 1: Comparative in vitro anticancer activity of 2-phenylpyridine derivatives.
The data suggests that the presence and nature of the substituent on the phenyl ring significantly impact the anticancer potency. For instance, the introduction of a nitro group in the para position of the phenyl ring appears to be more effective than an unsubstituted phenyl ring or one with an electron-donating methyl group against the MGC-803 cell line. The highly potent trisubstituted pyridine derivatives, while structurally more complex, underscore the potential for achieving low micromolar to nanomolar efficacy through strategic molecular design.[8][9]
Comparative Antimicrobial Activity
Pyridine derivatives have long been recognized for their antimicrobial properties. The nitro-substitution on the phenyl ring is a key feature that can impart potent activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of nitro-aromatic compounds is often linked to their redox potential. The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which are cytotoxic.[4] Therefore, the electronic properties conferred by the nitro group are crucial for this bioactivation process.
Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyridine derivatives against various microbial strains. As with the anticancer data, these values are collated from different sources and should be interpreted with consideration for the different methodologies employed.
| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |
| Nicotinic acid benzylidene hydrazide (nitro substituted) | S. aureus | 6.25 | [4] |
| Nicotinic acid benzylidene hydrazide (nitro substituted) | E. coli | 6.25 | [4] |
| 1-Alkyl-2-(4-pyridyl)pyridinium bromides | S. aureus | 0.25-2 | [4] |
| 2-Aminopyridine Derivative | B. subtilis | 12.5 | [4] |
Table 2: Comparative in vitro antimicrobial activity of pyridine derivatives.
The data indicates that nitro-substituted pyridine derivatives can exhibit potent antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Mechanism of Action
The biological activity of this compound and its analogs is intrinsically linked to the presence of the nitro group. The prevailing hypothesis for both anticancer and antimicrobial effects involves a process of bioreductive activation.
Bioreductive Activation Pathway
Caption: Proposed bioreductive activation pathway of nitro-aromatic compounds.
In the low-oxygen environments characteristic of solid tumors and anaerobic or facultative anaerobic bacteria, nitroreductase enzymes can reduce the nitro group of this compound. This one-electron reduction generates a highly reactive nitro radical anion.[4] Subsequent reduction steps can lead to the formation of nitroso and hydroxylamine intermediates. These reactive species are potent electrophiles that can covalently bind to and damage cellular macromolecules such as DNA and proteins, ultimately leading to cell death.
Experimental Protocols
To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed methodologies for the key assays used to evaluate the anticancer and antimicrobial properties of pyridine derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Caption: A simplified workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should typically not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include appropriate controls (vehicle control, positive control with a known anticancer drug, and untreated cells).
-
Incubation: Incubate the plates for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
In Vitro Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Workflow:
Caption: A simplified workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Conclusion and Future Perspectives
This guide has provided a comparative overview of the biological activity of this compound and its analogs, with a focus on their anticancer and antimicrobial potential. The available data strongly suggests that the nitro-substitution on the phenyl ring is a key determinant of activity, likely through a mechanism of bioreductive activation. The structure-activity relationships, while not yet fully elucidated for this specific scaffold, indicate that the position of the nitro group and the presence of other substituents are critical for optimizing potency.
Future research should focus on the systematic synthesis and evaluation of a broader range of 2-(substituted-phenyl)pyridine derivatives to establish more definitive quantitative structure-activity relationships (QSAR). In particular, a direct comparison of the ortho-, meta-, and para-nitro isomers would provide invaluable insights. Furthermore, detailed mechanistic studies are warranted to identify the specific nitroreductases involved in the activation of these compounds and to fully characterize the downstream cellular targets. Such studies will be instrumental in the rational design of next-generation pyridine-based therapeutics with enhanced efficacy and selectivity.
References
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available at: [Link]
-
Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives. Future Medicinal Chemistry. Available at: [Link]
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules. Available at: [Link]
-
Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Available at: [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. Molecules. Available at: [Link]
-
Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial activity of novel pyridine, pyrimidine derivatives. Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Quantitative structure-activity relationships for anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current Computer-Aided Drug Design. Available at: [Link]
-
Quantitative Structure-Activity Relationships for Anticancer Activity of 2- Phenylindoles Using Mathematical Molecular Descriptors. Bentham Science. Available at: [Link]
-
Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Available at: [Link]
-
Synthesis and antimicrobial studies of new pyridine derivatives. ResearchGate. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules. Available at: [Link]
-
Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. World Journal of Pharmaceutical Research. Available at: [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]
-
Structure-activity relationship of phenyl-pyridine derivatives. ResearchGate. Available at: [Link]
-
Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. Available at: [Link]
-
Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. Current Cancer Drug Targets. Available at: [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Exploring the interplay between structure-activity relationship and anticancer potential of pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
2-(4-Nitrophenyl)pyridine proper disposal procedures
Operational Guide: Safe Disposal and Handling of 2-(4-Nitrophenyl)pyridine
Executive Summary & Chemical Profile
Objective: This guide defines the standard operating procedure (SOP) for the containment and disposal of this compound. As a Senior Application Scientist, I emphasize that safe disposal begins with understanding the molecule's dual-hazard nature: the pyridine ring (neurotoxic/hepatotoxic potential) and the nitro group (potential for energetic decomposition and methemoglobinemia).
Operational Directive: Treat all waste streams containing this compound as Hazardous Organic Waste . Under no circumstances should this material enter municipal water systems or general trash.
Physical & Chemical Properties
| Property | Data | Operational Implication |
| CAS Number | 63359-53-7 (Generic) / 4282-47-7 | Verify specific isomer inventory tags. |
| Physical State | Crystalline Solid | High risk of dust generation; inhalation hazard.[1] |
| Melting Point | ~130–135 °C (Isomer dependent) | Stable solid at RT; do not heat in closed systems. |
| Solubility | Soluble in DCM, Chloroform, DMSO | Waste will likely be in halogenated or organic streams. |
| Hazards | Irritant (H315, H319), Toxic (H301) | Zero-skin-contact policy required. |
Hazard Analysis & Segregation Logic
To ensure a self-validating safety system, you must understand the "Why" behind the disposal protocols.
-
The Nitro Functionality (
): While this compound is generally stable, nitro-aromatics can sensitize waste streams to shock or heat if concentrated.-
Critical Rule: Never mix high concentrations of this waste with strong reducing agents (e.g., hydrazine, metal hydrides) or strong bases, as this can trigger exothermic decomposition.
-
-
The Pyridine Moiety: Pyridine derivatives are notorious environmental toxins.
-
Critical Rule: Segregation from strong acids (like Nitric Acid) is vital. While protonation is standard chemistry, mixing nitro-pyridines with oxidizing acids in a waste drum can form unstable nitration byproducts or generate heat.
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance)
Applicable to: Expired inventory, synthesis solids, spill cleanup residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk during transport.
-
Double Containment: Place the primary container inside a clear, sealable secondary bag (e.g., 4-mil polyethylene).
-
Labeling: Mark as "Hazardous Waste - Toxic Solid." Explicitly list "this compound" to alert incineration crews of the nitrogen content (NOx generation risk during burn).
Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable to: Solvents containing the compound (e.g., DCM, Ethyl Acetate).
-
Characterization: Determine the primary solvent.
-
If Halogenated (DCM, Chloroform): Segregate into Halogenated Organic Waste .
-
If Non-Halogenated (Acetone, DMSO): Segregate into Non-Halogenated Organic Waste .
-
-
pH Check (Self-Validation Step): Before pouring, verify the waste stream pH is between 4 and 10.
-
Why? Strongly acidic or basic waste streams can catalyze degradation or reactions with other canister contents. Neutralize if necessary.
-
-
Scavenging: If the concentration is high (>5%), consider passing the solution through a silica or activated carbon plug to capture the solid before disposing of the solvent. Dispose of the solid plug as per Protocol A.
Visualizing the Waste Logic
The following diagram illustrates the decision matrix for handling this compound waste.
Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and safety.
Emergency Procedures (Spill Management)
In the event of a release, immediate action prevents chronic exposure.[1][2]
-
Dry Spill (Powder):
-
Do NOT sweep dry (creates dust).
-
Cover with a damp paper towel (water or ethanol) to suppress dust.
-
Scoop the damp material into a waste jar.
-
Clean surface with soap and water; verify no yellow residue remains.
-
-
Wet Spill (Solution):
-
Absorb with vermiculite or spill pads.
-
Do NOT use bleach immediately. (Bleach + amine/pyridine derivatives can theoretically form chloramines or other reactive species). Use simple detergent and water first.
-
Regulatory Compliance (RCRA)
While this compound is not explicitly "P-listed" (acutely hazardous) under US EPA RCRA regulations, it must be characterized by the generator.
-
Recommendation: Classify as D001 (Ignitable, if in solvent) or generally Toxic based on the LD50 of analogous nitro-pyridines.
-
Disposal Method: The only acceptable final destruction method is Incineration with scrubber systems to manage NOx emissions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 459556, this compound. Retrieved from [Link]
-
American Elements. this compound Safety Data Sheet & Properties. Retrieved from [Link]
-
ECHA (European Chemicals Agency). C&L Inventory: Nitropyridine Derivatives Hazard Classification.[3] Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(4-Nitrophenyl)pyridine
Topic: Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist
Executive Safety Summary
Compound: 2-(4-Nitrophenyl)pyridine CAS: 89291-13-4 Physical State: Solid (typically yellow/crystalline powder) Primary Hazard Class: Acute Toxicant / Irritant
Immediate Action Directive: Treat this compound as a high-potency intermediate . The combination of the nitro group (potential metabolic reduction to toxic amines) and the pyridine ring (facilitator of transdermal absorption) necessitates a containment strategy that assumes systemic toxicity risks, not just local irritation.
Critical Hazard Profile (GHS):
-
H301: Toxic if swallowed.
-
H318: Causes serious eye damage (Irreversible).
-
H335: May cause respiratory irritation.
Risk Assessment & Biological Rationale
As a Senior Scientist, I do not rely solely on H-codes; I analyze the structure-activity relationship (SAR) to determine the true risk.
-
The Nitro Group (
): In vivo, nitroaromatics are frequently reduced by hepatic reductases to nitroso and hydroxylamine intermediates. These metabolites are often potent sensitizers or mutagens. Implication: Inhalation of dust is the highest risk vector for long-term health effects. -
The Pyridine Ring: Pyridine is a known solvent and skin penetrant. When attached to a nitro-phenyl group, it can act as a "carrier," facilitating the transport of the toxic nitro-moiety across the dermal barrier. Implication: Skin contact is not just a burn risk; it is a systemic toxicity risk.
Personal Protective Equipment (PPE) Matrix
The following protocol uses a Self-Validating System . This means the PPE is selected so that a failure (e.g., a tear) is immediately visible or the barrier properties exceed the operational time by a factor of 3x.
A. Hand Protection (The "Double-Shell" Protocol)
Rationale: Standard 4-mil nitrile gloves offer poor protection against pyridine derivatives in solution (breakthrough < 15 mins). For the solid phase, they are adequate, but the "Double-Shell" method provides a visual breach indicator.
| Operational Phase | Primary Barrier (Inner) | Secondary Barrier (Outer) | Validation Mechanism |
| Solid Handling (Weighing) | White Nitrile (4 mil) | Blue Nitrile (4-6 mil) | Visual Contrast: If the outer blue glove tears, the white inner glove becomes immediately visible, signaling a stop-work event. |
| Solution Handling (Synthesis) | Silver Shield / Laminate (2.7 mil) | Nitrile (Standard) | Permeation Defense: Laminate gloves resist aromatics for >4 hours. The outer nitrile provides grip (laminates are slippery). |
B. Ocular & Respiratory Protection
-
Eyes: Chemical Splash Goggles (Indirect Vent).
-
Why: Safety glasses are insufficient. H318 indicates irreversible damage. Dust particles can bypass side shields of standard glasses.
-
Validation: Goggles must form a suction seal against the face.
-
-
Respiratory:
-
Primary: Fume Hood (Face velocity 80–100 fpm).
-
Secondary (If outside hood): N95 or P100 Particulate Respirator.
-
Note: Do not rely on surgical masks; they do not filter chemical dusts effectively.
-
Operational Workflow & Decision Logic
The following diagram outlines the decision logic for PPE selection based on the state of the matter.
Figure 1: PPE Decision Tree based on physical state and solvent carrier.
Step-by-Step Handling Protocol
Phase 1: Weighing (The Critical Moment)
Risk: Static electricity can cause the light powder to "jump" out of the spatula, creating an aerosol hazard.
-
Static Control: Use an ionizing fan or a Polonium static strip inside the balance enclosure.
-
Damping: If possible, place a Kimwipe dampened with solvent (e.g., ethanol) on the floor of the balance to catch stray particles.
-
Transfer: Use a disposable anti-static weighing boat. Do not return excess material to the stock bottle (prevents cross-contamination and dust generation).
Phase 2: Solubilization
Risk: Exothermic dissolution or splashing.
-
Add Solvent to Solid: Always add the liquid to the powder, not vice versa, to minimize dust displacement.
-
Vessel: Use a round-bottom flask or vial with a screw cap. Avoid open beakers.
Emergency Response & Disposal
Spill Response (Solid Powder)
-
Evacuate: Move 10 feet away. Allow dust to settle (2 mins).
-
PPE Upgrade: Don N95/P100 respirator if not already wearing one.
-
Isolation: Cover spill with a damp paper towel (ethanol or water) to prevent dust dispersal.
-
Cleanup: Scoop up the damp towel and powder. DO NOT SWEEP (sweeping creates aerosols).
-
Decontamination: Wipe surface with 10% soap solution, then water.
Waste Disposal Plan
Segregation is vital to prevent unexpected reactivity in the waste stream.
| Waste Type | Classification | Disposal Code (Typical) | Notes |
| Solid Waste | Toxic Organic Solid | D001 / U-Listed (Check local) | Incineration required. Do not landfill.[4] |
| Liquid Waste | Toxic Organic Liquid | Halogenated vs. Non-Halogenated | Segregate based on the solvent used. |
| Contaminated PPE | Hazardous Debris | Solid Haz Waste | Double-bag all gloves and weighing boats. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 459556, this compound. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: this compound.[5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
